Letrozole

Catalog No.
S548670
CAS No.
112809-51-5
M.F
C17H11N5
M. Wt
285.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Letrozole

CAS Number

112809-51-5

Product Name

Letrozole

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile

Molecular Formula

C17H11N5

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H

InChI Key

HPJKCIUCZWXJDR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3

solubility

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water
7.99e-02 g/L

Synonyms

4,4'-(1H-1,2,4-triazol-1-yl-methylene)-bis(benzonitrile), CGS 20267, CGS-20267, CGS20267, Fémara, Femara, letrozole

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3

The exact mass of the compound Letrozole is 285.10145 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in waterin water, 102 mg/l at 25 °c (est)7.99e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759652. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of triazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

letrozole mechanism of action aromatase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacological Profile

The table below summarizes key pharmacological parameters of letrozole, which underscore its potent and sustained inhibitory profile [1] [2].

Parameter Value / Characterization Significance
Aromatase Inhibition (in vivo) >99% Near-complete suppression of estrogen synthesis in peripheral tissues [3] [2].
IC₅₀ (JEG-3 cells) 1.0 nM Demonstrates high potency in cellular models [2].
Inhibition Constant (Kᵢ) ~2.8 nM (Rat ovarian microsomes) Indicates very high binding affinity for the aromatase enzyme [2].
Selectivity No significant inhibition of cortisol, aldosterone, or thyroxine synthesis [1] [2]. Reduces risk of side effects related to other steroidogenic pathways.
Oral Bioavailability ~99.9% Almost completely absorbed [1].
Terminal Half-Life ~42 hours (healthy volunteers); longer in cancer patients [1] [2]. Allows for once-daily dosing and sustained therapeutic effect.

Structural Binding and Selectivity

As a non-steroidal, type II aromatase inhibitor, this compound's action is reversible. It contains a triazole group that coordinates directly with the iron atom in the heme cofactor of the CYP19A1 enzyme, preventing the binding of the natural androgen substrates [2] [4]. This interaction is highly specific.

  • High Selectivity: this compound shows minimal cross-reactivity with other cytochrome P450 enzymes involved in synthesizing critical corticosteroids. This is a significant improvement over early-generation inhibitors like aminoglutethimide [2].
  • Systemic and Local Action: In postmenopausal women, this compound potently inhibits aromatase in peripheral tissues (adipose, muscle, skin) and within breast cancer cells themselves, drastically reducing both systemic and local tumor estrogen levels [5] [2].

Key Experimental Protocols for Characterization

Researchers use several established methodologies to elucidate the mechanism and efficacy of this compound.

In Vitro Aromatase Inhibition Assay

This foundational protocol measures the compound's direct potency against the aromatase enzyme.

  • Methodology: Uses human placental or rat ovarian microsomes, or engineered cell lines like JEG-3 human choriocarcinoma or MCF-7Ca breast cancer cells transfected with the aromatase gene.
  • Procedure: The enzyme preparation is incubated with a radiolabeled androgen substrate (e.g., [¹⁹-³H]androstenedione). This compound is added at varying concentrations. The reaction is stopped, and tritiated water (³H₂O) released during aromatization is separated and quantified by liquid scintillation counting. The rate of estrogen formation in the presence of this compound is compared to controls.
  • Data Analysis: IC₅₀ values are calculated from dose-response curves to determine the concentration required for 50% enzyme inhibition [2].
In Vivo Tumor Model Studies

These studies evaluate the anti-tumor effectiveness of this compound in a living organism.

  • Model: The DMBA (7,12-dimethylbenz[a]anthracene)-induced hormone-dependent mammary carcinoma model in female Sprague-Dawley rats is a standard pre-clinical model.
  • Procedure: Tumors are induced in rats. Once established, animals are randomized into groups receiving daily oral doses of this compound, vehicle (control), or a reference drug. Tumor volume and body weight are monitored regularly.
  • Endpoint: Tumor growth inhibition is calculated, and estrogen suppression is confirmed by measuring serum estradiol levels [2].
Molecular Docking and Dynamics

Computational methods provide atomic-level insights into the binding interaction. The following workflow outlines a standard protocol for this analysis [4].

G A Protein Preparation (PDB ID: 5JKV) B Ligand Preparation (this compound) A->B C Quantum-Polarized Ligand Docking (QPLD) B->C D Binding Pose & Affinity Analysis C->D E Molecular Dynamics Simulation (OPLS4) D->E F Binding Free Energy Calculation (MM-GBSA) E->F

Figure 2: Computational workflow for studying this compound-aromatase binding.

  • Key Steps:
    • Protein Preparation: The crystal structure of human aromatase (e.g., PDB ID: 5JKV) is prepared by adding hydrogen atoms, assigning bond orders, and optimizing the structure.
    • Ligand Preparation: The 3D structure of this compound is energy-minimized.
    • Docking: this compound is docked into the enzyme's active site. Advanced methods like Quantum-Polarized Ligand Docking (QPLD) can be used for higher accuracy in charge assignment.
    • Validation: The docking protocol is validated by re-docking a known co-crystallized ligand.
    • Molecular Dynamics (MD): The stability of the protein-ligand complex is simulated under physiological conditions (solvation, temperature, pressure) for tens to hundreds of nanoseconds using software like Desmond.
    • Free Energy Calculation: Post-MD, the binding free energy is computed using methods like MM-GBSA to quantify the interaction strength [4].

Future Research and Novel Analogues

While this compound is highly potent, research continues to develop even more selective inhibitors. A 2023 study used the structure of this compound as a template to design over 5,000 novel analogues. Through quantum docking, molecular dynamics, and ADME prediction, 14 new molecules were identified with potentially superior binding affinity (docking scores ≤ -7 kcal/mol vs. -4.1 kcal/mol for this compound), serving as promising leads for future optimization [4].

References

Comprehensive Technical Review: Letrozole Pharmacology and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Letrozole is a potent, third-generation, non-steroidal (type II) aromatase inhibitor used primarily for the treatment of hormone receptor-positive breast cancer in postmenopausal women. As a selective aromatase inhibitor, this compound functions by competitively inhibiting the cytochrome P450 enzyme aromatase (CYP19), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). The chemical structure of this compound is characterized as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis-benzonitrile with a molecular formula of C₁₇H₁₁N₅ and a molecular weight of 285.30 g/mol [1] [2]. The presence of the triazole group enables potent binding to the heme iron of the aromatase enzyme, while the cyanobenzyl moiety partially mimics the steroid backbone of the enzyme's natural substrate, contributing to its highly specific mechanism of action [3].

Mechanism of Action

Biochemical Pathway of Estrogen Synthesis and Inhibition

Aromatase catalyzes the rate-limiting step in estrogen biosynthesis, involving the conversion of steroidal C-19 androgens to C-18 estrogens through a process called aromatization [3]. This enzyme is expressed primarily in the ovaries (in premenopausal women) and in various peripheral tissues including fat, muscle, liver, and breast tissue. In postmenopausal women, when ovarian estrogen production declines, peripheral aromatization of androstenedione produced by the adrenal glands becomes the primary source of endogenous estrogens [3]. This compound exerts its therapeutic effect by binding reversibly to the heme group of the cytochrome P-450 component of the aromatase enzyme, thereby blocking the active site and preventing electron transfer necessary for the aromatization reaction [1] [3].

The following diagram illustrates the estrogen biosynthesis pathway and this compound's specific site of inhibition:

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens Aromatization This compound This compound This compound->Aromatase Competitive Inhibition

Estrogen biosynthesis pathway and this compound inhibition mechanism. Androgens are converted to estrogens via the aromatase enzyme, with this compound competitively binding to inhibit this process.

Intracellular Aromatase Inhibition and Tissue Selectivity

Research has demonstrated that this compound achieves near-complete inhibition of both peripheral and intratumoral aromatase [3]. This is particularly significant in breast cancer treatment, as both normal and malignant breast tissue contribute to peripheral estrogen synthesis, and estrogen concentrations are typically 10-20 times higher in breast tissue than in blood in postmenopausal women [3]. The presence of intracellular aromatase activity in tumor tissue may significantly influence cellular exposure to estrogens, making the inhibition of both intratumoral and peripheral aromatase critically important for therapeutic efficacy [3]. This compound has demonstrated superior potency in inhibiting intracellular aromatase in intact rodent cells, normal human adipose fibroblasts, and human cancer cell lines compared to other aromatase inhibitors [3].

Pharmacodynamic Properties

Potency and Selectivity

This compound exhibits exceptional potency in inhibiting aromatase across various biological systems. In vitro studies using human placental microsomes have demonstrated this compound's IC₅₀ values ranging from 1-13 nM, making it 2-5 times more potent than fadrozole and significantly more potent than earlier generation aromatase inhibitors like aminoglutethimide [2]. Comparative studies have consistently shown this compound to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in intact rodent cells, normal human adipose fibroblasts, and human cancer cell lines [3].

Table 1: Comparative Potency of Aromatase Inhibitors Across Experimental Systems

Aromatase Inhibitor Human Placental Microsomes IC₅₀ (nM) MCF-7Ca Cancer Cells IC₅₀ (nM) Relative Potency (this compound = 1)
This compound 2-13 0.07-20 1
Anastrozole 8-23 0.82-600 0.25-0.085
Exemestane 15 5 0.13-0.16
Fadrozole 5 0.05-30 2.2-0.67
4-OHA 30-62 - 0.07-0.18
Aminoglutethimide 20,000 10,000 0.0001-0.0008

Data compiled from multiple experimental systems [3]

The selectivity profile of this compound has been rigorously evaluated in both in vitro and in vivo systems. In hamster ovarian slices, this compound potently inhibited estrogen production (IC₅₀ 0.02 μM) while showing no inhibition of progesterone or corticosterone production at concentrations up to 350 μM [2]. Similarly, in rat adrenal tissue, this compound demonstrated no inhibition of ACTH-stimulated production of corticosterone or aldosterone at concentrations up to 10,000 nM [2]. This high degree of selectivity distinguishes this compound from earlier aromatase inhibitors like aminoglutethimide, which non-specifically inhibited multiple steroidogenic pathways and necessitated corticosteroid replacement therapy [3] [2].

Systemic Effects and Endocrine Changes

This compound administration results in significant suppression of estrogen levels in postmenopausal women. Studies have demonstrated that this compound 2.5 mg daily inhibits in vivo aromatization by greater than 99% and reduces circulating levels of estrone sulfate, estrone, and estradiol by 95-99% [2]. This profound estrogen suppression forms the basis for its antitumor effects in hormone receptor-positive breast cancer. The reduction in estrogen-mediated stimulation of breast tumor tissue leads to suppression of tumor growth and ultimately tumor regression [1]. Unlike earlier generation aromatase inhibitors, this compound does not significantly affect cortisol, aldosterone, or thyroxine levels, contributing to its improved safety profile [1].

Pharmacokinetic Properties

Absorption and Distribution

This compound exhibits favorable pharmacokinetic properties for oral administration, with nearly complete absorption and bioavailability of 99.9% [1]. Following oral administration of a 2.5 mg dose, this compound reaches peak plasma concentrations (Cₘₐₓ) of approximately 104 nmol/L with a time to maximum concentration (Tₘₐₓ) of about 8.10 hours [1]. The absorption is minimally affected by food, although food may slow the rate of absorption without significantly decreasing the extent of absorption [1]. This compound demonstrates a large volume of distribution (1.87 L/kg), indicating extensive tissue penetration [1] [2]. The drug is moderately protein-bound (approximately 60%), primarily to albumin (55%), which allows for significant free fraction available for pharmacological activity [1].

Metabolism and Elimination

This compound undergoes hepatic metabolism primarily via cytochrome P450 isozymes CYP2A6 and CYP3A4, with the primary metabolite being an inactive carbinol metabolite (4,4'-methanol-bis-benzonitrile) [1] [2]. This carbinol metabolite is further metabolized to the major glucuronide conjugate 4,4'-(hydroxymethylene)dibenzonitrile by UGT2B7, which is excreted renally [1]. This compound exhibits non-linear pharmacokinetics at higher doses due to auto-inhibition or saturation of its own metabolism via CYP2A6 [2]. At the therapeutic dose of 2.5 mg daily, the steady-state area under the curve (AUC) is approximately 28% higher than would be expected from single-dose pharmacokinetics, suggesting minor non-linearity in the clinical dosing range [2].

Table 2: Comprehensive Pharmacokinetic Parameters of this compound

Parameter Value Notes
Bioavailability 99.9% Nearly complete absorption [1]
Tₘₐₓ 8.10 hours Time to reach peak concentration [1]
Cₘₐₓ 104 nmol/L After 2.5 mg single dose [1]
AUC 7387 nmol·h/L After 2.5 mg single dose [1]
Protein Binding 60% Primarily to albumin (55%) [1]
Volume of Distribution 1.87 L/kg Extensive tissue distribution [1]
Primary Metabolizing Enzymes CYP2A6, CYP3A4 Carbinol metabolite formation [1]
Elimination Half-life 42 hours (healthy); 82 hours (cancer patients) Prolonged in target population [1] [2]
Time to Steady-state 2-6 weeks [2]
Renal Excretion 90% Primarily as glucuronide metabolite (75%) [1]
Fecal Excretion Minor pathway Limited data available

The elimination half-life of this compound is approximately 42 hours in healthy volunteers but is prolonged to about 82 hours in breast cancer patients, suggesting reduced metabolic clearance in the target population [1] [2]. Steady-state concentrations are reached after 2-6 weeks of daily dosing and are maintained over extended periods without continuous accumulation [2]. This compound is predominantly eliminated via renal excretion, with approximately 90% of a dose recovered in urine, primarily as the glucuronide metabolite (75%), with smaller amounts as the ketone and carbinol metabolites (9%), and unchanged this compound (6%) [1].

Special Population Considerations

In patients with hepatic impairment, the pharmacokinetics of this compound are significantly altered. Those with cirrhosis and severe hepatic impairment (Child-Pugh class C) experience approximately double the systemic exposure and terminal half-life compared to healthy volunteers [4] [5]. Consequently, dosage reduction to 2.5 mg every other day is recommended for this population [4]. For patients with mild to moderate hepatic impairment (Child-Pugh class A or B), no dosage adjustment is necessary [4] [5]. In patients with renal impairment, no dosage adjustment is required for those with creatinine clearance ≥10 mL/min, though insufficient data are available for patients with more severe renal impairment (creatinine clearance <10 mL/min) [4] [5]. No significant pharmacokinetic differences have been observed based on age in geriatric populations [4].

Experimental Assessment Methods

In Vitro and In Vivo Potency Assessment

The experimental evaluation of this compound's potency involves a multi-faceted approach utilizing various model systems. The methodology for assessing aromatase inhibition typically begins with cell-free systems such as human placental microsomes, which provide a direct measurement of enzyme inhibition without cellular compartmentalization effects [3]. This is followed by evaluation in cellular systems including rodent ovarian cells, human adipose fibroblasts, and human cancer cell lines (e.g., MCF-7Ca and JEG-3 cells) transfected with the human aromatase gene, which allow assessment of intracellular inhibition and tissue-specific effects [3]. The following diagram outlines the experimental workflow for evaluating this compound potency:

G Start Experimental Design Step1 Cell-Free Systems Human Placental Microsomes Start->Step1 Step2 Cellular Systems Rodent Ovarian Cells Human Adipose Fibroblasts Step1->Step2 IC₅₀ Determination Step3 Cancer Cell Lines MCF-7Ca JEG-3 Step2->Step3 Intracellular Potency Step4 In Vivo Models Xenograft Studies Step3->Step4 Anti-tumor Efficacy Step5 Clinical Trials Human Subjects Step4->Step5 Therapeutic Validation

Experimental workflow for evaluating this compound potency. The methodology progresses from cell-free systems to clinical trials, with IC₅₀ determination at each stage.

In vivo studies utilizing xenograft models, particularly MCF-7Ca human breast cancer cell lines transfected with the human aromatase gene and implanted in nude mice, have been instrumental in predicting clinical efficacy [3]. These models have successfully demonstrated the superiority of this compound over tamoxifen and other aromatase inhibitors, accurately forecasting clinical outcomes [3]. The comprehensive nature of this experimental approach, progressing from simple cell-free systems to complex in vivo models, has provided robust evidence for this compound's exceptional potency and selectivity profile.

Bioanalytical Methods

The quantification of this compound concentrations in biological matrices typically employs high-performance liquid chromatography (HPLC) with tandem mass spectrometry detection (LC/MS/MS) [6]. These methods offer the sensitivity and specificity required for accurate determination of this compound concentrations in plasma, tissue homogenates, and other biological samples. In specialized pharmacokinetic studies, techniques such as intracerebral microdialysis have been employed to measure this compound concentrations in brain extracellular fluid, providing insights into central nervous system penetration [7]. Bioequivalence studies between different this compound formulations utilize single-dose, randomized, open-label, two-way crossover designs in healthy volunteers under fasting conditions, with plasma sampling extended up to 240 hours post-dosing to adequately characterize the elimination phase [6].

Drug Interactions and Clinical Implications

This compound demonstrates a relatively favorable drug interaction profile. Clinical interaction studies with cimetidine (a weak CYP inhibitor) and warfarin have shown no clinically significant interactions [5]. However, co-administration with tamoxifen, other anti-estrogens, or estrogen-containing therapies should be avoided, as these substances may diminish the pharmacological activity of this compound [5]. Specifically, co-administration of tamoxifen with this compound has been shown to substantially decrease plasma concentrations of this compound, potentially compromising therapeutic efficacy [5]. In vitro studies indicate that this compound inhibits cytochrome P450 isoenzymes 2A6 and, to a moderate extent, 2C19; however, clinically relevant interactions with substrates of these enzymes are considered unlikely due to the high therapeutic index of this compound [5]. Nevertheless, caution is advised when co-administering this compound with drugs whose disposition is primarily dependent on these isoenzymes and which have a narrow therapeutic index, such as phenytoin and clopidogrel [5].

Clinical Applications and Clinical Pharmacology Considerations

This compound is indicated for multiple stages of hormone receptor-positive breast cancer in postmenopausal women, including adjuvant treatment of early breast cancer, extended adjuvant treatment following 5 years of tamoxifen therapy, first-line treatment of advanced disease, and treatment of advanced breast cancer after relapse or disease progression [4] [5]. The recommended dose across all indications is 2.5 mg administered orally once daily, without regard to meals [4] [5]. In the adjuvant and extended adjuvant settings, treatment typically continues for 5 years or until tumor relapse occurs, while in advanced disease, therapy continues until tumor progression is evident [5]. The profound estrogen suppression achieved with this compound therapy carries important clinical implications, including potential reductions in bone mineral density and increased risk of osteoporosis and fractures [4] [5]. Additionally, increases in cholesterol levels have been observed, necessitating potential monitoring and management of lipid parameters [4] [5].

Conclusion

References

Estrogen Synthesis Pathway and Letrozole's Target

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen biosynthesis is a multi-step process where the enzyme aromatase (CYP19) performs the rate-limiting conversion of C-19 androgens (androstenedione and testosterone) to C-18 estrogens (estrone and estradiol) [1] [2]. This conversion is the final step in the steroid biosynthesis pathway.

Letrozole is a non-steroidal, competitive aromatase inhibitor. Its chemical structure includes a triazole group that binds tightly to the heme iron within the cytochrome P450 moiety of the aromatase enzyme, and a cyanobenzyl moiety that partially mimics the steroid backbone of the natural substrate, androstenedione [1]. This binding competitively inhibits the aromatization reaction, leading to a profound reduction in estrogen synthesis [3].

The source of estrogen and the role of aromatase differ between pre- and postmenopausal individuals, which is central to this compound's application in postmenopausal breast cancer [1] [2]. The following diagram illustrates the pathway and this compound's specific site of action.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Desmolase Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone_E1 Estrone_E1 Androstenedione->Estrone_E1 Aromatase (CYP19) Estradiol_E2 Estradiol_E2 Testosterone->Estradiol_E2 Aromatase (CYP19) Progesterone->Androstenedione CYP17A1 This compound This compound Aromatase\n(CYP19) Aromatase (CYP19) This compound->Aromatase\n(CYP19)  Inhibits

This compound inhibits the aromatase-mediated conversion of androgens to estrogens.

This compound's Pharmacological Profile and Potency

This compound is characterized by high oral bioavailability (~99.9%) and slow elimination (half-life of ~41-48 hours), allowing for once-daily dosing [4]. Its potency is a key differentiator, as shown in the table below comparing its inhibitory concentration (IC50) against other aromatase inhibitors.

Table 1: Comparative In Vitro Potency of Aromatase Inhibitors (Adapted from [1])

Aromatase Inhibitor IC50 in Human Placental Microsomes (nM) Relative Potency (this compound = 1)
This compound 2.0 1.00
Anastrozole 8.0 0.25
Exemestane 15.0 0.13
Formestane (4-OHA) 30.0 0.07
Aminoglutethimide 20,000.0 0.0001

This high potency translates to a >99% inhibition of aromatase activity and a 97-99% suppression of total-body estrogen synthesis in postmenopausal women [3] [4].

Mechanisms of Action in Different Tissues

This compound's primary action is endocrine suppression, but it also has tissue-specific effects.

  • Central & Ovarian Mechanism (Infertility Treatment): In anovulatory women, this compound's primary mechanism is not purely endocrine. By inhibiting estrogen synthesis, it reduces negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis, increasing FSH secretion. Additionally, the intraovarian accumulation of androgens (due to blocked aromatization) is believed to amplify FSH receptor expression and stimulate local growth factors like IGF-1, promoting follicular development [4]. This often results in mono-follicular development, reducing the risk of multiple pregnancies compared to other treatments [4].

  • Direct Cellular Effects (Spermatogonia Proliferation): A study on mouse GC-1 spermatogonia cells demonstrated that this compound can activate the Ras/ERK1/c-Myc MAPK signaling pathway. This led to increased expression of proliferation markers (Ki-67 and PCNA) and enhanced cell proliferation, an effect that was reversed with a MAPK pathway inhibitor [5]. This suggests a non-endocrine, direct cellular mechanism for promoting germ cell proliferation.

Detailed Experimental Protocol

The following is a summarized methodology from the study investigating this compound's effect on mouse spermatogonia proliferation [5], which can serve as a template for similar in vitro mechanistic studies.

Objective: To investigate the effect of this compound on the proliferation of GC-1 mouse spermatogonia (spg) cells and the role of the MAPK pathway.

Key Reagents:

  • This compound (CGS-20267)
  • MAPK pathway inhibitor (APS-2-79)
  • GC-1 spg cell line
  • Antibodies for Ras, ERK1, c-Myc, Ki-67, PCNA

Experimental Workflow:

G A Cell Culture & Treatment (GC-1 spg cells) B Proliferation Assays (CCK-8, Plate Clone) A->B C Pathway Analysis (RT-PCR, Western Blot) B->C D Proliferation Confirmation (BrdU Staining) C->D Sub Treatment Groups: - Control - this compound (0.1-1000 nM) - this compound + MAPK Inhibitor Sub->A

Experimental workflow to assess this compound's effect on spermatogonia proliferation [5].

Methodology Details:

  • Cell Culture & Treatment: GC-1 spg cells were cultured in RPMI-1640 with 10% FBS. Cells were treated with this compound at various concentrations (0.1 to 1000 nM) for 24, 48, and 72 hours. Separate groups were co-treated with this compound and the MAPK inhibitor APS-2-79 [5].
  • Proliferation Assays:
    • CCK-8 Assay: Used to measure cell viability/proliferation after this compound exposure. Absorbance was measured at 450nm.
    • Plate Clone Formation Assay: Cells were seeded at low density and cultured for 2-3 weeks. Colonies were fixed, stained with crystal violet, and counted to assess long-term proliferative capacity [5].
  • Pathway Analysis:
    • RT-PCR: mRNA expression levels of Ras, ERK1, and c-Myc were quantified.
    • Western Blot: Protein levels of Ras, ERK1, c-Myc, and proliferation markers Ki-67 and PCNA were analyzed [5].
  • Proliferation Confirmation:
    • BrdU Staining: Cells were pulsed with BrdU, which incorporates into newly synthesized DNA in proliferating cells, allowing for direct visualization of proliferating cell populations [5].

Research and Clinical Applications

This compound's primary application is in oncology, but its use has expanded to other research and clinical areas.

Table 2: Key Research and Clinical Applications of this compound

Field Application Rationale and Context
Oncology Adjuvant, neoadjuvant, and metastatic treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women. Gold-standard for suppressing estrogen synthesis that drives tumor growth [1] [3].
Reproductive Medicine First-line ovulation induction in women with Polycystic Ovary Syndrome (PCOS) and other forms of anovulatory infertility [4]. Promotes mono-follicular development with fewer adverse effects on the endometrium compared to clomiphene citrate [4].
Andrology & Male Infertility Investigational treatment for male infertility, including non-obstructive azoospermia and oligospermia [5]. Blocks estrogen's negative feedback on the HPO axis, increasing gonadotropins and intratesticular testosterone to stimulate spermatogenesis. May also directly promote spermatogonia proliferation via MAPK pathway [5].
Fertility Preservation Adjunct in controlled ovarian stimulation for fertility preservation in estrogen-sensitive cancers [4]. Reduces systemic estrogen levels during stimulation, which is safer for patients with estrogen-responsive cancers.

Toxicity and Adverse Effects Profile

While this compound is generally well-tolerated, researchers should be aware of its toxicity profile, especially in pre-clinical models.

  • General Toxicity: Common adverse drug reactions are consistent with estrogen deprivation and include hot flashes, arthralgia, and decreased bone mineral density [3].
  • Embryo-Fetal Toxicity: this compound is contraindicated in pregnancy. Studies in rats have shown teratogenic effects, including developmental abnormalities. It is recommended only for postmenopausal women or, in fertility treatment, under strict clinical supervision to ensure no administration during pregnancy [3].
  • Model-Specific Toxicity: In female Sprague-Dawley rats, 21 days of this compound administration can induce a reliable model of Polycystic Ovary Syndrome (PCOS) with irregular cycles and cystic follicles [3].

This compound is a powerful tool for researchers targeting the estrogen pathway. Its high potency and selectivity make it valuable for applications ranging from cancer biology to reproductive studies. The experimental protocol and mechanistic insights provided can help in designing robust studies to further investigate its effects.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Letrozole's therapeutic effect stems from its systemic endocrine action and the subsequent intracellular signaling consequences.

  • Central & Peripheral Estrogen Suppression: In postmenopausal women, estrogen synthesis occurs primarily in peripheral tissues (adipose, liver, skin) and within the breast tumor itself via the aromatase pathway. This compound potently inhibits aromatase in all these sites, drastically reducing the estrogen available to stimulate estrogen receptor (ER)-positive breast cancer cells [1] [2] [3].
  • Crosstalk with Oncogenic Pathways: A key mechanistic insight is the interplay between estrogen signaling and the PI3K/AKT/mTOR pathway, a crucial driver of cell growth, survival, and metabolism. Hyperactivation of the PI3K/AKT/mTOR pathway is a well-established mechanism of resistance to endocrine therapies, including this compound [1] [4] [5]. There is bidirectional crosstalk where inhibition of one pathway can lead to compensatory upregulation of the other. Preclinical studies show that combining this compound with PI3K inhibitors (e.g., taselisib) can overcome resistance, leading to reduced cancer cell viability and increased apoptosis [4].
  • Mechanism in Ovulation Induction: When used for infertility, this compound's transient estrogen suppression has a different purpose. It triggers a feedback loop on the hypothalamic-pituitary axis, increasing secretion of Follicle-Stimulating Hormone (FSH) to stimulate follicle development. Intra-ovarian androgen accumulation also amplifies follicular sensitivity to FSH [6] [7].

The following diagram illustrates the signaling pathways involved in this compound's mechanism and resistance.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion Estrogens Estrogens Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER  Binds CellGrowth Cell Growth & Survival ER->CellGrowth PI3K PI3K (e.g., PIK3CA mut.) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->ER Cross-activation mTOR->CellGrowth Resistance Therapy Resistance Resistance->CellGrowth This compound This compound This compound->Aromatase  Inhibits GrowthFactors GrowthFactors GrowthFactors->PI3K  Activate

This compound inhibits aromatase to block estrogen production. Crosstalk between ER and PI3K pathways can lead to therapy resistance.

Quantitative Data and Experimental Evidence

In Vitro and In Vivo Efficacy Models
  • Cell Line Models: A standard model involves MCF-7 breast cancer cells engineered to stably express aromatase (MCF-7/ARO). These cells are cultured with androstenedione as an estrogen precursor. Viability is assessed using assays like MTT or CellTiter-Glo after treatment with this compound alone or in combination [4].
  • Combination Therapy Studies: In MCF-7/ARO models, the combination of this compound with the PI3K inhibitor taselisib showed superior effects compared to either agent alone. One study reported an 81% reduction in cell viability with the combination, versus ~46-47% with single agents. This was accompanied by increased apoptosis markers (e.g., cleaved PARP) and greater suppression of pathway signaling proteins [4].
  • In Vivo Tumor Models: The efficacy of this compound is often validated in rodent models. For example, in a DMBA (7,12-dimethylbenz(a)anthracene)-induced breast cancer rat model, a transdermal this compound-loaded invasomal hydrogel reduced tumor volume by 99.69% compared to the untreated cancer group. This formulation also achieved a 9.36-fold higher concentration of this compound in tumor tissue compared to oral administration [8].
Pharmacokinetics and Advanced Formulations

Overcoming this compound's low solubility and uncontrolled oral bioavailability is an active research area. One study developed a This compound-Loaded Invasomes (LLI) hydrogel for transdermal delivery [8].

Parameter Oral this compound LLI Hydrogel (Transdermal)
Permeation Enhancement Baseline 3.55-fold increase
Drug Sustainability Baseline 61.58% improvement
Tumor Accumulation Baseline 9.36-fold higher

Emerging Research and Clinical Directions

Research continues to optimize this compound's use and manage its limitations.

  • Overcoming Resistance: A major focus is combining this compound with other targeted agents. Clinical trials are exploring combinations with PI3K inhibitors, AKT inhibitors, and CDK4/6 inhibitors to overcome intrinsic or acquired resistance in HR+ breast cancer [1] [4] [5].
  • Safety and Side Effect Profiling: Beyond its endocrine effects, this compound has been associated with off-target consequences. A 2022 study reported that this compound induces metabolic remodeling in rat cardiomyocytes, shifting energy production from fatty acid oxidation to glycolysis, which may underlie its observed association with adverse cardiovascular effects in some patients [9].
  • Personalized Medicine: Investigating polymorphisms in the CYP19A1 gene (which encodes aromatase) aims to predict which patients will respond best to this compound therapy, though findings have sometimes been contradictory [10].

This compound remains a cornerstone of endocrine therapy due to its potent and selective mechanism of action. Its role is evolving through research into rational drug combinations to overcome resistance and advanced formulations to improve its pharmacokinetic profile.

References

letrozole half-life elimination metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Letrozole

The key pharmacokinetic parameters of this compound, derived from clinical studies, are consolidated in the following table for easy reference.

Parameter Value Conditions / Notes
Bioavailability ~99.9% [1] [2] Oral administration
Protein Binding 60% [1] [2] Primarily to albumin
Time to Cmax (Tmax) ~8.1 hours [1] After a single 2.5 mg oral dose
Volume of Distribution 1.87 L/kg [1]
Clearance 1.52 L/h (single dose); 1.20 L/h (steady state) [1]
Elimination Half-life ~42 hours (healthy volunteers); longer in breast cancer patients [1] [3] Terminal elimination half-life
Route of Elimination ~90% via kidneys [1] [2] Primarily as metabolites
Metabolizing Enzymes CYP2A6 (primary), CYP3A4 [1] [3]

Metabolism and Elimination Pathway

This compound undergoes hepatic metabolism to pharmacologically inactive metabolites, with renal excretion as the primary elimination route [1] [2] [3]. The metabolic pathway can be visualized as follows:

f This compound This compound Metabolite_Ketone Metabolite_Ketone This compound->Metabolite_Ketone CYP2A6 Metabolite_Carbinol Metabolite_Carbinol Metabolite_Ketone->Metabolite_Carbinol CYP3A4 & CYP2A6 Glucuronidated_Metabolite Glucuronidated_Metabolite Metabolite_Carbinol->Glucuronidated_Metabolite UGT2B7 Urinary_Elimination Urinary_Elimination Glucuronidated_Metabolite->Urinary_Elimination

This compound Metabolism and Elimination Pathway

The major route of elimination is urinary, with approximately 75% of the dose recovered as the glucuronidated metabolite, 9% as the ketone and carbinol metabolites, and about 6% as unchanged this compound [1].

Key Experimental Models and Methodologies

The pharmacological profile of this compound was established using a range of in vitro and in vivo models. Key experimental systems and their applications are detailed below.

Experimental System Application / Description Key Findings
Human Placental Microsomes Cell-free system to measure direct enzyme inhibition [4]. Determines intrinsic potency (IC₅₀ ~2 nM) [4].
Transfected Cell Lines (e.g., MCF-7Ca) Intact cells expressing human aromatase gene to model intracellular inhibition [4]. This compound is 10-30x more potent than anastrozole in cellular context [4].
Animal Models (Rodent Xenografts) In vivo anti-tumor efficacy studies using human breast cancer cells in immuno-suppressed mice [4]. Demonstrated potent tumor regression and predictive value for clinical superiority over tamoxifen [4].
Clinical Pharmacodynamic Studies Measure estrogen suppression in postmenopausal women with advanced breast cancer [3] [5]. Doses ≥0.5 mg/day suppress plasma estradiol, estrone, and estrone sulfate by 75-95%, often below assay detection limits [5].

Important Technical Notes

  • Non-linear Pharmacokinetics: this compound exhibits slight non-linear pharmacokinetics due to auto-inhibition or saturation of its own metabolism via CYP2A6. At a 2.5 mg daily dose, the steady-state AUC is about 28% higher than predicted from a single dose [3].
  • Potency and Selectivity: this compound is a highly potent and selective aromatase inhibitor. It does not significantly affect cortisol, aldosterone, or thyroxine levels, and glucocorticoid/mineralocorticoid supplementation is not required [4] [5].

References

letrozole cytochrome P450 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Letrozole as a CYP Substrate

This compound is primarily metabolized in the liver. The main route of elimination is via metabolism by cytochrome P450 isozymes into an inactive carbinol metabolite, which is then glucuronidated and excreted in the urine. [1] [2] [3]

  • Major Metabolic Pathway: CYP2A6 is the primary enzyme responsible for the initial metabolism of this compound. [1] [2]
  • Secondary Pathway: CYP3A4 also plays a role in this compound's metabolism, though to a lesser extent than CYP2A6. [1] [2]
  • Non-linear Pharmacokinetics: this compound exhibits slight non-linearity in its pharmacokinetics, particularly at higher doses, which has been attributed to auto-inhibition or saturation of its own metabolism via CYP2A6. [2]

The following diagram illustrates the primary metabolic pathway of this compound.

G This compound This compound CYP2A6 CYP2A6 This compound->CYP2A6 Primary Oxidation CYP3A4 CYP3A4 This compound->CYP3A4 Secondary Oxidation C1 Inactive Metabolite (4,4'-(hydroxymethylene)dibenzonitrile) UGT2B7 UGT2B7 C1->UGT2B7 Glucuronidation C2 Glucuronidated Metabolite Urine Urine C2->Urine Renal Excretion (~75% of dose) CYP2A6->C1 CYP3A4->C1 UGT2B7->C2

Experimental Protocols for CYP Inhibition Studies

The inhibitory effects of this compound on various CYP enzymes are typically determined in vitro using human liver microsomes (HLMs) or expressed CYP isoforms. [4]

General Incubation Conditions [4]:

  • System: HLMs or baculovirus–insect cell–expressed human P450s.
  • Incubation Mix: Microsomal protein, phosphate reaction buffer (pH 7.4), NADPH-generating system, isoform-selective substrate probe, and the test inhibitor (this compound or its metabolite).
  • Control: Incubations are performed in the absence of the inhibitor to establish baseline activity.
  • Analysis: The formation rate of a specific metabolite from the probe substrate is measured using validated HPLC methods to determine CYP enzyme activity.

Isoform-Specific Probe Substrates and Methods [4]: The table below outlines the specific experimental conditions for assessing inhibition of different CYP enzymes.

CYP Isoform Probe Substrate Metabolite Measured HLM Protein Concentration Incubation Time
CYP1A2 Phenacetin Acetaminophen 1.0 mg/ml 30 min
CYP2A6 Coumarin 7-Hydroxycoumarin 0.5 mg/ml 15 min
CYP2B6 Efavirenz 8-Hydroxyefavirenz 0.5 mg/ml 10 min
CYP2C8 Amodiaquine Desethylamodiaquine 0.1 mg/ml 15 min
CYP2C9 Tolbutamide 4-Methyltolbutamide 1.0 mg/ml 60 min
CYP2C19 S-Mephenytoin 4'-Hydroxymephenytoin 0.5 mg/ml 60 min
CYP2D6 Dextromethorphan Dextrorphan 1.0 mg/ml 30 min
CYP3A Midazolam 1'-Hydroxymidazolam 0.5 mg/ml 5 min

Clinical Implications and Clinical Pharmacokinetics

The in vitro inhibition data suggests that the potential for this compound to cause clinically significant drug-drug interactions via CYP inhibition is low. [4]

  • Inhibition Potential: Despite being a potent in vitro inhibitor of CYP2A6 and a weak inhibitor of CYP2C19, clinically relevant interactions are considered less likely because the measured Kᵢ values are much higher than the therapeutic plasma concentrations of this compound achieved with a 2.5 mg daily dose. [4]
  • Official Guidance: The official product characteristics for this compound state that clinically significant drug interactions are not expected with common medications like benzodiazepines, NSAIDs, paracetamol, furosemide, and omeprazole. It also notes that co-administration with tamoxifen should be avoided as it reduces this compound plasma concentrations. [3]

References

Core Pharmacodynamics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Letrozole functions as a non-steroidal, competitive, type II aromatase inhibitor [1] [2] [3]. It binds reversibly to the heme group of the cytochrome P450 enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the aromatization of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [2] [3] [4].

The primary endocrine effect is a profound and selective suppression of estrogen synthesis. This compound inhibits total-body aromatization by >99% and reduces circulating estrogen levels by 97-99% in postmenopausal women [1] [4] [5]. This creates a hypoestrogenic environment that suppresses the growth of estrogen-dependent breast tumors [3].

Its high selectivity means it does not significantly affect the synthesis of other steroids, such as cortisol or aldosterone [1] [3].

Quantitative Potency Across Experimental Models

The following table summarizes the inhibitory potency (IC50) of this compound across various in vitro and cellular models, often compared with other aromatase inhibitors. A lower IC50 indicates greater potency.

Experimental System This compound IC50 (nM) Anastrozole IC50 (nM) Relative Potency (vs. This compound) Source/Reference
Human Placental Microsomes (cell-free) 2.0 - 11.0 8.0 - 23.0 ~2-4x more potent than anastrozole [1] [2]
Particulate Fractions of Human Breast Cancer 0.8 15.0 ~19x more potent than anastrozole [2]
Rat Ovarian Microsomes 1.0 - 11.0 Not specified -- [1] [2]
Human Adipose Fibroblasts (intact cells) 1.0 - 2.5 Not specified -- [1]
JEG-3 Human Choriocarcinoma Cells 0.07 - 0.8 14.0 ~17-200x more potent than anastrozole [1] [2]
MCF-7Ca Breast Cancer Cells (transfected) 0.07 0.82 - 0.99 ~12-14x more potent than anastrozole [2]
Hamster Ovarian Tissue (intact) 20.0 600.0 ~30x more potent than anastrozole [2]

Signaling Pathways in Acquired this compound Resistance

A major challenge in long-term this compound therapy is the development of acquired resistance. Proteomic and phosphoproteomic analyses of this compound-resistant cell lines reveal complex signaling adaptations. The following diagram maps the key pathways and molecular changes identified in this process.

G LetrozoleResistance This compound Resistance Phenotype MAPKPathway p38/MAPK Signaling Cascade EMT Epithelial-Mesenchymal Transition (EMT) GrowthFactors Growth Factor Signaling EstrogenIndependence Estrogen-Independent Growth MKK6 Phospho-MKK6 (Activated) MAPKPathway->MKK6 Apoptosis Inhibition of Apoptosis MAPKPathway->Apoptosis MAP3K6 Upregulated MAP3K6 MAP3K6->MAPKPathway p38 Phospho-p38 (Activated) MKK6->p38 RSK1_2 Phospho-RSK1/RSK2 (Activated) p38->RSK1_2 p70S6K p70S6K MAPK (Activated) p38->p70S6K Proliferation Increased Cell Proliferation RSK1_2->Proliferation p70S6K->Proliferation ROCK ROCK Signaling Migration Increased Cell Migration ROCK->Migration Invasion Increased Cell Invasion ROCK->Invasion EMT->Migration EMT->Invasion Vimentin ↑ Vimentin Vimentin->EMT Twist ↑ Twist Twist->EMT EGFR ↑ EGFR (28-fold) GrowthFactors->EGFR HER2 ↑ HER2 (6-fold) GrowthFactors->HER2 EGFR->MAPKPathway HER2->MAPKPathway ER_alpha Dramatic ↓ ERα & pS2 ER_alpha->EstrogenIndependence

This diagram integrates findings from multiple studies on this compound-resistant breast cancer cells [6] [7] [8]. Key hallmarks of the resistant phenotype include:

  • Hyperactive Growth Signaling: Constitutive activation of the p38/MAPK cascade and overexpression of receptor tyrosine kinases (EGFR, HER2) drive proliferation independent of estrogen [6] [7].
  • Loss of ER Dependence: Resistant cells often show a dramatic reduction in estrogen receptor alpha (ERα) and its target gene pS2, enabling growth in a low-estrogen environment [6] [8].
  • Aggressive Phenotype: Activation of ROCK signaling and induction of EMT (evidenced by increased Vimentin and Twist) enhance cell motility and invasion [6].

Key Experimental Models and Protocols

To study this compound's effects and resistance, several well-characterized experimental models are used.

1. In vitro Aromatase Inhibition Assay

  • Purpose: To quantitatively determine the potency (IC50) of this compound in inhibiting the aromatase enzyme.
  • Typical Protocol: The assay uses a source of aromatase enzyme, such as human placental microsomes or transfected cell lines (e.g., MCF-7Ca, JEG-3). The enzyme is incubated with its radiolabeled substrate (e.g., ³H-androstenedione) in the presence of increasing concentrations of this compound. The reaction is stopped, and the tritiated water produced during the aromatization reaction is separated and measured by scintillation counting. The percentage of inhibition at each drug concentration is calculated to determine the IC50 value [1] [2].

2. In vivo this compound-Resistant Cell Line Models

  • Purpose: To investigate the molecular mechanisms of acquired resistance to long-term this compound exposure.
  • Protocol (LTLT-Ca model):
    • Step 1: Estrogen-sensitive MCF-7 breast cancer cells stably transfected with the human aromatase gene (MCF-7Ca) are inoculated into immunocompromised mice.
    • Step 2: Mice are treated with this compound continuously for an extended period (e.g., over 56 weeks).
    • Step 3: Tumors that initially regress but later begin to grow in the presence of this compound are harvested. These are termed Long-Term this compound Treated (LTLT-Ca) cells and serve as a model of acquired resistance [6] [7].
  • Key Characterization: Resistant cells are analyzed for changes in global protein expression (via quantitative proteomics), phosphorylation arrays (to map activated pathways), and functional assays for proliferation, migration, and invasion [6] [7].

Clinical Implications and Future Directions

The profound estrogen suppression by this compound solidifies its role as a first-line endocrine therapy for postmenopausal breast cancer [1] [9]. Understanding resistance pathways opens avenues for overcoming this clinical obstacle. The identification of activated MAPK and growth factor signaling suggests that combination therapies with relevant signal transduction inhibitors may be effective in treating this compound-resistant disease [7]. Furthermore, emerging evidence of epigenetic alterations, such as global DNA hypomethylation in resistant tumors, supports exploring epigenetic therapies to reverse or prevent resistance [8].

References

letrozole intraovarian androgen accumulation mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and downstream effects

Intraovarian androgen accumulation primarily stems from peripheral inhibition of the aromatase enzyme within ovarian follicular cells.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Substrate Estrogens Estrogens Aromatase->Estrogens  Conversion Letrozole This compound This compound->Aromatase  Competitive Inhibition

This compound competitively inhibits aromatase, blocking androgen-to-estrogen conversion.

This direct blockade leads to a cascade of downstream molecular events that promote follicular development, illustrated in the following pathway.

G IntraovarianAndrogens Intraovarian Androgen Accumulation FSH_Receptor Amplified FSH Receptor gene expression IntraovarianAndrogens->FSH_Receptor IGF1 Stimulation of IGF-1 & other factors IntraovarianAndrogens->IGF1 FollicularSensitivity Increased Follicular Sensitivity to FSH FSH_Receptor->FollicularSensitivity IGF1->FollicularSensitivity Synergizes with Folliculogenesis Promoted Folliculogenesis FollicularSensitivity->Folliculogenesis

Downstream effects of intraovarian androgen accumulation on follicular development.

Experimental Evidence and Measurement

Quantitative data from clinical and preclinical studies provide evidence for this mechanism and its therapeutic outcomes.

Table: Quantitative Evidence of Androgen Accumulation and Ovarian Response

Study Model / Population Key Androgen Level Changes Observed Ovarian / Cycle Outcomes
In Vivo (Rat Model) [1] Profound increase in androgens; Significant upregulation of Cyp17a1 mRNA (key enzyme in androgen synthesis) [1] Marked increase in ovarian size [1]
IVF Patients (Low Responders) [2] [3] Significantly higher follicular fluid Testosterone (80.3 vs. 43.8 pg/mL) and Androstenedione (57.9 vs. 37.4 ng/mL) [2] [3] Higher oocytes retrieved (6.1 vs. 4.3); Higher implantation rate (25% vs. 9.4%) [2] [3]

Research Methodologies

Key experimental approaches used to investigate this compound's mechanisms include clinical studies, in vivo animal models, and in vitro cell culture systems.

  • Clinical Hormonal Assessment: In IVF studies, hormone levels are measured in both serum and follicular fluid. [2] [3] Follicular fluid analysis provides a direct window into the intraovarian microenvironment, allowing for direct quantification of testosterone and androstenedione accumulation. [2]
  • In Vivo Animal Models: Studies using immature female rats implanted with this compound-containing pellets demonstrate the systemic effects of aromatase inhibition. [1] Outcomes measured include ovarian size/weight, serum hormone levels (LH, androgens), and analysis of gene expression in ovarian tissue (e.g., Cyp17a1). [1]
  • In Vitro Cell Culture: Mechanisms are further dissected using cultures of specific ovarian cells. [1]
    • Theca-Interstitial Cell Cultures: Used to study direct effects on androgen production and cell proliferation.
    • Granulosa-Theca Co-cultures: Allow investigation of paracrine interactions between cell types. Research indicates this compound's effects on Cyp17a1 expression are more pronounced in vivo, suggesting its actions are primarily indirect. [1]

This multi-level research strategy confirms that this compound's impact on intraovarian androgens is a key driver of its efficacy in ovulation induction and controlled ovarian stimulation.

References

letrozole hypothalamic-pituitary-ovarian axis feedback

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Letrozole

The table below summarizes the key pharmacological parameters of this compound relevant to its use in ovarian induction.

Parameter Specification
Bioavailability ~99.9% (fast and complete absorption) [1]
Time to Peak Plasma Concentration (t~max~) ~1 hour after oral administration [1]
Elimination Half-Life (t~1/2~) 41-48 hours [1]
Dosing for Ovulation Induction 2.5 mg to 7.5 mg daily for 5 days, typically starting on day 3 of the menstrual cycle [2] [1]
Route of Elimination Primarily hepatic metabolism via CYP450 isoenzymes to an inactive carbinol metabolite; renal excretion [2] [1]
Aromatase Inhibition >99% [1]
Endogenous Estrogen Reduction 97% - 99% [1]

Mechanism of Action on the HPO Axis

This compound's ovulation induction mechanism involves both central and local ovarian effects. The following diagram illustrates this coordinated action.

G cluster_central Central Effect (Hypothalamus & Pituitary) cluster_ovary Local Effect (Ovary) This compound This compound Hypothalamus Hypothalamus GnRH Release This compound->Hypothalamus 1. Inhibits Aromatase (Creates Hypoestrogenic State) Pituitary Anterior Pituitary FSH Synthesis & Secretion Hypothalamus->Pituitary Stimulates Follicular_Growth Stimulated Follicular Growth Pituitary->Follicular_Growth FSH Androgens Intraovarian Androgens (Testosterone, Androstenedione) Androgens->this compound 2. Substrate Accumulation FSH_Receptor Amplification of FSH Receptor Expression Androgens->FSH_Receptor Promotes FSH_Receptor->Follicular_Growth Enhances

This compound's central and local ovarian mechanisms for ovulation induction.

Clinical Efficacy Data in Ovulation Induction

Clinical studies, particularly in women with WHO Group II anovulation (like PCOS), have demonstrated the efficacy of this compound compared to other agents.

Clinical Context Comparison Key Efficacy Outcomes Citation
WHO Group II Anovulation (e.g., PCOS) This compound vs. Clomiphene Citrate (CC) Superior ovulation rate, pregnancy rate, and live birth rate with this compound. Comparable rates of OHSS, multiple pregnancy, and miscarriage. [1] [1]
Ovulatory Women (IUI cycles) This compound + FSH vs. FSH alone Pregnancy rates were not significantly different (OR=1.15). This compound co-treatment reduces gonadotropin consumption. [2] [2]
Unexplained Infertility This compound vs. CC No significant difference in clinical pregnancy or live birth rates. This compound favors mono-follicular development, reducing multiple gestation risks. [1] [1]
In Vitro Fertilization (IVF) for DOR/Advanced Age Modified this compound Protocol (mLP) vs. other protocols In poor responders/aged >40, mLP showed higher clinical pregnancy rate (38.46%) vs. mild stimulation (17.11%), and improved embryo quality and live birth rates in repeated cycles. [3] [3]

Experimental Protocols for Research

For researchers investigating this compound, here are methodologies from preclinical studies.

In Vitro Cytotoxicity and Aromatase Activity Assay

This protocol is used to determine this compound's direct effects on cell viability and its inhibition of aromatase enzyme activity [4].

  • Cell Lines: Human glioma cell lines (e.g., LN229, T98G, U87MG) or breast cancer cell lines (e.g., MCF-7). The choice of cell line depends on the research focus.
  • Culture Conditions: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS), penicillin (50 U/mL), and streptomycin (50 mg/mL), at 37°C in a humidified atmosphere of 5% CO₂.
  • Drug Treatment:
    • Cytotoxicity (MTT Assay): Plate cells at 7,500 cells/well. After 24 hours, treat with a concentration range of this compound (e.g., 0 to 100 μmol/L) for 1-3 days. Measure cell viability using MTT, reading absorbance at 570 nm.
    • Aromatase Activity (EIA): Plate and treat cells similarly. Add the aromatase substrate testosterone (0.1 μmol/L) to each well. After 2 days, measure the estradiol concentration in the culture medium using an estradiol enzyme immunoassay (EIA) kit.
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and the percentage reduction in estradiol production for aromatase activity.
In Vivo Efficacy Study in Orthotopic Glioma Model

This protocol assesses this compound's anti-tumor activity in a live animal model of brain cancer [4].

  • Animal Model: Female Sprague-Dawley rats (200-250 g).
  • Tumor Implantation: Harvest C6 glioma cells and implant 5 × 10⁶ cells into the striatum of the right hemisphere. Allow tumors to grow for 10 days.
  • Drug Treatment: Reconstitute this compound in saline with 5% polysorbate 20 as a cosolvent. Administer via daily tail vein injection (or oral gavage) at a dose of 4 mg/kg/day for 8 days. The control group receives the drug-free vehicle.
  • Tumor Monitoring: Use μPET/CT imaging with the radiotracer [¹⁸F]-fluorodeoxyglucose (F18-FDG) on day 0 (pre-treatment) and day 8 to measure changes in active tumor volume.
  • Tissue Collection: On day 8, perfuse animals to collect brain tissues. Fix tissues in 4% paraformaldehyde for subsequent immunohistochemical analysis of aromatase expression and other markers.

Emerging Research and Repurposing Potential

Beyond reproductive medicine, this compound's ability to cross tissue barriers and modulate estrogen is being explored in other fields.

  • Oncology Research: this compound showed promise in preclinical models of glioblastoma. It exhibited cytotoxicity against glioma cell lines and significantly reduced active tumor volume by over 75% in rat models, suggesting potential for drug repurposing [4].
  • Neuroscience Research: A 2025 computational study suggested this compound, in combination with irinotecan, could reverse Alzheimer's-related brain changes in mice, reducing harmful tau protein and improving memory [5]. This highlights a potential novel application for this established drug.

References

Mechanisms of Letrozole in Amplifying FSH Receptor Expression: A Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Letrozole, a third-generation non-steroidal aromatase inhibitor, has emerged as a critical therapeutic agent in reproductive medicine beyond its original oncology applications. Its mechanism of action centrally involves the amplification of Follicle-Stulating Hormone Receptor (FSHR) expression, a crucial pathway for promoting follicular development and maturation. This whitepaper provides a comprehensive analysis of the molecular mechanisms, experimental evidence, and clinical applications of this compound-mediated FSHR upregulation. Drawing from recent preclinical and clinical studies, we detail how this compound-induced intraovarian androgen accumulation increases FSHR gene transcription and enhances follicular sensitivity to FSH. Furthermore, we explore the complex FSHR signaling network, discuss relevant experimental methodologies for investigating these mechanisms, and examine how genetic polymorphisms in FSHR can influence individual treatment outcomes. This resource is designed to equip researchers and drug development professionals with a thorough technical understanding of this compound's action on FSHR expression and its implications for therapeutic development.

Molecular Mechanisms of FSHR Expression Amplification

This compound exerts its effects on FSHR expression through a sophisticated dual-mechanism pathway that involves both central endocrine regulation and local intraovarian actions.

  • Central Mechanism: this compound potently inhibits the cytochrome P450 aromatase enzyme, which is the rate-limiting step in the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This inhibition results in a significant reduction in systemic estrogen levels (by 97%-99%), which subsequently disrupts the negative feedback estrogen exerts on the hypothalamic-pituitary-gonadal (HPG) axis. The reduction in negative feedback leads to increased secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and consequent rise in pituitary follicle-stimulating hormone (FSH) production [1] [2].

  • Local Ovarian Mechanism: Concurrently, within the ovarian follicle, aromatase inhibition causes a temporary accumulation of intraovarian androgens (testosterone and androstenedione) that would normally be converted to estrogens. Research demonstrates that this androgen-rich microenvironment directly stimulates increased expression of FSHR genes in granulosa cells [3] [1]. The accumulated androgens further enhance follicular sensitivity by promoting the expression of additional factors including insulin-like growth factor 1 (IGF-1) and its receptor, which synergize with FSH to promote folliculogenesis [1].

The following diagram illustrates the coordinated central and local mechanisms through which this compound amplifies FSHR expression:

This diagram illustrates the dual mechanisms through which this compound amplifies FSHR expression and enhances follicular sensitivity to FSH stimulation.

Quantitative Data Summary of this compound Effects on Follicular Development

Experimental studies have provided substantial quantitative evidence supporting this compound's effects on follicular development parameters. The table below summarizes key findings from preclinical and clinical investigations:

Parameter Experimental Model This compound Dose Findings vs. Control Statistical Significance Citation
Follicle Diameter Mouse preantral follicles 100 ng/mL 248.11 ± 57.43 µm vs. 209.95 ± 65.11 µm p = 0.025 [3]
Follicle Diameter Mouse preantral follicles 30 ng/mL 249.04 ± 58.57 µm vs. 209.95 ± 65.11 µm p = 0.064 (trend) [3]
FSHR mRNA Mouse preantral follicles 100 ng/mL Significant increase p = 0.034 [3]
Estradiol (E2) Mouse preantral follicles 30 ng/mL 0.95 ± 0.27 ng/mL vs. 1.48 ± 0.57 ng/mL p = 0.038 [3]
Estradiol (E2) Mouse preantral follicles 100 ng/mL 1.05 ± 0.37 ng/mL vs. 1.48 ± 0.57 ng/mL p = 0.025 [3]
Cumulative Pregnancy Rate PCOS patients (clinical trial) 2.5 mg sequential/FSH 72.7% vs. 59.1% RR = 1.23 (1.02-1.49), p = 0.033 [4]
Clinical Pregnancy Rate/Cycle PCOS patients (clinical trial) 2.5 mg sequential/FSH 36.2% vs. 26.3% p = 0.021 [4]

The data presented in this table demonstrate that this compound treatment produces statistically significant improvements in key parameters of follicular development, including increased follicle diameter and enhanced FSHR mRNA expression, while simultaneously reducing estradiol levels in culture media. Clinical data further substantiate that these molecular effects translate to meaningful improvements in reproductive outcomes, with lower-dose this compound regimens (2.5 mg) showing particular promise in sequential FSH protocols [4].

FSHR Isoforms and Signaling Pathways

The FSHR system exhibits considerable complexity, with multiple receptor isoforms activating distinct intracellular signaling cascades that regulate different aspects of follicular function.

Major FSHR Isoforms and Functions
  • FSHR1: This is the classical G protein-coupled receptor form containing 10 exons that activates primarily the cAMP/PKA signaling pathway upon FSH binding. FSHR1 is essential for granulosa cell differentiation, steroid hormone production, and proliferation [5] [6]. The activation of this receptor leads to intracellular cAMP increase and subsequent protein kinase A (PKA) activation, which serves as a master regulator of cell metabolism and sex steroid production [7].

  • FSHR2: This truncated variant possesses a deleted intracellular domain and portion of the transmembrane domain. While it binds FSH with high affinity, it fails to induce G-protein coupled signaling and may function as a dominant negative receptor by attenuating FSHR1 activity [5] [6].

  • FSHR3: This growth factor type-1 receptor lacks exons 9 and 10 and functions in a cAMP-independent manner. When stimulated by FSH, FSHR3 activates the MAPK-ERK signaling cascade, which regulates cell proliferation through calcium-dependent processes [5] [6]. Research in sheep models indicates that FSHR-3 is the predominantly expressed variant in small and medium follicles [6].

FSHR Signaling Network

The FSH-FSHR signaling network involves a complex interplay of multiple pathways that regulate critical ovarian functions:

  • cAMP/PKA Pathway: The primary signaling cascade activated by FSHR1, leading to CREB phosphorylation and regulation of genes involved in steroidogenesis, including aromatase (Cyp19a1) and inhibin-α [7].

  • ERK1/2 Pathway: Activated by both FSHR3 and through β-arrestin-mediated mechanisms following FSHR1 stimulation, this pathway promotes cell proliferation and survival [7].

  • PI3K/AKT Pathway: An important anti-apoptotic pathway activated through FSHR interaction with adapter proteins like APPL1, which contributes to follicular survival and selection of the dominant follicle [7].

  • Calcium Signaling: FSHR3 activation triggers intracellular calcium influx, which further stimulates the ERK cascade and promotes proliferative responses [6].

The following diagram illustrates the complex FSHR signaling network and its functional outcomes:

G cluster_receptors FSHR Isoforms cluster_pathways Signaling Pathways cluster_functions Functional Outcomes FSH FSH FSHR1 FSHR-1 (G protein-coupled) FSH->FSHR1 FSHR3 FSHR-3 (Growth factor type-1) FSH->FSHR3 FSHR2 FSHR-2 (Dominant negative) FSH->FSHR2 cAMP cAMP FSHR1->cAMP Primary activation AKT AKT FSHR1->AKT APPL1-mediated ERK ERK FSHR3->ERK Primary activation Calcium Calcium FSHR3->Calcium Stimulates FSHR2->cAMP Attenuates cAMP->ERK Modulates Steroidogenesis Steroidogenesis cAMP->Steroidogenesis Differentiation Differentiation cAMP->Differentiation Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Calcium->ERK Activates

This diagram illustrates the complex FSHR signaling network, showing how different receptor isoforms activate distinct pathways that regulate diverse ovarian functions.

Experimental Protocols for Investigating this compound Effects

To systematically investigate this compound's effects on FSHR expression, researchers employ standardized experimental protocols encompassing in vitro models, molecular techniques, and clinical study designs.

In Vitro Follicle Culture and Treatment
  • Follicle Isolation and Culture: Preantral follicles (100-130 µm diameter) are mechanically isolated from rodent ovaries and cultured in supplemented media (e.g., α-MEM containing 5% FBS, 100 mIU/mL recombinant FSH, 1% ITS) for 10-12 days [3].

  • This compound Treatment: Follicles are randomly assigned to treatment groups containing vehicle control (DMSO), this compound 30 ng/mL, or this compound 100 ng/mL. Media and drugs are refreshed every 48 hours [3].

  • Outcome Measurements:

    • Follicle Diameter: Measulated every 24 hours using calibrated ocular micrometer.
    • Survival Rate: Calculated as percentage of follicles maintaining structural integrity.
    • Hormone Analysis: Estradiol and VEGF concentrations in culture media quantified via ELISA on day 10.
    • Gene Expression: FSHR, Cyp19a1, and VEGF mRNA levels analyzed by RT-qPCR using appropriate reference genes [3].
Clinical Protocol for Sequential this compound/FSH
  • Patient Selection: Infertile women with PCOS meeting Rotterdam criteria, aged 20-40 years, with at least one patent fallopian tube and normal semen analysis from partner [4].

  • Treatment Protocol:

    • Group A: this compound 2.5 mg daily on cycle days 3-7 followed by 75 IU FSH daily on days 8-10.
    • Group B: this compound 5 mg daily on cycle days 3-7 followed by 75 IU FSH daily on days 8-10.
    • FSH duration adjusted based on follicular development monitoring [4].
  • Monitoring: Transvaginal ultrasound every 2-4 days to track follicular growth and endometrial thickness. Serum FSH, LH, estradiol, and progesterone measurements [4].

  • Outcome Measures: Cumulative pregnancy rate, clinical pregnancy rate per cycle, ovulation rate, and adverse effects [4].

Clinical Applications and Genetic Modifiers

The therapeutic application of this compound-induced FSHR amplification extends across multiple infertility contexts, with individual genetic factors significantly influencing treatment response.

Key Clinical Applications
  • First-Line Ovulation Induction: this compound has demonstrated superiority over clomiphene citrate for ovulation induction in PCOS patients, with higher ovulation, pregnancy, and live birth rates [1].

  • Fertility Preservation: For estrogen-sensitive cancers (e.g., breast cancer), this compound co-administration during controlled ovarian stimulation allows for reduced estrogen exposure while maintaining oocyte yield through enhanced FSHR expression and follicular FSH sensitivity [3] [1].

  • Poor Responders: In patients with diminished ovarian reserve or poor response to conventional stimulation, this compound co-treatment with FSH improves ovarian response and reduces gonadotropin consumption [1].

  • Sequential Protocols: Sequential this compound/FSH regimens demonstrate enhanced efficacy, particularly with 2.5 mg this compound, showing significantly higher cumulative pregnancy rates compared to higher doses (72.7% vs. 59.1%) [4].

FSHR Polymorphisms as Treatment Response Modifiers

Recent evidence indicates that genetic variations in FSHR significantly influence ovarian response to this compound treatment:

Polymorphism Position Amino Acid Change Prevalence in Resistant vs. Responsive Adjusted OR for Resistance Citation
rs6166 680 Asn/Asn 57.5% vs. 34.41% 5.227 (0.994-27.490), p=0.051 [8]
rs6165 307 Thr/Thr 57.5% vs. 30.11% 7.04 (1.394-35.559), p=0.018 [8]

These findings indicate that specific FSHR genotypes are associated with differential responses to this compound treatment, with the Asn/Asn (680) and Thr/Thr (307) polymorphisms serving as potential predictors of this compound resistance [8]. This highlights the importance of personalized treatment approaches based on FSHR genotyping to optimize ovulation induction outcomes.

Conclusion and Future Directions

This compound-mediated amplification of FSHR expression represents a sophisticated therapeutic approach that leverages fundamental ovarian physiology to enhance follicular development. The dual mechanism of action—combining central feedback disruption with local intraovarian androgen accumulation—creates a unique therapeutic profile distinct from other ovulation induction agents. The growing understanding of FSHR isoforms and their distinct signaling pathways provides insights into the complex regulation of folliculogenesis and explains this compound's efficacy across diverse patient populations.

Future research directions should focus on several key areas:

  • Elucidating the precise molecular mechanisms through which intraovarian androgens upregulate FSHR expression.
  • Developing optimized treatment protocols that leverage the differential expression of FSHR isoforms throughout follicular development.
  • Validating FSHR genotyping approaches for personalizing ovulation induction protocols and predicting treatment resistance.
  • Exploring potential extragonadal effects of the FSH-FSHR system, particularly in postmenopausal women where elevated FSH may have pathophysiological significance [9].

References

letrozole insulin-like growth factor 1 interaction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Interaction and Signaling Pathways

Letrozole's interaction with the IGF system is multifaceted, involving feedback loops and cross-activation of key signaling pathways that contribute to both its efficacy and the development of resistance.

  • Hormonal Feedback Loop: As a potent aromatase inhibitor, this compound blocks the conversion of androgens to estrogens. The subsequent drop in estrogen levels can lead to a disinhibition of pituitary secretion, increasing Follicle-Stimulating Hormone (FSH) release. FSH, in turn, has been shown to stimulate the production of intra-ovarian IGF-1 [1]. In breast cancer patients, treatment with this compound (0.5 mg or 2.5 mg daily) led to a statistically significant average increase of 24% in circulating IGF-I levels after three months of therapy, without affecting IGF-binding protein-3 (IGFBP-3) levels [2].
  • Convergence on Downstream Pathways: The IGF-1 Receptor (IGF-1R) and the Estrogen Receptor (ER) engage in extensive bidirectional crosstalk [3] [4] [5]. Activation of IGF-1R triggers major downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways [3] [5]. These pathways can phosphorylate and activate ER in a ligand-independent manner, driving cancer cell proliferation and survival even in the presence of aromatase inhibition [4]. This cross-activation is a key mechanism of acquired resistance to this compound [6] [4].

The following diagram maps the core signaling pathways and their crosstalk, illustrating how this compound and IGF-1 interactions can lead to resistance.

G cluster_estrogen_path Estrogen Signaling Pathway cluster_igf_path IGF-1 Signaling Pathway cluster_common_path Common Downstream Signaling This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits Androstenedione Androstenedione Androstenedione->Aromatase Estrogen Estrogen Aromatase->Estrogen ER ER Estrogen->ER PI3K PI3K ER->PI3K Crosstalk GeneTranscription GeneTranscription ER->GeneTranscription IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R IGF1R->ER Crosstalk (Phosphorylation) IRS IRS IGF1R->IRS IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription CellProliferation CellProliferation mTOR->CellProliferation Resistance Resistance mTOR->Resistance Contributes to

Experimental Evidence & Protocols

Research models, particularly in vitro breast cancer cell lines, have been instrumental in deciphering the this compound-IGF-1 interaction and testing combination therapies.

Synergistic Apoptosis with IGF-1R Inhibition

A key study used MCF-7/Aro and T47D/Aro cells, which are estrogen-dependent breast cancer cells engineered to stably express the aromatase enzyme, creating a model that mimics aromatase-driven tumor growth [7].

  • Proliferation Assay Protocol: Cells were steroid-deprived and then stimulated with androstenedione (the aromatase substrate) to induce proliferation via in situ estrogen synthesis. Cells were treated with this compound, the selective IGF-1R inhibitor NVP-AEW541, or a combination of both. Cell proliferation was measured after 6 days using a colorimetric cell viability assay (e.g., MTS assay for T47D/Aro cells) [7].
  • Analysis of Synergy: The combination effect was analyzed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI of less than 0.6 indicates strong synergy, which is exactly what was observed in both MCF-7/Aro and T47D/Aro cells [7].
  • Apoptosis Assay: To confirm the mechanism of synergy, researchers used flow cytometry. They treated cells with the single agents or the combination, then fixed and stained the cells with propidium iodide. The combination therapy resulted in a higher percentage of apoptotic cells (sub-G1 population) compared to either agent alone, demonstrating that the synergy arose from enhanced cell death [7].
Targeting PI3K/AKT/mTOR in this compound Resistance

Another study generated This compound-Resistant (LR) cell clones from MCF-7/AROM-1 cells by long-term culture in this compound-containing medium [6].

  • Characterization of Resistant Clones: These LR clones showed hyperactivation of the AKT/mTOR pathway, a major downstream consequence of IGF-1R signaling. This was determined by Western blot analysis showing increased levels of phosphorylated (active) AKT and mTOR targets compared to parental cells [6].
  • Testing Combination Therapy: The researchers then treated these resistant clones with this compound combined with RAD001 (Everolimus), an mTOR inhibitor. The combination significantly reduced cell proliferation and increased cell death in the LR clones, demonstrating that targeting this pathway can overcome acquired resistance [6].

Therapeutic Implications & Clinical Trials

The strong preclinical rationale for combining this compound with IGF-1R or downstream pathway inhibitors has been tested in clinical trials, with mixed success.

Therapeutic Combination Target Key Findings & Status
This compound + NVP-AEW541 (Preclinical) [7] IGF-1R Synergistic induction of apoptosis in aromatase-expressing breast cancer cell lines.
This compound + KW-2450 (Phase I) [8] IGF-1R/IR Established a recommended Phase II dose, but further development was terminated due to anticipated enrollment difficulties.
This compound + Everolimus (Approved) [4] mTOR (downstream) Based on pivotal trials (e.g., BOLERO-2), this combination is an established treatment for hormone receptor-positive, HER2-negative advanced breast cancer after progression on prior endocrine therapy.

A significant challenge in targeting IGF-1R directly has been metabolic toxicities, particularly hyperglycemia, due to the close homology between IGF-1R and the Insulin Receptor (IR) and their shared role in glucose metabolism [5]. This on-target toxicity has hindered the clinical development of many IGF-1R inhibitors [5].

Key Takeaways for Research and Development

  • Focus on Predictive Biomarkers: A major lesson is that the clinical success of combination therapies depends on identifying tumors where the IGF-1R/PI3K/mTOR pathway is a primary driver of resistance [6] [4].
  • Consider Downstream Targeting: Given the challenges with direct IGF-1R inhibition, targeting downstream nodes like PI3K or mTOR has proven to be a more clinically viable strategy, as evidenced by the approval of everolimus [4].
  • Explore Vertical Inhibition: Combining this compound with inhibitors of parallel or intersecting pathways (e.g., CDK4/6 inhibitors) represents another successful strategy to overcome resistance, which may also involve bypassing the IGF signaling network [4].

References

Comprehensive Application Notes and Protocols: Letrozole for Ovulation Induction in PCOS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Polycystic ovary syndrome (PCOS) represents the most prevalent cause of anovulatory infertility, affecting approximately 90-95% of women seeking treatment for anovulatory infertility. [1] Letrozole, a third-generation aromatase inhibitor, has emerged as the first-line pharmacological treatment for ovulation induction in PCOS patients, superseding clomiphene citrate in recent clinical guidelines due to superior live birth rates and more favorable physiological profiles. [1] [2] Originally developed for the treatment of estrogen-sensitive breast cancers, this compound demonstrates significant off-label efficacy in managing PCOS-related anovulation by modulating the hypothalamic-pituitary-ovarian axis through reversible, non-steroidal aromatase inhibition. [1] [2]

The molecular mechanism of this compound involves potent inhibition of the aromatase enzyme (cytochrome P450 CYP19), which catalyzes the conversion of androstenedione to estrone and testosterone to estradiol in peripheral tissues, adipose tissue, and the ovary. [2] This inhibition results in a profound reduction in circulating estrogen levels—by approximately 97-99%—triggering a compensatory feedback response at the hypothalamus and pituitary levels. [1] [3] The subsequent increase in gonadotropin-releasing hormone (GnRH) pulsatility enhances pituitary secretion of follicle-stimulating hormone (FSH), thereby promoting follicular recruitment and development. [2] Unlike clomiphene citrate, which depletes estrogen receptors through its prolonged half-life, this compound's short half-life (approximately 2 days) preserves the estrogen feedback mechanism, allowing for more physiological follicle selection and reduced risk of multiple follicular development. [2]

This compound Treatment Protocols for PCOS

Standard Ovulation Induction Protocols

Conventional this compound protocols initiate treatment at 2.5 mg daily for 5 consecutive days, typically beginning on cycle day 3-5 following spontaneous or progestin-induced withdrawal bleeding. [1] [4] Patients who demonstrate an inadequate response (absence of follicles >10-12 mm) may undergo dose escalation in subsequent cycles, increasing to 5 mg and potentially to a maximum of 7.5 mg daily, with progestin-induced withdrawal bleeding between cycles. [3] [4] Monitoring through transvaginal ultrasonography and serum hormone measurements (FSH, LH, estradiol, progesterone) typically commences 5-7 days after the last this compound dose to assess follicular development and determine the optimal timing for ovulation trigger or timed intercourse. [5]

For patients with This compound resistance—defined as failure to develop a dominant follicle (>10 mm) despite adequate dosing—recent research has investigated extended and modified protocols. A 2025 prospective parallel randomized clinical trial examined extended this compound treatment durations of 7 days versus 10 days in conventional treatment-resistant PCOS patients. [6] This study demonstrated that both extended durations effectively induced ovulation in this challenging patient population, with ovulation rates of 100% (27/27) in the 7-day group and 96.4% (27/28) in the 10-day group, though clinical pregnancy rates showed a non-significant trend favoring the 7-day protocol (37.0% vs. 17.9%). [6]

Innovative Stair-Step Protocols

The stair-step protocol represents a significant advancement in ovulation induction efficiency by eliminating the need for progestin-induced withdrawal bleeding between treatment phases. [5] [4] This approach reduces the time to ovulation by 32-53 days compared to conventional protocols, allowing for more rapid dose escalation and minimizing treatment discontinuation. [4] In standard stair-step protocols, patients begin with the lowest this compound dose (2.5 mg daily for 5 days), with ultrasound assessment 5-7 days after the last dose. If no dominant follicle (≥10 mm) is observed, patients immediately advance to the next higher dose (5 mg daily for 5 days) without waiting for withdrawal bleeding, potentially escalating further to 7.5 mg if needed. [4]

Recent research has introduced a novel stair-step duration regimen that extends treatment duration rather than increasing dosage. [5] [7] In this protocol, this compound-resistant patients who fail to respond to initial 5-day treatment immediately receive a 7-day this compound course (5 mg/day) without withdrawal bleeding, followed if necessary by a 10-day course at the same dosage. [5] A 2025 retrospective cohort study demonstrated that this approach achieved comparable ovulation rates (95.16% vs. 94.79%) and clinical pregnancy rates (23.73% vs. 20.88%) to the conventional 2-step extended regimen, but with significantly reduced time to ovulation (median 36 days vs. 47 days, P < 0.001). [5] [7]

Comparative Effectiveness and Clinical Outcomes

This compound Versus Clomiphene Citrate

Table 1: Comparative Outcomes of this compound vs. Clomiphene Citrate for Ovulation Induction in PCOS

Outcome Measure This compound Clomiphene Citrate Statistical Significance Study References
Ovulation Rate 61.7%-86.8% 48.3% P < 0.05 [1] [4]
Live Birth Rate 27.5% 19.1% P < 0.05 [1]
Clinical Pregnancy Rate 22.5%-27.5% 19.1%-22% P < 0.05 [1] [3]
Multiple Pregnancy Rate 1.3%-4.1% 1.7%-8.3% P < 0.05 [1] [2]
Miscarriage Rate 19% 20% Not significant [2]
Endometrial Thickness Preserved Reduced Clinically significant [1] [2]

Superior efficacy of this compound over clomiphene citrate for ovulation induction in PCOS patients is well-established in the literature. A large randomized controlled trial demonstrated significantly higher ovulation rates with this compound (61.7%) compared to clomiphene citrate (48.3%), along with substantially improved live birth rates (27.5% vs. 19.1%). [1] [4] These outcomes are attributed to this compound's more physiological mechanism of action, which preserves estrogen receptor function and feedback mechanisms, resulting in improved endometrial receptivity and mono-follicular development. [1] [2] Additionally, this compound demonstrates a significantly lower risk of multiple gestation (4.1% vs. 8.3% with clomiphene citrate) and reduced adverse effects on the endometrial lining and cervical mucus, creating a more favorable environment for implantation. [1] [2]

Table 2: Outcomes of Stair-Step Protocols in Treatment-Resistant PCOS

Protocol Type Ovulation Rate Clinical Pregnancy Rate Live Birth Rate Median Time to Ovulation Study References
Standard Stair-Step (Dose Escalation) 96% Not specified Not specified 19.5 days [4]
Stair-Step Duration Regimen 95.16% 23.73% 16.95% 36 days [5] [7]
2-Step Extended Regimen 94.79% 20.88% 18.68% 47 days [5] [7]
7-Day Extended this compound 100% 37.0% Not specified Not specified [6]
10-Day Extended this compound 96.4% 17.9% Not specified Not specified [6]
Combination Therapies and Adjunctive Treatments

Recent clinical investigations have explored combination therapies to enhance ovulation induction in resistant cases. A 2025 randomized controlled trial (CLC II) is evaluating the combination of this compound with clomiphene citrate compared to this compound alone across two treatment cycles with stair-step dosing. [8] While results are pending, this approach theoretically leverages the complementary mechanisms of action of both medications—aromatase inhibition and estrogen receptor modulation—to potentially achieve synergistic effects in challenging cases.

Adjuvant interventions frequently combined with this compound treatment include:

  • Ketogenic diet: A high-fat, low-carbohydrate nutritional approach that may improve insulin sensitivity and restore hormonal balance in PCOS patients. [1]
  • Inositol supplementation: Evidence supports the use of inositol to improve insulin resistance and potentially enhance ovarian function in PCOS. [1]
  • Metformin: Particularly beneficial in patients with demonstrated insulin resistance, though recent studies indicate this compound alone may be superior for ovulation induction. [8]

Experimental Methodology and Monitoring Protocols

Patient Selection and Diagnostic Criteria

Inclusion criteria for this compound ovulation induction protocols typically involve reproductive-aged women (18-40 years) with a confirmed diagnosis of PCOS based on Rotterdam criteria (requiring at least two of the following: oligo/anovulation, clinical or biochemical signs of hyperandrogenism, or polycystic ovaries on ultrasound), with exclusion of other disorders that mimic PCOS. [5] [4] Baseline assessment should include comprehensive reproductive hormone profiling (FSH, LH, estradiol, testosterone, prolactin, TSH), transvaginal ultrasonography for antral follicle count and ovarian volume measurement, and evaluation of tubal patency and male factor infertility through hysterosalpingography and semen analysis respectively. [3]

This compound resistance is formally defined as the absence of response 14 days after the last this compound dose, characterized by: (1) no follicles >10 mm in diameter on ultrasound, (2) estradiol levels <70 pg/mL, and (3) progesterone levels <1.0 ng/mL. [5] Patients meeting these criteria may be candidates for extended duration protocols or stair-step approaches. Exclusion criteria typically include advanced maternal age (>40 years), day 3 FSH >10 IU/L, BMI >40 kg/m², severe male factor infertility, tubal pathology, or contraindications to this compound therapy. [5] [4]

Treatment Monitoring and Outcome Assessment

Ultrasonographic monitoring should commence 5-7 days after completing this compound treatment and continue every 2-7 days based on follicular response. [5] Follicular tracking includes measurement of lead follicle diameter and endometrial thickness, with optimal triggering typically occurring when at least one follicle reaches 18-24 mm in diameter and endometrial thickness measures ≥7 mm. [5] [4] Hormonal monitoring includes serial measurements of estradiol, LH, and progesterone to assess follicular maturity, detect the endogenous LH surge, and confirm ovulation respectively.

Ovulation confirmation is defined by either: (1) disappearance of a follicle >14 mm accompanied by a >50% decrease in estradiol and progesterone increase >1.0 ng/mL, or (2) a serum progesterone level >5 ng/mL followed by either pregnancy or menses. [5] For trigger timing, either human chorionic gonadotropin (hCG) 5000-10,000 IU is administered when lead follicles reach maturity, or patients use ovulation predictor kits to detect the endogenous LH surge for timed intercourse. [5] [4]

The following workflow diagram illustrates the key decision points in this compound ovulation induction protocols:

G Start PCOS Diagnosis & Baseline Assessment StandardProtocol Standard this compound Protocol (2.5-7.5 mg × 5 days) Start->StandardProtocol ResponseCheck Follicular Response Assessment (Day 12-14) StandardProtocol->ResponseCheck Success Ovulation Achieved Proceed with Timed Intercourse/IUI ResponseCheck->Success Adequate Response Failure This compound Resistance No Follicle >10mm ResponseCheck->Failure Inadequate Response PregnancyTest Pregnancy Test (14 days post-ovulation) Success->PregnancyTest StairStep Stair-Step Protocol Immediate dose increase without withdrawal bleeding Failure->StairStep Option 1 ExtendedDuration Extended Duration Protocol 7-10 day this compound course Failure->ExtendedDuration Option 2 StairStep->ResponseCheck ExtendedDuration->ResponseCheck Positive Pregnancy Confirmed Ultrasound at 6-7 weeks PregnancyTest->Positive Positive Negative No Pregnancy Consider cycle repetition or protocol modification PregnancyTest->Negative Negative

The biochemical pathway diagram below illustrates this compound's mechanism of action at the molecular level:

G Androgens Androstenedione Testosterone Aromatase Aromatase Enzyme (CYP19) Androgens->Aromatase Estrogens Estrone Estradiol Aromatase->Estrogens HPAxis Hypothalamic-Pituitary Axis Estrogens->HPAxis Negative Feedback This compound This compound Binding This compound->Aromatase Inhibits IncreasedGnRH Increased GnRH Pulsatility HPAxis->IncreasedGnRH LowEstrogen Reduced Estrogen Feedback LowEstrogen->HPAxis Reduced Feedback IncreasedFSH Increased FSH Secretion IncreasedGnRH->IncreasedFSH FollicularGrowth Follicular Recruitment and Development IncreasedFSH->FollicularGrowth Ovulation Ovulation FollicularGrowth->Ovulation

Safety Profile and Clinical Considerations

Adverse Effects and Monitoring Requirements

Common adverse effects associated with this compound treatment include headaches, fatigue, dizziness, hot flashes, and bone/muscle/joint pain, which are typically mild to moderate in severity and self-limiting. [1] Unlike clomiphene citrate, this compound has not been associated with negative effects on the endometrial lining or cervical mucus, contributing to its superior fertility outcomes. [1] [2] Rare but serious risks include potential increases in blood cholesterol levels and theoretical concerns about bone mineral density with prolonged use, though the short-term nature of ovulation induction minimizes this risk. [1] [2]

Teratogenicity concerns regarding this compound have been largely dispelled by substantial clinical evidence. Multiple studies have demonstrated that the prevalence of congenital anomalies with this compound conception is less than 5%, which is comparable to the expected anomaly rate with spontaneous pregnancy (5-8%) and similar to that observed with clomiphene citrate. [2] No significant differences in infant outcomes, including birth weight and gender distribution, have been observed between this compound and clomiphene citrate conceptions. [3]

Clinical Management Recommendations

Pretreatment counseling should address realistic success rates, potential side effects, and the importance of adherence to monitoring protocols. For patients with comorbid insulin resistance, concurrent metformin therapy may be considered, though evidence supports this compound as the primary ovulation induction agent. [8] Cycle management decisions should be individualized based on follicular response, with careful consideration of the risk of multiple gestation and cancellation recommendations when excessive follicular development occurs (>3 follicles >16 mm).

For obese patients with PCOS (BMI >30), this compound demonstrates particular efficacy, with studies showing maintained ovulation rates in this population. [2] The recommended maximum treatment duration is typically six ovulatory cycles, with success rates highest in the initial cycles. Patients who remain anovulatory despite maximal this compound dosing (7.5 mg daily for 5-10 days) should be considered for transition to gonadotropin therapy or surgical intervention, though the extended and stair-step duration protocols offer promising alternatives for these challenging cases. [6] [5]

Conclusion

This compound has firmly established itself as the first-line pharmacologic agent for ovulation induction in PCOS patients, demonstrating superior live birth rates and more favorable physiological effects compared to clomiphene citrate. The development of innovative protocols such as the stair-step approach and extended duration regimens has further expanded this compound's utility to include treatment-resistant populations, offering new hope for this challenging patient subgroup. Ongoing clinical trials continue to refine combination approaches and optimal dosing strategies, promising further enhancements to treatment efficacy and efficiency.

The comprehensive application notes and protocols detailed in this document provide researchers and clinicians with evidence-based methodologies for implementing this compound ovulation induction in both research and clinical settings. As the scientific understanding of PCOS pathophysiology advances, this compound-based protocols will likely continue to evolve, potentially incorporating personalized medicine approaches based on specific PCOS phenotypes, genetic markers, and metabolic parameters to optimize outcomes for this heterogeneous patient population.

References

Comprehensive Application Notes and Protocols for Letrozole in Controlled Ovarian Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Letrozole in Ovarian Stimulation

This compound, a third-generation aromatase inhibitor, has emerged as a significant pharmacological agent in controlled ovarian stimulation (COS) protocols. Originally developed as an adjuvant treatment for estrogen receptor-positive breast cancer, this compound demonstrates potent inhibition of aromatase, the enzyme responsible for converting androgens to estrogens throughout the body. This fundamental mechanism of action has been strategically leveraged in reproductive medicine to address various forms of ovulatory dysfunction and to optimize outcomes in assisted reproductive technology (ART) cycles. The drug's relatively short half-life and absence of anti-estrogenic effects on reproductive tissues represent distinct advantages over traditional ovulation induction agents such as clomiphene citrate (CC), particularly in preserving endometrial receptivity—a critical factor for successful embryo implantation.

The therapeutic application of this compound in reproductive medicine has expanded substantially beyond its initial use for ovulation induction in polycystic ovary syndrome (PCOS). Current evidence supports its utilization in diverse clinical scenarios including poor ovarian response, fertility preservation in oncology patients, and frozen-thawed embryo transfer (FET) cycles. This document provides comprehensive application notes and detailed protocols for implementing this compound in various ovarian stimulation contexts, supported by quantitative outcome data, structured methodologies, and visual workflow representations tailored to the needs of researchers, scientists, and drug development professionals working in reproductive medicine.

Pharmacological Profile and Mechanism of Action

Fundamental Pharmacodynamics

This compound exerts its therapeutic effects through potent aromatase inhibition, binding competitively to the heme group of the cytochrome P450 enzyme aromatase. This inhibition dramatically reduces the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in granulosa cells, adipose tissue, and other peripheral sites. In the context of ovarian stimulation, this enzymatic blockade triggers a cascade of endocrine responses beginning with the reduction of circulating estrogen levels, which diminishes the negative feedback on the hypothalamus and pituitary gland. The subsequent compensatory increase in gonadotropin-releasing hormone (GnRH) pulsatility enhances pituitary secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby promoting follicular recruitment and growth.

The intraovarian action of this compound represents a particularly sophisticated aspect of its mechanism. By inhibiting aromatase within the ovary, this compound causes temporary accumulation of androgens in follicular fluid. These androgens amplify FSH receptor expression in granulosa cells and promote preantral follicular growth by augmenting the expression of insulin-like growth factor-1 (IGF-1) and other growth factors that synergize with FSH. This dual mechanism—both systemic through increased gonadotropin secretion and local through intraovarian androgen accumulation—explains this compound's efficacy in promoting monofollicular development while minimizing the risks of multifollicular growth and ovarian hyperstimulation syndrome (OHSS) that are more commonly associated with gonadotropin-based regimens.

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties for ovarian stimulation, including rapid absorption following oral administration with peak plasma concentrations occurring within 1-2 hours. The drug has an absolute bioavailability of 99.9% and undergoes minimal first-pass metabolism. This compound displays a mean terminal half-life of approximately 48 hours, significantly shorter than the 2-3 week half-life of clomiphene citrate, which allows for rapid clearance from the body and minimizes residual effects on the endometrium during the implantation window. The compound is extensively metabolized in the liver via cytochrome P450 isozymes (primarily CYP3A4 and CYP2A6) to an inactive carbinol metabolite, which is subsequently glucuronidated and excreted renally.

Recent advances in therapeutic drug monitoring (TDM) for this compound have enabled more precise dosing strategies, particularly in special populations. A 2024 study developed and validated an LC-MS/MS method for quantifying this compound concentrations in volumetric dried blood spots (DBS), demonstrating the feasibility of home-based monitoring to optimize dosing regimens [1]. This methodology is particularly relevant for drug development professionals investigating this compound in novel clinical applications or combination therapies, as it establishes reliable parameters for exposure-response relationships and adherence monitoring.

Clinical Applications and Outcome Data

Polycystic Ovary Syndrome (PCOS)

This compound has established itself as a first-line treatment for ovulation induction in women with PCOS, demonstrating superiority to clomiphene citrate in multiple clinical outcomes. A 2024 systematic review and meta-analysis of 25 randomized clinical trials concluded that this compound was associated with significantly increased ovulation rates (OR = 1.80, CI: 1.21-2.69), pregnancy rates (OR = 1.96, CI: 1.37-2.81), and endometrial thickness (mean difference = 1.70 mm, CI: 0.55-2.86) compared to CC [2]. Furthermore, Doppler ultrasound assessments revealed significantly improved uteroplacental circulation in this compound-treated patients, as evidenced by reduced resistance index (RI) of subendometrial arteries (mean difference = -0.15, CI: -0.27 to -0.04), potentially contributing to enhanced implantation potential.

The stair-step protocol for this compound administration represents an innovative approach to optimizing ovulation induction in PCOS patients. A 2019 retrospective cohort study comparing this compound and CC in stair-step protocols demonstrated equivalent ovulation rates (96% vs 88%, p = 0.17) but a significantly shorter time to ovulation with this compound (19.5 vs 23.1 days, p = 0.027) [3]. This protocol efficiency is particularly valuable in research settings where precise timing of interventions is critical and for patients seeking to minimize time to conception.

Table 1: Comparison of Ovulation Induction Outcomes with this compound vs. Clomiphene Citrate in PCOS Patients

Outcome Measure This compound Clomiphene Citrate Statistical Significance
Ovulation Rate OR = 1.80 (CI: 1.21-2.69) Reference p = 0.010
Pregnancy Rate OR = 1.96 (CI: 1.37-2.81) Reference p = 0.002
Endometrial Thickness (mm) MD = +1.70 (CI: 0.55-2.86) Reference p = 0.008
Multiple Pregnancy Rate OR = 0.41 (CI: 0.12-1.35) Reference p = 0.119 (NS)
Time to Ovulation (days) 19.5 days 23.1 days p = 0.027
Poor Ovarian Responders

In patients characterized as poor ovarian responders (POR) according to Bologna or POSEIDON criteria, this compound has been investigated as an adjuvant to gonadotropin stimulation to enhance ovarian response and reduce medication requirements. A 2025 systematic review and meta-analysis of 13 randomized controlled trials comprising 1,692 patients demonstrated that this compound co-administration with gonadotropins resulted in significant reduction in both total gonadotropin dose (SMD: -147.96, CI: -180.49 to -115.42, p < 0.01) and duration of stimulation (SMD: -2.82 days, CI: -4.21 to -1.42, p < 0.01) compared to conventional gonadotropin-releasing hormone (GnRH) analog protocols with gonadotropins alone [4].

Despite these pronounced benefits in stimulation parameters, the meta-analysis did not demonstrate significant improvements in primary clinical outcomes such as number of retrieved oocytes, clinical pregnancy rate, or live birth rate with this compound co-administration. A small but statistically significant reduction was observed in the number of transferred embryos (SMD: -0.26, CI: -0.49 to -0.02, p = 0.03), though this finding requires cautious interpretation due to heterogeneity across studies [4]. These outcomes suggest that this compound's primary utility in poor responders may lie in cost containment and regimen simplification rather than enhancement of ultimate success rates.

Table 2: this compound Co-administration with Gonadotropins in Poor Ovarian Responders

Parameter This compound + Gonadotropins Gonadotropins Alone Statistical Significance
Total Gonadotropin Dose SMD: -147.96 IU (CI: -180.49 to -115.42) Reference p < 0.01
Stimulation Duration (days) SMD: -2.82 days (CI: -4.21 to -1.42) Reference p < 0.01
Number of Retrieved Oocytes No significant difference Reference NS
Clinical Pregnancy Rate No significant difference Reference NS
Live Birth Rate No significant difference Reference NS
Number of Transferred Embryos SMD: -0.26 (CI: -0.49 to -0.02) Reference p = 0.03
Frozen-Thawed Embryo Transfer (FET) Cycles

This compound has emerged as a valuable agent for endometrial preparation in frozen-thawed embryo transfer cycles, particularly for women with PCOS. A large retrospective cohort study of 3,148 FET cycles published in 2022 demonstrated that this compound ovulation induction resulted in significantly higher ongoing pregnancy rate/live birth rate (OPR/LBR) compared to programmed cycles (adjusted risk ratio [aRR] 1.11, 95% CI 1.02-1.21) and comparable outcomes to natural cycles (aRR 1.05, 95% CI 0.96-1.14) [5]. This study further revealed that among ovulatory women, this compound FET was associated with both higher OPR/LBR (aRR 1.16, 95% CI 1.05-1.28) and significantly lower clinical loss rate (aRR 0.44, 95% CI 0.22-0.87) compared to programmed FET cycles.

The differential impact of this compound based on ovulatory status deserves particular emphasis. For anovulatory women, this compound FET outcomes were similar to programmed cycles (aRR 0.95, 95% CI 0.79-1.13), suggesting that this compound primarily benefits ovulatory women by preserving physiological endometrial development while maintaining cycle control [5]. Additionally, research specifically comparing this compound-induced FET outcomes between oligo-ovulatory and anovulatory PCOS women found that after controlling for confounding factors, the oligo-ovulatory subgroup had significantly higher live birth rates (aOR 1.57, 95% CI 1.08-2.29) and lower pregnancy loss rates (aOR 0.23, 95% CI 0.12-0.44) compared to the anovulatory subgroup [6]. This finding suggests that earlier intervention in the PCOS disease spectrum may yield superior reproductive outcomes.

Oncology Fertility Preservation

For women undergoing fertility preservation prior to gonadotoxic cancer treatments, this compound has demonstrated particular utility in those with hormone-sensitive malignancies such as breast cancer. Current guidelines recommend incorporating this compound into stimulation protocols for estrogen receptor-positive breast cancer patients, as it significantly reduces circulating estradiol levels during controlled ovarian stimulation without compromising oocyte or embryo yield [7]. This approach minimizes potential theoretical risks associated with high estrogen exposure in hormone-responsive cancers while maintaining efficacy in fertility preservation.

The standard approach involves concomitant administration of this compound with gonadotropins in antagonist protocols, beginning at the time of initial consultation rather than waiting for subsequent menstrual cycles to expedite treatment. Monitoring follows conventional parameters with ultrasound and estradiol assessment, with GnRH agonist triggering recommended to eliminate ovarian hyperstimulation syndrome risk and facilitate timely return to cancer therapy [7]. This application represents a critical intersection between reproductive medicine and oncology, requiring specialized protocols and multidisciplinary coordination.

Detailed Experimental Protocols

Stair-Step Ovulation Induction Protocol for PCOS

The stair-step protocol represents an efficient methodology for ovulation induction that eliminates the need for progestin-induced withdrawal bleeding between dose escalations, significantly reducing time to ovulation. The following protocol is adapted from a 2019 retrospective cohort study that demonstrated successful implementation in predominantly Hispanic PCOS patients [3]:

  • Cycle Initiation: Begin this compound administration on menstrual cycle day 3-5 following spontaneous menses or random start irrespective of bleeding timing for women with amenorrhea.

  • Initial Dose: Administer this compound 2.5 mg orally once daily for 5 consecutive days.

  • First Ultrasound Assessment: Perform transvaginal ultrasound approximately 5-7 days after the last this compound dose to assess follicular development.

  • Dose Escalation: If no response is observed (all follicles < 10 mm in diameter), immediately initiate the sequential higher dose (5 mg daily for 5 days) without proceeding to withdrawal bleeding.

  • Second Assessment: Repeat transvaginal ultrasound 5-7 days after the escalated dose.

  • Final Escalation: If still no response, administer this compound 7.5 mg daily for 5 days with repeat ultrasound assessment.

  • Ovulation Trigger: When a dominant follicle reaches ≥18 mm mean diameter, administer human chorionic gonadotropin (hCG) 10,000 IU or GnRH agonist trigger to induce ovulation.

  • Timed Intercourse/IUI: Schedule intercourse or intrauterine insemination 24-36 hours post-trigger.

This protocol achieved an ovulation rate of 96% with a mean time to ovulation of 19.5 days, significantly shorter than traditional protocols with withdrawal bleeding between cycles [3]. For research purposes, documentation of ovulation can be confirmed via serum progesterone levels measured 7 days post-trigger or with ovulation predictor kits.

This compound-Gonadotropin Co-administration for Poor Responders

For patients meeting criteria for poor ovarian response, the following co-administration protocol is derived from a 2025 meta-analysis of RCTs [4]:

  • Cycle Initiation: Start this compound 5 mg daily on cycle day 2-3 for 5 consecutive days.

  • Gonadotropin Commencement: Initiate gonadotropins (150-300 IU depending on age, BMI, and prior response) concurrently with this compound or on cycle day 3-4.

  • Dose Adjustment: Consider increasing gonadotropin dosage if inadequate follicular growth after 5 days of stimulation.

  • Monitoring: Perform serial ultrasound and serum estradiol assessments starting on stimulation day 5-6.

  • GnRH Antagonist Administration: Begin GnRH antagonist when leading follicle reaches 13-14 mm diameter or serum estradiol >300-400 pg/mL.

  • Trigger Timing: Administer trigger when at least 1-2 follicles reach 17-18 mm diameter.

  • This compound Discontinuation: Typically stop this compound after 5 days, though some protocols continue throughout stimulation.

This approach demonstrated significant reductions in total gonadotropin consumption (mean reduction ~150 IU) and stimulation duration (mean reduction ~3 days) compared to conventional protocols, potentially reducing treatment burden and cost for poor prognosis patients [4].

This compound-Induced Endometrial Preparation for FET

For endometrial preparation prior to frozen-thawed embryo transfer, the following this compound-induced protocol is adapted from a 2022 retrospective cohort study of 3,148 FET cycles [5] and a 2023 study focusing on PCOS populations [6]:

  • Cycle Initiation: Administer this compound 5 mg orally daily for 5 days beginning on day 3 of spontaneous menstruation or progesterone-induced withdrawal bleeding.

  • Ultrasound Monitoring: Initiate monitoring from cycle day 10 with serial transvaginal ultrasounds.

  • Gonadotropin Supplementation: If dominant follicle <14 mm on cycle day 10, supplement with 75 IU human menopausal gonadotropin daily, with possible dosage increase by 37.5-75 IU if needed.

  • Trigger Criteria: Administer hCG trigger (typically 8,000 IU urinary hCG) when dominant follicle reaches ≥17 mm average diameter, endometrial thickness ≥7 mm, serum estradiol >150 pg/mL, and progesterone <1 ng/mL.

  • LH Surge Adaptation: If spontaneous LH surge detected (serum LH ≥20 IU/L and more than double the average of previous 2 days), administer hCG trigger at 3:00 PM same afternoon with embryo transfer scheduled 4 days later for day-3 embryos or 6 days for blastocysts.

  • Without LH Surge: Administer hCG at 9:00 PM with embryo transfer scheduled 5 days later for day-3 embryos or 7 days for blastocysts.

  • Luteal Support: Initiate vaginal progesterone (90 mg/day) or intramuscular progesterone (20 mg/day) beginning 2 days after hCG injection, continuing until 10 weeks gestation if pregnancy achieved.

This protocol yielded significantly higher ongoing pregnancy rates compared to programmed FET cycles (aRR 1.11, 95% CI 1.02-1.21) with particularly favorable outcomes in ovulatory women [5].

Visual Workflows and Mechanistic Diagrams

Mechanism of this compound in Ovarian Stimulation

The following diagram illustrates the pharmacological mechanism of this compound in controlled ovarian stimulation, highlighting both systemic and intraovarian actions:

G cluster_systemic Systemic Effects cluster_intraovarian Intraovarian Effects This compound This compound AromataseInhibition AromataseInhibition This compound->AromataseInhibition Inhibits AndrogenAccumulation AndrogenAccumulation AromataseInhibition->AndrogenAccumulation Intraovarian EstrogenReduction EstrogenReduction AromataseInhibition->EstrogenReduction Systemic FSHReceptorUpregulation FSHReceptorUpregulation AndrogenAccumulation->FSHReceptorUpregulation Stimulates AndrogenAccumulation->FSHReceptorUpregulation GnRHIncrease GnRHIncrease EstrogenReduction->GnRHIncrease Reduces Negative Feedback EstrogenReduction->GnRHIncrease FSHIncrease FSHIncrease GnRHIncrease->FSHIncrease Stimulates GnRHIncrease->FSHIncrease FollicularGrowth FollicularGrowth FSHIncrease->FollicularGrowth Promotes FSHIncrease->FollicularGrowth FSHReceptorUpregulation->FollicularGrowth Enhances Sensitivity FSHReceptorUpregulation->FollicularGrowth

Diagram 1: Dual Mechanism of this compound in Ovarian Stimulation - Illustrating both systemic effects through the HPG axis and local intraovarian actions

Stair-Step Protocol Workflow

The following workflow diagram outlines the decision points and procedures in the this compound stair-step protocol for ovulation induction:

G Start Start Letrozole25 This compound 2.5mg daily for 5 days Start->Letrozole25 US1 Ultrasound Day 5-7 post-treatment Letrozole25->US1 Response1 Follicle ≥10mm? US1->Response1 Letrozole50 This compound 5mg daily for 5 days Response1->Letrozole50 No Trigger hCG Trigger Follicle ≥18mm Response1->Trigger Yes US2 Ultrasound Day 5-7 post-treatment Letrozole50->US2 Response2 Follicle ≥10mm? US2->Response2 Letrozole75 This compound 7.5mg daily for 5 days Response2->Letrozole75 No Response2->Trigger Yes US3 Ultrasound Day 5-7 post-treatment Letrozole75->US3 Response3 Follicle ≥10mm? US3->Response3 Response3->Trigger Yes CycleCancel Cycle Cancellation Consider alternative protocol Response3->CycleCancel No TimedIC Timed Intercourse/IUI 24-36 hours post-trigger Trigger->TimedIC

Diagram 2: Stair-Step Protocol Workflow - Decision algorithm for dose escalation without withdrawal bleeding

Conclusion and Future Directions

This compound has firmly established itself as a valuable agent in the reproductive medicine arsenal, with demonstrated efficacy across multiple clinical scenarios including PCOS ovulation induction, poor ovarian response, oncology fertility preservation, and frozen embryo transfer cycles. The structured protocols and outcome data presented in this document provide researchers and clinicians with evidence-based methodologies for implementing this compound in both clinical practice and research settings. The dose-dependent efficacy and favorable safety profile of this compound, coupled with its unique mechanism of action that enhances both follicular development and endometrial receptivity, position it as a versatile therapeutic option.

Future research directions should focus on refining patient selection criteria to identify those most likely to benefit from this compound-containing protocols, particularly in heterogeneous populations such as poor responders. Additionally, exploration of novel combination regimens incorporating this compound with emerging ovarian stimulation agents represents a promising avenue for investigation. The development of standardized monitoring protocols incorporating therapeutic drug monitoring approaches, such as the volumetric dried blood spot method recently validated for this compound quantification [1], may further optimize dosing strategies and personalize treatment approaches. As the field continues to evolve, this compound's role in ovarian stimulation protocols is likely to expand, potentially encompassing new applications in mild stimulation strategies, planned oocyte cryopreservation cycles, and specific genetic subgroups with unique therapeutic needs.

References

Letrozole in IVF for Poor Responders: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Letrozole, a third-generation non-steroidal aromatase inhibitor, has emerged as a significant adjuvant in Assisted Reproductive Technology (ART), particularly for women with poor ovarian response (POR) to conventional stimulation protocols. POR affects approximately 9-24% of patients undergoing ovarian stimulation and presents substantial clinical challenges due to reduced oocyte yield, increased cycle cancellation rates, and lower pregnancy success [1] [2]. This compound operates through a dual mechanistic approach to enhance ovarian response in this challenging patient population. Primarily, it inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens within ovarian follicles [3] [1]. This reduction in estrogen synthesis diminishes negative feedback on the hypothalamus and pituitary, leading to increased endogenous follicle-stimulating hormone (FSH) secretion and promoting follicular development [1]. Secondarily, the accumulation of intraovarian androgens resulting from aromatase inhibition increases follicular sensitivity to FSH stimulation through amplification of FSH receptor expression, thereby supporting follicular growth despite reduced exogenous gonadotropin requirements [1] [2].

The following diagram illustrates this compound's mechanism of action in the context of ovarian stimulation:

G This compound This compound Aromatase Aromatase This compound->Aromatase Inhibits Androgens Androgens This compound->Androgens Increases Estrogens Estrogens Aromatase->Estrogens Produces Androgens->Aromatase Converted to FSHReceptors FSHReceptors Androgens->FSHReceptors Amplifies NegativeFeedback NegativeFeedback Estrogens->NegativeFeedback Stimulates FSH FSH Follicle Follicle FSH->Follicle Stimulates FollicularGrowth FollicularGrowth Follicle->FollicularGrowth Promotes NegativeFeedback->FSH Suppresses FSHReceptors->Follicle Sensitizes

Figure 1: this compound's dual mechanism of action in ovarian stimulation. This compound inhibits aromatase (red), reducing estrogen production and negative feedback, thereby increasing FSH. Simultaneously, it increases intraovarian androgens (blue) that enhance follicular sensitivity to FSH.

Patient Stratification and Definitions

Diagnostic Criteria for Poor Ovarian Response

The definition of poor ovarian response has evolved through several classification systems, with the Bologna criteria and more recent POSEIDON stratification being most widely utilized in clinical trials involving this compound [1] [4] [2]. The Bologna criteria, established by the ESHRE working group, define POR as meeting at least two of the following three criteria: (i) advanced maternal age (≥40 years) or any other POR risk factor; (ii) previous poor ovarian response (≤3 oocytes retrieved with conventional stimulation protocol); and (iii) abnormal ovarian reserve test (AFC <5-7 follicles or AMH <0.5-1.1 ng/mL) [1] [4]. A patient can also be classified as POR after two episodes of poor response after maximal stimulation, even without meeting other criteria.

The POSEIDON criteria provide a more nuanced stratification that incorporates both quantitative and qualitative parameters, categorizing patients into four distinct groups based on age, ovarian reserve biomarkers, and prior ovarian response [4] [2]. POSEIDON group 3 comprises women <35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL), while POSEIDON group 4 includes women ≥35 years with the same poor ovarian reserve parameters [5] [2]. This stratification has particular relevance for this compound application, as recent evidence suggests differential responses between these groups.

Table 1: Patient Stratification Systems for Poor Ovarian Response

Stratification System Criteria Relevance to this compound Protocols
Bologna Criteria [1] [4] ≥2 of: (1) Age ≥40 or other risk factor; (2) Previous POR (≤3 oocytes); (3) Abnormal ORT (AFC <5-7 or AMH <0.5-1.1 ng/mL) Used in early RCTs of this compound; heterogeneous population
POSEIDON Group 3 [5] [2] Age <35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL) Limited benefit from this compound cotreatment in PPOS protocol
POSEIDON Group 4 [5] [2] Age ≥35 years with poor ovarian reserve (AFC <5, AMH <1.2 ng/mL) Significant improvement in oocyte yield with this compound in PPOS

Quantitative Outcomes and Efficacy Data

Comparative Analysis of this compound Protocols

Multiple randomized controlled trials and meta-analyses have investigated the efficacy of this compound cotreatment in various stimulation protocols for poor responders. The evidence demonstrates consistent benefits in reducing gonadotropin consumption while showing variable effects on oocyte yield and pregnancy outcomes across different patient populations and protocol designs.

Table 2: Outcomes of this compound-Containing Protocols in Poor Responders

Protocol & Study Design Patients Gonadotropin Dose Reduction Oocyte Yield Pregnancy/Live Birth Outcomes
This compound+Antagonist vs. Microdose Flare (RCT, n=60) [6] Bologna criteria Significant reduction (p<0.05) Comparable Clinical pregnancy: 13.3% vs 16.6% (NS)
This compound+Antagonist vs. Placebo (RCT, n=70) [1] Bologna criteria Significant reduction (p<0.05) Comparable (p=0.81) Clinical pregnancy: NS difference
PPOS+this compound (POSEIDON 4) (Retrospective, n=368 cycles) [5] [2] Age ≥35, AFC<5, AMH<1.2 ng/mL Not specified Significant increase: 3.0 vs 2.0 (p<0.001) Cumulative LBR: NS difference
Meta-Analysis (13 RCTs, n=1692) [4] Various POR criteria SMD: -147.96 IU (p<0.01) NS difference NS difference in clinical pregnancy or LBR

The 2025 meta-analysis of 13 randomized controlled trials comprising 1,692 patients confirmed that this compound co-administration significantly reduces both the total gonadotropin dose (SMD: -147.96 IU) and duration of stimulation (SMD: -2.82 days) without demonstrating significant improvements in clinical pregnancy or live birth rates across heterogeneous POR populations [4]. However, subgroup analyses from recent studies suggest that specific patient populations, particularly older POR patients (POSEIDON group 4), may derive greater benefit from this compound cotreatment in terms of oocyte yield and embryo generation [5] [2].

Detailed Experimental Protocols

This compound with GnRH Antagonist Protocol

Background: This protocol combines this compound with GnRH antagonist co-treatment, leveraging this compound's ability to reduce gonadotropin requirements while maintaining oocyte yield comparable to conventional protocols [6] [1].

Methodology:

  • Cycle Preparation: Oral contraceptive pill may be administered in the preceding cycle for scheduling purposes (discontinued at least 5 days before stimulation) [7]
  • Stimulation Initiation (Cycle Day 2-3):
    • Baseline assessment: Transvaginal ultrasound for antral follicle count and endometrial thickness
    • Serum FSH, LH, E2, and progesterone levels
    • Begin recombinant FSH (150-225 IU/day) [1] [7]
    • Initiate this compound (2.5 mg/day orally for 5 days) [6] [1]
  • GnRH Antagonist Introduction: When lead follicle reaches ≥14 mm diameter, add GnRH antagonist (cetrorelix 0.25 mg/day SC) [1]
  • Monitoring: Serial ultrasound and serum E2 assessments with individual FSH dose adjustment
  • Triggering: hCG (250μg recombinant or 10,000 IU urinary) or GnRH agonist trigger when ≥2 follicles reach 18mm diameter [1]
  • Luteal Support: Progesterone vaginal/rectal suppositories (400mg twice daily) starting day after retrieval [1]

Key Outcome Measures: Number of oocytes retrieved, fertilization rate, implantation rate, cycle cancellation rate, clinical pregnancy rate, total gonadotropin dose, stimulation duration [1]

Progestin-Primed Ovarian Stimulation (PPOS) with this compound

Background: This protocol utilizes progestin to prevent premature LH surge in combination with this compound to enhance ovarian response, particularly beneficial for POSEIDON group 4 patients [5] [2].

Methodology:

  • Stimulation Initiation (Cycle Day 2-3):
    • Begin gonadotropins (150-300 IU/day)
    • Start medroxyprogesterone acetate (MPA, 10 mg/day)
    • Initiate this compound (2.5-5.0 mg/day for 5 days) simultaneously [2]
  • Monitoring: Regular transvaginal sonography and serum hormone assessment with gonadotropin dose adjustment
  • Triggering: When ≥2 follicles reach 18mm mean diameter, trigger with hCG (250μg recombinant, 10,000 IU urinary, or combination with GnRH agonist) [2]
  • Embryo Handling: All embryos cryopreserved due to progesterone effect on endometrium
  • Frozen-Thawed Embryo Transfer: Performed in subsequent cycles with natural, HRT, or GnRH agonist+HRT endometrial preparation protocols [2]

Key Outcome Measures: Cumulative live birth rate, cumulative clinical pregnancy rate, number of oocytes retrieved, mature oocytes, 2PN embryos, available embryos [2]

The following workflow diagram illustrates the progression through a typical this compound-antagonist protocol:

G CyclePrep Cycle Preparation (Optional Oral Contraceptive) Day2_3 Cycle Day 2-3 Baseline US + Serum Hormones Start rFSH (150-225 IU/day) + this compound 2.5mg/day CyclePrep->Day2_3 StimMonitoring Stimulation Monitoring Serial US + E2 measurements FSH dose adjustment Day2_3->StimMonitoring Antagonist GnRH Antagonist Added When follicle ≥14mm Cetrorelix 0.25mg/day SC StimMonitoring->Antagonist Trigger Trigger Administration When ≥2 follicles ≥18mm hCG or GnRH agonist Antagonist->Trigger Retrieval Oocyte Retrieval 34-36 hours post-trigger ICSI/IVF per standard protocol Trigger->Retrieval Transfer Embryo Transfer + Luteal Support Progesterone supplementation Pregnancy test at 14 days Retrieval->Transfer

Figure 2: this compound with GnRH antagonist protocol workflow. This protocol initiates this compound concurrently with gonadotropins from cycle day 2-3, with GnRH antagonist introduction when lead follicle reaches ≥14mm.

Discussion and Research Gaps

Despite extensive investigation, the evidence regarding this compound's ability to improve ultimate live birth rates in poor responders remains inconclusive. A 2025 meta-analysis of 13 randomized controlled trials found no significant improvement in clinical pregnancy or live birth rates with this compound co-treatment, despite consistent reduction in gonadotropin requirements [4]. This suggests that while this compound offers pharmacoeconomic advantages through reduced medication costs, its impact on the ultimate success metric in ART requires further elucidation.

Important research gaps persist in several areas. First, the differential response observed between POSEIDON groups 3 and 4 indicates the need for better biological understanding of this compound's mechanism in different age and ovarian reserve contexts [5] [2]. Second, optimal dosing strategies and timing of this compound administration require further refinement, particularly in combination with newer protocols like PPOS. Third, the potential synergistic effects of this compound with other adjuvants such as growth hormone remain underexplored. Finally, long-term safety data on this compound exposure in IVF cycles, particularly regarding epigenetic effects and childhood development,, though currently reassuring, would benefit from larger longitudinal studies.

Conclusion and Future Directions

This compound represents a valuable addition to the therapeutic arsenal for poor responders in IVF, primarily through its significant gonadotropin-sparing effect and potential to improve oocyte yield in specific patient subgroups like POSEIDON group 4. The experimental protocols detailed herein provide researchers with standardized methodologies for further investigation into this compound's optimal application in this challenging population. Future research directions should focus on personalized protocol selection based on precise patient stratification, exploration of novel combination therapies, and larger adequately-powered trials specifically designed to detect differences in cumulative live birth rates rather than intermediate outcomes.

References

letrozole IUI intrauterine insemination protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Letrozole in OI/IUI

This compound is a third-generation, non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens, reducing systemic estrogen levels [1]. This suppression disinhibits the hypothalamic-pituitary-ovarian (HPO) axis, leading to increased follicle-stimulating hormone (FSH) secretion and stimulation of follicular development [2] [1]. Its short half-life (approximately 41-48 hours) and lack of negative effects on the endometrium make it particularly suitable for fertility treatments [1].

This compound has demonstrated superiority to clomiphene citrate as a first-line OI agent for anovulatory infertility in WHO Group II patients, including those with PCOS [1]. It is also used for unexplained infertility, in conjunction with IUI, and in controlled ovarian stimulation (COS) protocols to reduce gonadotropin requirements [2] [1].

Pharmacology and Mechanism of Action

This compound's mechanism involves both central and peripheral effects:

  • Central Action: By potently inhibiting aromatase (>99%) and reducing endogenous estrogen synthesis by 97-99%, this compound diminishes the estrogen-mediated negative feedback on the pituitary. This results in increased FSH secretion, which drives follicular recruitment and growth [1].
  • Peripheral (Intraovarian) Action: The accumulation of intraovarian androgens (due to blocked aromatization) is believed to amplify FSH receptor expression in granulosa cells and stimulate local growth factors like IGF-1, synergizing with FSH to promote folliculogenesis [1].

The diagram below illustrates this dual mechanism of action.

G cluster_central Central Action (Systemic) cluster_peripheral Peripheral Action (Ovary) This compound This compound LowEstrogen Low Systemic Estrogen This compound->LowEstrogen  Aromatase  Inhibition HighAndrogen Accumulation of Intraovarian Androgens This compound->HighAndrogen  Aromatase  Inhibition HighFSH Increased FSH Secretion LowEstrogen->HighFSH FollicleDev Follicular Development & Growth HighFSH->FollicleDev FSHReceptor Amplified FSH Receptor Expression HighAndrogen->FSHReceptor LocalGrowth Stimulation of Local Factors (e.g., IGF-1) HighAndrogen->LocalGrowth EnhancedSensitivity Enhanced Follicular Sensitivity to FSH FSHReceptor->EnhancedSensitivity LocalGrowth->EnhancedSensitivity EnhancedSensitivity->FollicleDev

Patient Selection and Indications

This compound-based OI/IUI is most effective for specific patient populations, as outlined in the table below.

Indication Efficacy and Notes Key Supporting Evidence
PCOS / WHO Group II Anovulation First-line OI agent; superior to clomiphene in ovulation, pregnancy, and live birth rates [1]. Large RCTs and meta-analyses [1].
Unexplained Infertility Comparable pregnancy/LBR to clomiphene; achieves mono-follicular development, reducing multiple gestation risk [1]. Multicenter RCTs [1]. Extended this compound regimens may improve pregnancy rates [1].
Ovulatory Disorders Effective for ovulation induction in other anovulatory conditions [3]. Clinical guidelines and cohort studies [3].
Mild Male Factor Infertility Can be used with IUI when post-wash total motile sperm count is >9 million [4]. Retrospective cohort analysis [4].
Poor Responders in IVF Adjunct to gonadotropins; reduces dose required and may improve response [2] [1]. Preliminary reports and RCTs [1].

This compound IUI Protocol and Workflow

A typical medicated this compound IUI cycle involves several coordinated steps, as shown in the following workflow and detailed thereafter.

G CycleStart Cycle Day 1-3: Menstruation Onset LetrozoleAdmin Days 3-7: This compound Administration (2.5 mg - 7.5 mg daily) CycleStart->LetrozoleAdmin Monitoring Day 10-12 Onwards: Follicular Monitoring (Transvaginal Ultrasound) LetrozoleAdmin->Monitoring Trigger Trigger Injection (hCG) When ≥1 follicle is 18-20mm Monitoring->Trigger  Follicles mature? IUI IUI Procedure (24-36 hours post-trigger) Trigger->IUI Luteal Luteal Phase Support (Progesterone, if indicated) IUI->Luteal Outcome Outcome Assessment (Pregnancy test ~17 days post-IUI) Luteal->Outcome

Pre-Cycle Workup

Before initiation, both partners should undergo a standard infertility evaluation: semen analysis, assessment of ovarian reserve, confirmation of tubal patency (via hysterosalpingogram-HSG or sonohysterography), and thyroid function testing [5].

Dosing and Administration
  • Timing: this compound is administered orally for 5 days, typically starting on cycle day 3, 4, or 5 [1] [3].
  • Starting Dose: The initial dose is usually 2.5 mg per day. Doses of 5.0 mg or 7.5 mg daily can be used if the response is inadequate in previous cycles [1] [3].
  • Extended Dosing: A 2025 retrospective cohort study demonstrated that if suboptimal follicular growth occurs after the initial 5-day course, a second 5-day course of this compound within the same cycle can be effective. This extended dosing achieved comparable clinical pregnancy rates (15.3% vs. 13.5%) to single-course cycles and can help optimize cycle efficiency [6].
Cycle Monitoring and Trigger
  • Follicular Monitoring: Transvaginal ultrasound begins around cycle day 10-12 to track follicular growth and endometrial lining. The goal is typically one to three mature follicles (≥18 mm in diameter) to balance success and the risk of multiple gestation [4].
  • Ovulation Trigger: A trigger shot of human chorionic gonadotropin (hCG) is administered when at least one leading follicle reaches 18-20 mm. IUI is performed 24 to 36 hours after the trigger injection [5]. In some natural cycles, IUI can be timed based on a spontaneous LH surge detected by an ovulation predictor kit.
IUI and Luteal Phase
  • Sperm Preparation: Semen sample is processed using a "sperm washing" technique to remove seminal plasma, concentrate motile sperm, and select the healthiest sperm [5].
  • Insemination Procedure: The prepared sperm sample is loaded into a catheter and injected through the cervix directly into the uterus. The procedure is short and typically painless, with only mild cramping or spotting possible [5].
  • Luteal Support: Vaginal progesterone supplements may be prescribed after IUI to support the endometrial lining and facilitate embryo implantation [5].

Clinical Outcomes and Data

Quantitative success rates for this compound IUI vary significantly based on patient factors.

Patient Factor Typical Clinical Pregnancy Rate per Cycle Live Birth Rate (LBR) per Cycle
Overall (All Comers) ~13.5% - 15.3% [6] 5% - 15% [4]
Age < 35 15% - 20% [4] Information missing
Age 35-40 ~10% [4] Information missing
PCOS (Single vs. Extended Dosing) Single: 13.5%, Extended: 15.3% [6] No significant difference found [6]
Unexplained Infertility 7% - 10% [4] Information missing
Using Donor Sperm (No Female Factor) Up to 20.5% after 1 cycle [4] Information missing

Safety and Risk Management

  • Multiple Pregnancies: The risk is lower with this compound than with gonadotropins. Careful monitoring to limit the number of mature follicles (ideally <4) is crucial to manage this risk [4] [5].
  • Ovarian Hyperstimulation Syndrome (OHSS): The risk of OHSS is very low with this compound alone but can increase if combined with gonadotropins [1] [5].
  • Birth Defects: Current evidence indicates that this compound does not increase the risk of major birth defects [3].
  • Other Side Effects: Common side effects are typically mild and estrogen-related, including hot flashes, nausea, dizziness, fatigue, and joint pain [3].

Conclusion

This compound is a potent, safe, and effective first-line treatment for OI in IUI cycles, especially for women with PCOS and unexplained infertility. Its dual mechanism of action and favorable endometrial profile contribute to its success. The emerging protocol of extended this compound dosing within a single cycle offers a valuable strategy to optimize follicular growth and cycle efficiency without compromising pregnancy outcomes.

References

Application Notes and Protocols: Letrozole for Fertility Preservation in Cancer Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Letrozole (1,3-benzenediacetonitrile, 4,4'-(1H-1,2,4-triazol-1-ylmethylene)bis-) is a potent, third-generation nonsteroidal aromatase inhibitor that has gained significant importance in oncofertility protocols. By competitively inhibiting the cytochrome P450 aromatase enzyme, this compound blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in ovarian granulosa cells and peripheral tissues [1]. This mechanism is particularly valuable for fertility preservation in women with hormone-sensitive cancers, primarily breast cancer, where supraphysiological estrogen levels during controlled ovarian stimulation (COS) raise theoretical concerns about potential cancer progression [2] [3] [4].

For breast cancer patients of reproductive age, fertility preservation through oocyte or embryo cryopreservation prior to gonadotoxic treatments has become a standard care option [2]. The co-administration of this compound with gonadotropins during COS allows for the recovery of multiple mature oocytes while maintaining serum estradiol (E₂) levels within a physiological range, thereby potentially reducing the risk associated with high estrogen exposure in hormone receptor-positive disease [3] [4].

Table 1: Key Pharmacological Properties of this compound

Property Specification
Chemical Formula C₁₇H₁₁N₅
Molecular Weight 285.31 g/mol
Bioavailability 99.9%
Time to Peak Plasma Concentration (tₘₐₓ) ~1 hour
Elimination Half-Life ~48 hours
Metabolism Hepatic (CYP450 isoforms)
Excretion Renal (~90% as metabolites)
Aromatase Inhibition >99%

Clinical Efficacy Data

Evidence from clinical studies and meta-analyses supports the efficacy of this compound-coadministered COS protocols in cancer patients. A systematic review and meta-analysis of 11 studies involving 2,121 patients demonstrated that the addition of this compound to COS did not negatively impact the number of mature oocytes retrieved (mean ratio = 1.00, 95% CI = 0.87–1.16) while significantly reducing peak estradiol levels (mean ratio = 0.28, 95% CI = 0.24–0.32) compared to conventional protocols [3].

A multicenter retrospective study comparing this compound-COH (LetCOH) with conventional COH (cCOH) in breast cancer patients found comparable mature oocyte yields between groups (8.6 ± 6.1 versus 8.3 ± 6.0), despite significantly lower estradiol levels in the LetCOH group (565.9 ± 506.6 pg/mL versus 1336.3 ± 815.8 pg/mL) [4]. Recent research has also investigated this compound's potential role in modulating progesterone levels following GnRH agonist trigger, with one study reporting significantly lower serum progesterone levels in breast cancer patients receiving this compound supplementation (8.6 ± 0.7 ng/mL versus 10.5 ± 0.5 ng/mL) [2].

Table 2: Summary of Key Clinical Outcomes with this compound-Containing Protocols

Outcome Measure This compound Protocol Performance Control Group P-value
Number of Mature (MII) Oocytes Comparable (MR = 1.00, 95% CI: 0.87-1.16) [3] Conventional COS 0.967
Peak Estradiol (E₂) Levels Significantly reduced (MR = 0.28, 95% CI: 0.24-0.32) [3] Conventional COS <0.001
Progesterone Post GnRHa Trigger 8.6 ± 0.7 ng/mL [2] 10.5 ± 0.5 ng/mL <0.03
LH Surge Post GnRHa Trigger 71.9 ± 4.6 UI/L [2] 51.2 ± 2.6 UI/L <0.01
Oocyte Maturation Rate Improved with adapted trigger timing [4] Conventional protocol Not specified

Detailed Experimental Protocols

Basic this compound Protocol for Fertility Preservation

Objective: To stimulate multifollicular development while minimizing estrogen exposure in hormone-sensitive cancer patients.

Materials:

  • This compound (5 mg tablets)
  • Recombinant FSH (rFSH) or human menopausal gonadotropin (hMG)
  • GnRH antagonist (ganirelix or cetrorelix)
  • GnRH agonist (triptorelin or leuprolide) or recombinant hCG for trigger

Procedure:

  • Cycle Timing: Initiate stimulation randomly (any cycle day) or on menstrual cycle day 2-3.
  • This compound Administration: Begin this compound at 5 mg orally daily concurrently with gonadotropin initiation.
  • Gonadotropin Dosing: Start rFSH at 150-450 IU/day subcutaneously based on patient's age, BMI, AMH, and AFC.
  • GnRH Antagonist Initiation: Begin GnRH antagonist (0.25 mg SC daily) when leading follicle reaches 12-14 mm diameter or on stimulation day 6.
  • Cycle Monitoring: Perform serial transvaginal ultrasonography and serum estradiol, progesterone, and LH measurements.
  • Ovulation Trigger: Administer trigger when ≥3 follicles reach 16-22 mm diameter.
  • This compound Discontinuation: Stop this compound on the day of trigger.
  • Oocyte Retrieval: Perform transvaginal ultrasound-guided follicular aspiration 36 hours post-trigger.

Key Considerations:

  • Trigger with GnRH agonist (instead of hCG) when using GnRH antagonist protocol to further reduce luteal phase steroidogenesis [2].
  • In this compound cycles, consider triggering ovulation at a slightly larger follicular size (approximately 2-3 mm larger) compared to non-letrozole cycles to optimize oocyte maturation [2] [4].
  • For oocyte cryopreservation, vitrify metaphase II oocytes within 2-4 hours of retrieval.
  • For embryo cryopreservation, perform conventional IVF or ICSI and cryopreserve embryos at appropriate developmental stages.

G Start Patient Diagnosis: Breast Cancer Decision1 Fertility Preservation Candidate? Start->Decision1 Decision2 HR+ Tumor? Decision1->Decision2 Yes End Cryopreservation: Oocytes/Embryos Decision1->End No Protocol1 Standard COS Protocol Decision2->Protocol1 No Protocol2 This compound COS Protocol Decision2->Protocol2 Yes StimStart Start Stimulation: Cycle Day 2-3 or Random Start Protocol2->StimStart Meds Concomitant Administration: - this compound 5mg daily - Gonadotropins - GnRH Antagonist from Day 6 StimStart->Meds Monitoring Monitoring: - Serial Ultrasounds - Serum E2, P4, LH Meds->Monitoring Trigger Trigger at Follicles 16-22mm with GnRHa Monitoring->Trigger Retrieval Oocyte Retrieval 36 hours post-trigger Trigger->Retrieval Retrieval->End

Diagram 1: this compound Protocol Workflow for Fertility Preservation in Cancer Patients. This flowchart outlines the decision-making process and procedural steps for implementing this compound in fertility preservation cycles.

Random-Start this compound Protocol

Objective: To minimize delay in cancer treatment initiation by allowing cycle start regardless of menstrual phase.

Procedure:

  • Follicular Phase Start: If baseline ultrasound shows progesterone <1.0 ng/mL and no follicle >12 mm, initiate standard protocol as above.
  • Luteal Phase Start: If baseline progesterone >3.0 ng/mL, initiate this compound (5 mg daily), gonadotropins, and GnRH antagonist concurrently for 5 days, then adjust gonadotropin dose based on response.

Note: Random-start protocols have demonstrated comparable efficacy to conventional follicular-phase starts, reducing time to cancer treatment by approximately 2 weeks [2].

Stair-Step Extended this compound Regimen

Objective: To overcome this compound resistance and improve follicular response in poor responders.

Procedure:

  • Initial Phase: Administer this compound 5 mg daily for 5 days beginning menstrual cycle day 3.
  • Response Assessment: Perform ultrasound and hormone measurements 14 days after last this compound dose.
  • No Response Criteria: No follicles >10 mm, E₂ <70 pg/mL, progesterone <1.0 ng/mL.
  • Stair-Step Extension: If no response, immediately initiate second course of this compound 5 mg/day for 7 days without progestin withdrawal.
  • Further Extension: If still no response after 7 days, extend to 10-day this compound course (5 mg/day).
  • Final Step: If no response after maximum duration, administer progestin to induce withdrawal bleeding and consider alternative protocols.

Evidence: This approach achieved ovulation rates of 95.16% in this compound-resistant PCOS patients, with median time to ovulation of 36 days [5].

Safety and Monitoring Considerations

Oncological Safety

Current evidence suggests that this compound-coadministered COS does not increase short-term recurrence risk in breast cancer patients [3] [4]. However, long-term survival data are limited, and ongoing monitoring is essential. A multicenter retrospective study reported comparable relapse-free survival between this compound and conventional COS groups after adjusting for prognostic factors [4].

Cycle Monitoring and Hormonal Assessment

Ultrasound Monitoring:

  • Baseline antral follicle count (AFC) and ovarian volume
  • Follicular tracking every 2-7 days from stimulation day 6
  • Endometrial thickness assessment (may be thinner in this compound cycles)

Hormonal Monitoring:

  • Baseline: AMH, FSH, LH, E₂, progesterone
  • During stimulation: E₂, LH, progesterone every 2-4 days
  • Post-trigger (12 hours): E₂, progesterone, LH levels

Key Observation: The GnRHa-induced LH surge is significantly higher in this compound cycles (71.9 ± 4.6 UI/L) compared to conventional cycles (51.2 ± 2.6 UI/L) [2].

G cluster_hpo Normal HPO Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Ovary Ovary This compound This compound Estrogen Estrogen (E₂) This compound->Estrogen Reduces Aromatase Aromatase Enzyme This compound->Aromatase Inhibits GnRH GnRH FSH FSH GnRH->FSH Stimulates LH LH GnRH->LH Stimulates FSH->Ovary Increased Stimulation FSH->Estrogen Stimulates Androgens Androgens LH->Androgens Stimulates Estrogen->GnRH Negative Feedback Estrogen->FSH Reduced Feedback Androgens->Estrogen Converts to Aromatase->Androgens Converts

Diagram 2: Mechanism of this compound in the Hypothalamic-Pituitary-Ovarian (HPO) Axis. This compound inhibits aromatase activity in the ovary, reducing estrogen production and consequently diminishing negative feedback on the pituitary, leading to increased FSH secretion and enhanced follicular development.

Conclusion

This compound-coadministered controlled ovarian stimulation represents an effective strategy for fertility preservation in cancer patients with hormone-sensitive tumors. The protocol successfully balances the dual objectives of obtaining adequate mature oocytes for cryopreservation while minimizing exposure to supraphysiological estrogen levels. The documented safety profile and efficacy outcomes support the integration of this compound into oncofertility practice, with ongoing research continuing to refine optimal dosing, triggering criteria, and long-term oncological outcomes.

References

Letrozole for Endometrial Preparation in Frozen-Thawed Embryo Transfer: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Letrozole is a third-generation, highly selective, non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens. Its primary mechanism in endometrial preparation involves reducing systemic estrogen levels, which alleviates the negative feedback on the pituitary gland and promotes follicle-stimulating hormone (FSH) secretion, thereby stimulating follicular development. Notably, its short half-life (approximately 41-48 hours) prevents prolonged estrogen suppression. Beyond ovulation induction, this compound is believed to enhance endometrial receptivity by favorably modulating the expression of key implantation factors, such as integrin αvβ3, creating a more receptive molecular environment for the embryo [1].

Clinical Evidence and Outcomes Summary

Recent studies have established the efficacy of this compound-based regimens, demonstrating comparable or superior outcomes to traditional protocols. The table below summarizes key pregnancy outcomes from recent clinical investigations.

Table 1: Summary of Clinical Pregnancy and Live Birth Outcomes from Key Studies

Study Population Comparison Groups Clinical Pregnancy Rate Live Birth Rate Key Findings Study Reference
Women with PCOS (Multi-center RCT) This compound Ovulation vs. Programmed Regimen 62.96% vs. 60.81% No significant difference Comparable pregnancy rates; this compound group required simpler luteal support. [2]
Women with PCOS (Multi-center RCT) This compound Ovulation vs. Programmed Regimen (Single Blastocyst Transfer Subgroup) 66.67% vs. 73.33% 58.73% vs. 55.56% No significant differences in primary outcomes. [2]
Ovulatory Women with Unexplained Infertility (Retrospective Cohort) This compound-Induced vs. Natural Cycle Multivariate analysis showed improved outcomes with this compound. Significantly improved with this compound (P=0.0355) This compound improved live birth rate without increasing adverse perinatal outcomes or congenital anomalies. [3]
Mixed Populations (Meta-Analysis) This compound vs. Natural Cycle (NC); this compound vs. Artificial Cycle (AC) CPR OR: 1.24 vs. NC; 1.46 vs. AC LBR OR: 1.18 vs. NC; 1.39 vs. AC Comparable clinical pregnancy and live birth rates across different protocols. [4]

Beyond efficacy, safety is a crucial consideration. A large retrospective cohort study found that this compound-induced endometrial preparation did not increase the incidence of pregnancy complications (such as hypertensive disorders or gestational diabetes) or congenital anomalies compared to natural cycles [3]. Another significant advantage of the this compound ovulation regimen is the reduced need for complex luteal phase support. A 2025 randomized controlled trial (RCT) reported that over half of the patients in the this compound group received single-drug luteal support, compared to only 16.67% in the programmed regimen group, simplifying treatment and potentially reducing side effects and cost [2].

Detailed Experimental Protocols

This compound Ovulation Regimen for FET (Based on Multi-center RCT)

This protocol is suitable for women with PCOS or those with irregular ovulation undergoing FET [2] [5].

  • 3.1.1 Drug Administration: Initiate this compound (2.5 mg or 5.0 mg orally daily) for 5 days, starting within the first 5 days of a spontaneous or induced menstrual cycle.
  • 3.1.2 Cycle Monitoring: Begin serial monitoring via transvaginal ultrasonography and serum hormone (estradiol, progesterone) assessment around day 12 of the cycle. Monitor for dominant follicle growth and endometrial thickening.
  • 3.1.3 Follicle Stimulation (If Required): If no dominant follicle emerges, add low-dose human menopausal gonadotropin (HMG) injections (e.g., 75 IU daily) to promote follicle growth.
  • 3.1.4 Ovulation Triggering: Administer human chorionic gonadotropin (hCG) intramuscularly (e.g., 5,000-10,000 IU) to trigger final oocyte maturation when the leading follicle reaches a diameter of ≥17 mm and the endometrial thickness is ≥7 mm [5] [1].
  • 3.1.5 Timing of Embryo Transfer:
    • For cleavage-stage (Day 3) embryos: Schedule transfer for the 3rd day after ovulation.
    • For blastocyst-stage (Day 5) embryos: Schedule transfer for the 5th day after ovulation.
  • 3.1.6 Luteal Phase Support: Commence luteal support on the day of ovulation. One of the following regimens is typically used:
    • Dydrogesterone (20 mg orally twice daily).
    • Micronized vaginal progesterone (200 mg vaginally twice daily).
    • Progesterone gel (90 mg vaginally daily).

The following workflow diagram illustrates the protocol sequence:

G Start Menstrual Cycle (Day 3-5) This compound Oral this compound 2.5-5.0 mg/day for 5 days Start->this compound Monitoring Transvaginal Ultrasound & Serum Hormone Monitoring (starting ~Day 12) This compound->Monitoring Decision Dominant Follicle Present? Monitoring->Decision AddHMG Add low-dose HMG if no dominant follicle Decision->AddHMG No Trigger Trigger ovulation with hCG when follicle ≥17mm & endometrium ≥7mm Decision->Trigger Yes AddHMG->Monitoring Continue monitoring LutealSupport Initiate Luteal Phase Support (e.g., vaginal progesterone) Trigger->LutealSupport EmbryoTransfer Schedule Embryo Transfer (Day 3 or Day 5 post-ovulation) LutealSupport->EmbryoTransfer

Protocol for Ovulatory Women (Based on Retrospective Cohort Study)

For women with normal ovulation, a modified protocol can be used to potentially enhance luteal function and receptivity [3].

  • Drug Administration: this compound (2.5 mg/day) is administered from day 3 to day 7 of the menstrual cycle. If follicular development is insufficient, a step-up protocol (e.g., 7.5 mg/day for 6 days starting on cycle day 4) may be employed.
  • Cycle Monitoring and Triggering: Monitoring and triggering criteria are similar to the standard this compound ovulation regimen. Ovulation can be triggered with a gonadotropin-releasing hormone agonist (GnRH agonist) like buserelin when the leading follicle reaches 18 mm.
  • Luteal Support: Dydrogesterone (30 mg/day orally) is administered in the early luteal phase. Additional intravaginal progesterone supplementation is provided if serum progesterone levels on the day of transfer are insufficient (<11 ng/mL).

Discussion and Comparative Analysis

Advantages over Programmed (Artificial) Cycles

The this compound ovulation regimen offers several key advantages over programmed cycles, which use exogenous estrogen and progesterone:

  • Physiologic Hormone Environment: It leverages the body's own hormonal feedback mechanisms, leading to the development of a corpus luteum. The presence of a corpus luteum is associated with a lower risk of adverse obstetric outcomes, such as hypertensive disorders of pregnancy, compared to programmed cycles which lack a corpus luteum [6].
  • Simplified Luteal Support: As confirmed by recent RCTs, the this compound regimen requires less intensive luteal support, often enabling effective maintenance with a single agent [2].
  • Avoidance of Long-Term Hormone Use: It circumvents the need for prolonged (at least 2 months) use of exogenous estrogen and high-dose progesterone required in programmed cycles after confirmed pregnancy [5].
Special Considerations and Limitations
  • Cycle Cancellation Risk: A potential drawback is the risk of cycle cancellation due to failure of dominant follicle growth or inadequate endometrial thickening, though this can be mitigated by the timely addition of HMG [5].
  • Endometrial Thickness: Some studies note that this compound may result in a modestly thinner endometrium compared to other stimulation protocols. However, this appears to be counterbalanced by improved molecular receptivity, as evidenced by sustained or improved pregnancy rates [1].
  • Patient Selection: While highly effective for women with PCOS and ovulatory disorders, evidence also supports its use in ovulatory women with unexplained infertility, particularly those with suspected luteal phase deficiency [3].

Conclusion

This compound has emerged as a valuable agent for endometrial preparation in FET cycles. Current evidence indicates that it provides comparable clinical pregnancy and live birth rates to traditional programmed regimens, with the added benefits of a more physiologic hormonal milieu, simplified luteal support, and a potentially superior safety profile regarding obstetric outcomes. Its application has expanded from use primarily in PCOS patients to include those with normal ovulation. The provided protocols, based on the latest multi-center RCTs and large cohort studies, offer a reliable framework for clinical implementation. Future research should focus on long-term child follow-up and refining patient selection criteria to further optimize success rates.

References

Letrozole in Male Infertility: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanisms of Action

Letrozole, a third-generation nonsteroidal aromatase inhibitor, has emerged as a promising therapeutic option for specific forms of male infertility. Originally developed for the treatment of hormone receptor-positive breast cancer in postmenopausal women, this compound exerts its therapeutic effects by competitively inhibiting the cytochrome P450 heme moiety of the aromatase enzyme [1] [2]. This enzyme is responsible for the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone) [1]. In the context of male infertility, this compound's primary mechanism involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis through alterations in the testosterone-to-estradiol (T:E2) ratio.

The fundamental pharmacological action of this compound results in a significant reduction in estrogen levels and a concomitant increase in testosterone concentrations [3] [4]. This hormonal shift occurs through two primary mechanisms: first, the direct inhibition of androgen-to-estrogen conversion in peripheral tissues and the testes; and second, the removal of estrogen-mediated negative feedback on the hypothalamus and pituitary gland [4]. The subsequent rise in gonadotropin-releasing hormone (GnRH) pulsatility stimulates increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [3] [4]. Elevated LH levels further stimulate testicular Leydig cells to produce additional testosterone, while increased FSH supports the spermatogenic process in the seminiferous tubules [3].

Recent research has revealed that this compound's benefits extend beyond these endocrine effects. Experimental models indicate that this compound may directly influence spermatogenesis through activation of the MAPK signaling pathway (Ras/ERK1/c-Myc), thereby promoting the proliferation of spermatogonial cells [5]. Additionally, this compound has demonstrated protective effects against cadmium-induced testicular toxicity in murine models by upregulating key steroidogenic enzymes (LHCGR and Hsd3b6) and maintaining testosterone synthesis [6]. These multifaceted mechanisms underscore this compound's potential as a versatile therapeutic agent for male infertility.

Clinical Evidence and Efficacy Data

The therapeutic efficacy of this compound in male infertility has been evaluated in several clinical studies, primarily focusing on men with idiopathic oligoasthenoteratozoospermia (iOAT) and abnormal T:E2 ratios. The evidence base, though growing, remains limited to a handful of randomized controlled trials and prospective interventional studies.

A 2025 randomized double-blinded placebo-controlled trial demonstrated that this compound administered at 2.5 mg/day for three months resulted in significant improvements in key semen parameters compared to placebo [3]. The study population consisted of men with moderate-to-severe OATS, with most participants presenting with severe oligozoospermia. The results revealed that this compound treatment significantly increased total sperm count by 4.4 million per ejaculate, sperm concentration by 3.2 million/mL, and progressive motility by 5.8% compared to placebo [3]. Additionally, the treatment led to substantial hormonal changes, with follicle-stimulating hormone increasing by 6.8 mIU/mL, luteinizing hormone by 6.3 IU/L, and testosterone by 193.3 ng/dL, while estradiol decreased by 17.6 pg/mL, resulting in an overall improvement in the T:E ratio by 18.4 [3].

A separate prospective interventional trial published in 2020 investigated the effects of this compound (2.5 mg/day for three months) in men with iOAT and T:E2 ratio ≤10 [4]. This study reported not only improvements in conventional semen parameters but also significant enhancements in sperm chromatin integrity, as evidenced by reduced DNA fragmentation (TUNEL assay) and decreased protamine deficiency (CMA3 staining) [4]. Importantly, these molecular improvements were associated with a notable clinical outcome—20% of couples (4 out of 20) achieved spontaneous pregnancy following the male partner's this compound treatment [4].

Table 1: Summary of Clinical Trial Outcomes for this compound in Male Infertility

Study Design Patient Population Dosage Regimen Key Efficacy Outcomes Hormonal Changes

| Randomized double-blinded placebo-controlled trial (2025) [3] | Moderate-to-severe OATS (n=54) | 2.5 mg/day for 3 months | - Sperm concentration ↑ 3.2 million/mL

  • Total sperm count ↑ 4.4 million/ejaculate
  • Progressive motility ↑ 5.8% | - Testosterone ↑ 193.3 ng/dL
  • Estradiol ↓ 17.6 pg/mL
  • T:E ratio ↑ 18.4 | | Prospective interventional trial (2020) [4] | iOAT with T:E2 ratio ≤10 (n=20) | 2.5 mg/day for 3 months | - 20% spontaneous pregnancy rate
  • Improved sperm chromatin integrity
  • Reduced DNA fragmentation | - Testosterone significantly increased
  • Estradiol significantly decreased
  • T:E ratio improved 1600% | | Prospective cohort study (2020) [7] | Idiopathic severe oligozoospermia with normal T:E ratio (n=15) | Not specified for 4 months | - 73% showed improvement in sperm concentration or motility
  • Sperm concentration ↑ 5.5-fold
  • Total count ↑ 4.3-fold | - Testosterone increased
  • Estradiol decreased
  • T:E ratio improved |

Interestingly, a prospective study from KK Women's and Children's Hospital in Singapore demonstrated that this compound's efficacy extends beyond the traditionally indicated population of men with low T:E2 ratios [7]. The investigation included men with idiopathic severe oligozoospermia and normal T:E2 ratios, a population previously considered suboptimal for aromatase inhibitor therapy. Remarkably, 73% of these men (11 out of 15) experienced improvement in either sperm concentration or motility after this compound treatment, with sperm concentration increasing 5.5-fold and total count rising 4.3-fold [7]. This finding suggests that the potential therapeutic applications of this compound may be broader than initially presumed.

Treatment Protocols and Clinical Management

Patient Selection and Eligibility Criteria

Appropriate patient selection is paramount for optimizing therapeutic outcomes with this compound in male infertility. Based on current evidence, ideal candidates include men with:

  • Idiopathic oligoasthenoteratozoospermia (iOAT) with or without abnormal T:E2 ratios [3] [4] [7]
  • Sperm concentration <16 million/mL, with moderate (5-10 million/mL) to severe (<5 million/mL) oligozoospermia [3]
  • Normal clinical and biochemical evaluation with exclusion of known causes of male infertility [3] [4]

Key exclusion criteria encompass men with obstructive azoospermia, primary testicular failure, Klinefelter syndrome, clinically significant varicocele (Grade 3 and 4), history of reproductive tract surgeries, ejaculatory duct obstruction, chronic tobacco or alcohol abuse, leukocytospermia (white blood cell count >1 million/mL), and those currently receiving cancer chemotherapy, gonadotropins, or anabolic steroids [3] [4]. Additionally, candidates whose female partners have significant gynecological infertility factors should be excluded [4].

Dosage Regimen and Treatment Duration

The current evidence supports the following standardized treatment protocol:

  • Dosage: 2.5 mg oral this compound administered once daily [3] [4]
  • Treatment Duration: 3 to 4 months to cover complete spermatogenic cycle [3] [7]
  • Monitoring: Monthly assessment of drug compliance and potential side effects [3]

Table 2: this compound Treatment Protocol for Male Infertility

Protocol Component Specification Evidence Level

| Initial Evaluation | - Detailed history and physical examination

  • Two semen analyses 1-4 weeks apart
  • Hormonal profile (testosterone, estradiol, FSH, LH, prolactin, TSH)
  • Exclusion of known infertility causes | RCT [3] | | Dosage | 2.5 mg once daily | RCT [3]; Prospective trial [4] | | Treatment Duration | 3-4 months | RCT [3]; Cohort study [7] | | Monitoring Parameters | - Monthly compliance and side effect checks
  • Repeat semen analysis and hormonal profile at 3 months | RCT [3] | | Success Indicators | - Improvement in sperm concentration, motility, and/or morphology
  • Hormonal profile normalization (T:E ratio >10)
  • Spontaneous pregnancy | Multiple studies [3] [4] [7] |
Safety and Adverse Effect Management

This compound is generally well-tolerated in male infertility treatment, with most adverse effects being mild to moderate in severity. Commonly reported side effects include headache, nausea, fatigue, and minor gastrointestinal discomfort [3]. Unlike clomiphene citrate, which is associated with anti-estrogenic effects on various tissues, this compound's short half-life (41-48 hours) and reversible mechanism of action result in fewer estrogen-deficiency related side effects [1] [2].

Long-term safety data specific to male infertility populations remains limited. However, based on experience from breast cancer patients receiving prolonged therapy, potential concerns include reduction in bone mineral density and alterations in lipid profiles [8]. Although these effects are less relevant in the short-term treatment of infertility, monitoring is recommended for extended therapy beyond six months. Additionally, this compound is contraindicated in men with pre-existing hepatic impairment, as its metabolism may be compromised, leading to drug accumulation [1].

Experimental Methodology and Research Protocols

Hormonal Assessment Protocol

Accurate hormonal evaluation is essential for both patient selection and treatment monitoring in this compound therapy for male infertility. The following standardized protocol is recommended:

  • Sample Collection: Blood samples should be collected between 8:00-10:00 AM after an overnight fast to account for diurnal hormonal variations [3]
  • Initial Hormonal Panel: Total testosterone, estradiol, FSH, LH, prolactin, and thyroid-stimulating hormone (TSH) [3]
  • Analytical Methods:
    • Testosterone: ELISA using commercial kits (e.g., Calbiotech) [3]
    • FSH, LH, prolactin, TSH, estradiol: Chemiluminescence (e.g., Beckman Coulter) on automated immunoassay analyzers [3]
  • T:E Ratio Calculation: Calculate using consistent units (ng/dL for testosterone, pg/mL for estradiol); a ratio ≤10 may predict better response but is not an absolute requirement [4] [7]

For research purposes, additional hormonal assessments may include:

  • Free testosterone calculation or measurement
  • Sex hormone-binding globulin (SHBG) levels
  • Inhibin B as a marker of Sertoli cell function
Semen Analysis and Advanced Sperm Function Tests

Comprehensive semen evaluation following World Health Organization (WHO) 2021 guidelines is fundamental for assessing treatment efficacy [3]. The recommended research protocol includes:

Basic Semen Analysis:

  • Collection after 3-5 days of sexual abstinence [4]
  • Assessment of volume, pH, concentration, total count, motility (progressive and non-progressive), and morphology [3] [4]
  • Staining for leukocyte identification (<1 million/mL acceptable) [4]

Advanced Sperm Function Tests (Research Setting):

  • Sperm Chromatin Integrity Assessment:
    • DNA Fragmentation: Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay using flow cytometry [4]
    • Protamine Deficiency: Chromomycin A3 (CMA3) staining with fluorescence microscopy [4]
  • Oxidative Stress Evaluation:
    • Intracellular ROS: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) staining with flow cytometry [4]
  • Computer-Assisted Semen Analysis (CASA): For objective assessment of sperm motility parameters [6]
Molecular Mechanism Investigation

For research aimed at elucidating this compound's mechanisms of action, the following experimental approaches are recommended:

In Vitro Spermatogonial Culture:

  • Utilize mouse GC-1 spermatogonial (spg) cell line [5]
  • Culture in RPMI-1640 medium with 10% fetal bovine serum at 37°C with 5% CO2 [5]
  • Treatment with this compound across concentration range (0.1-1000 nM) for 24-72 hours [5]
  • Assessment of proliferation using CCK-8 assay and plate clone formation [5]

MAPK Pathway Analysis:

  • Protein extraction and western blot for Ras, ERK1, c-Myc, Ki-67, and PCNA [5]
  • RNA extraction and RT-PCR for pathway component expression [5]
  • Bromodeoxyuridine (BrdU) staining to confirm proliferation effects [5]
  • Pathway inhibition using specific MAPK inhibitors (e.g., APS-2-79) to confirm mechanism [5]

Animal Model of Male Infertility:

  • Cadmium-induced testicular toxicity model (4 mg/kg CdCl2 for 30 days) [6]
  • Co-treatment with this compound (0.25 mg/kg) [6]
  • Assessment of sperm parameters, testicular histology, and testosterone levels [6]
  • RNA-seq analysis for differentially expressed genes with focus on steroidogenesis pathway [6]

The following diagram illustrates the molecular mechanisms of this compound action in male infertility, incorporating both established pathways and emerging research findings:

G cluster_primary Primary Endocrine Mechanisms cluster_cellular Cellular & Molecular Mechanisms cluster_outcomes Clinical Outcomes This compound This compound Aromatase Aromatase Enzyme This compound->Aromatase Inhibits MAPK MAPK Pathway (Ras/ERK1/c-Myc) This compound->MAPK Activates Steroidogenic Steroidogenic Genes (LHCGR, Hsd3b6) This compound->Steroidogenic Upregulates Chromatin Chromatin Integrity Improvement This compound->Chromatin Improves Estrogen Estrogen Synthesis Aromatase->Estrogen Decreased HPG HPG Axis Negative Feedback Estrogen->HPG Reduced feedback Testosterone Testosterone Spermatogenesis Spermatogenesis Enhancement Testosterone->Spermatogenesis HormonalRatio Normalized T:E Ratio Testosterone->HormonalRatio LH LH Secretion HPG->LH Increased FSH FSH Secretion HPG->FSH Increased LH->Testosterone Stimulates production FSH->Spermatogenesis SpermParams Improved Sperm Parameters Spermatogenesis->SpermParams Proliferation Spermatogonial Proliferation MAPK->Proliferation Testosterone2 Testosterone Synthesis Steroidogenic->Testosterone2 Testosterone2->HormonalRatio DNA Reduced DNA fragmentation Chromatin->DNA Protamine Decreased protamine deficiency Chromatin->Protamine Pregnancy Spontaneous Pregnancy DNA->Pregnancy Protamine->Pregnancy SpermParams->Pregnancy HormonalRatio->Pregnancy

Diagram 1: Comprehensive mechanism of this compound action in male infertility, illustrating endocrine, cellular, and molecular pathways leading to clinical improvements

Research Gaps and Future Directions

While current evidence supports this compound's efficacy in specific male infertility populations, several significant research gaps remain to be addressed:

First, the optimal patient selection criteria require refinement. Although men with low T:E2 ratios appear to respond favorably, the Singapore study demonstrated that men with normal ratios may also benefit [7]. Future research should identify predictive biomarkers beyond conventional hormonal parameters to better target therapy. Potential candidates include genetic polymorphisms in estrogen receptors or aromatase genes, baseline sperm functional parameters, and transcriptomic profiles of testicular biopsies.

Second, the long-term safety and efficacy of this compound in male infertility remains inadequately characterized. Current studies are limited to treatment durations of 3-4 months, with no data on repeated courses or extended therapy. Future investigations should evaluate bone mineral density changes, lipid profile alterations, and potential effects on offspring through longitudinal follow-up studies.

Third, the molecular mechanisms underlying this compound's action on spermatogenesis require further elucidation. While the MAPK pathway has been implicated in spermatogonial proliferation [5], other signaling pathways may contribute to the observed clinical benefits. Advanced transcriptomic and proteomic analyses of testicular tissue from animal models and human biopsies could reveal novel mechanisms and potential therapeutic targets.

Fourth, combination therapies incorporating this compound with other agents represent a promising research direction. Potential synergistic approaches include this compound with antioxidants to address oxidative stress, with selective estrogen receptor modulators for enhanced hormonal modulation, or with gonadotropins for severe spermatogenic impairment. Well-designed randomized controlled trials are needed to evaluate these combination strategies.

Finally, the potential applications of this compound beyond idiopathic OATS warrant exploration. Preliminary evidence suggests possible efficacy in conditions such as non-obstructive azoospermia [8], fertility preservation in cancer patients, and mitigation of environmental toxicant-induced testicular damage [6]. Expanding research into these areas could significantly broaden the therapeutic landscape for male infertility.

Conclusion

This compound represents a promising therapeutic option for men with idiopathic oligoasthenoteratozoospermia, particularly those with compromised T:E2 ratios. The drug's multifaceted mechanism of action, encompassing endocrine modulation, direct effects on spermatogonial proliferation, and potential protection against environmental toxicants, positions it as a valuable tool in the armamentarium against male infertility. The standardized protocol of 2.5 mg daily for 3-4 months demonstrates consistent efficacy in improving semen parameters, hormonal profiles, and pregnancy outcomes, with a favorable safety profile in short-term use.

Ongoing research continues to refine patient selection criteria, elucidate molecular mechanisms, and explore novel applications. As evidence accumulates, this compound may assume an increasingly prominent role in the management of male infertility, potentially expanding to include combination therapies and broader patient populations. Researchers and clinicians should remain attentive to this evolving evidence base while adhering to current protocol standards to optimize patient outcomes.

References

letrozole OHSS prevention luteal phase protocol

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale & Mechanism of Action

Letrozole, a non-steroidal aromatase inhibitor, is hypothesized to prevent OHSS through two primary, interconnected pathways, as illustrated below.

G hCG hCG Trigger CL Corpus Luteum Formation hCG->CL VEGF VEGF Production & Vascular Permeability CL->VEGF Estrogen High Estrogen (E2) Levels CL->Estrogen OHSS OHSS Risk VEGF->OHSS Aromatase Aromatase Activity Aromatase->Estrogen Inhibits Conversion of Androgens to Estrogens Estrogen->OHSS This compound This compound Administration This compound->VEGF Reduces This compound->Aromatase Inhibits

The diagram above shows this compound's dual proposed mechanism. Centrally, it systemically reduces serum estrogen (E2) by inhibiting the conversion of androgens to estrogens [1] [2]. Peripherally, within the ovary, the accumulation of androgens may influence granulosa-lutein cells to decrease the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of the increased vascular permeability that characterizes OHSS [1] [3]. Additionally, this compound may shorten the luteal phase, further mitigating the duration of OHSS risk [1].

Evidence Summary & Clinical Data

The evidence for this compound's efficacy is mixed. The table below summarizes key outcomes from the available literature.

Study Focus Reported Outcome on OHSS Incidence Proposed Effective Regimen Key Findings & Notes
High-Risk Women (Multiple studies) Reduction in moderate + severe OHSS [4]. 7.5 mg daily for 5 days post-oocyte retrieval [1]. Higher dose (7.5 mg) more effective than 2.5 mg or 5.0 mg [1].
Individual OHSS Grades (Meta-Analysis) No significant benefit for mild, moderate, or severe OHSS when analyzed individually [4]. Not established. This compound effectively lowers E2 levels, but this biochemical change does not consistently translate to clinical prevention [1] [4].
Compared to Other Drugs Similar or superior to ganirelix acetate and low-dose aspirin in some studies [1]. 5 mg daily for 5 days [1]. Cost-effective and higher patient satisfaction compared to some GnRH antagonists [1].
Official Guideline Status Not recommended for prevention of moderate-to-severe OHSS [5]. N/A American Society for Reproductive Medicine (ASRM) 2023 guideline; strength of evidence: B (moderate) [5].

Detailed Experimental Protocols

For researchers aiming to validate or explore these findings, the following are detailed methodologies based on cited literature.

Clinical Protocol for OHSS Prevention

This protocol is designed for a randomized controlled trial (RCT) in high-risk patients (e.g., with PCOS or high AMH levels).

  • Patient Population: Women undergoing IVF/ICSI with GnRH antagonist or agonist protocols identified as high-risk for OHSS (e.g., >20 follicles, pre-trigger E2 >4000 pg/mL) [5].
  • Intervention Arm:
    • Drug & Dosage: this compound 7.5 mg orally, once daily [1].
    • Timing & Duration: Initiated on the day of oocyte retrieval. Continued for 5 consecutive days [1].
  • Control Arm: Matching oral placebo or no pharmacological intervention [6].
  • Co-interventions: All patients should receive standard care, which for high-risk patients may include a freeze-all strategy and cabergoline administration, as these are strongly recommended by guidelines [5].
  • Primary Outcome: Incidence of moderate and severe OHSS (based on ASRM criteria) within 9-14 days after oocyte retrieval [5].
  • Secondary Outcomes:
    • Serum E2 levels (days 2, 5, 8 post-retrieval) [6].
    • Serum VEGF levels [1].
    • Luteal phase length [1].
    • Clinical pregnancy rate (in subsequent frozen embryo transfer cycles).
Laboratory Protocol for Mechanistic Studies

This in vitro protocol investigates this compound's molecular effects on granulosa cells.

  • Cell Culture:
    • Use a nontumorigenic human granulosa-lutein cell line (e.g., SVOG) or primary human granulosa cells (hGLC) collected from follicular fluid during oocyte retrieval [3].
    • Culture cells in DMEM/F12 medium supplemented with 10% FBS at 37°C and 5% CO₂ [3].
  • Stimulation & Intervention:
    • hCG Stimulation: Treat cells with 10 IU/mL hCG to mimic the ovulatory trigger and induce a hyperstimulation phenotype [3].
    • This compound Treatment: Co-treat cells with this compound at varying concentrations (e.g., 1µM, 10µM, 50µM) to establish a dose-response curve.
  • Outcome Measures:
    • Protein Extraction & Analysis: Harvest cells 24 hours post-treatment. Use RIPA buffer for protein extraction.
    • VEGF Measurement: Quantify VEGF levels in cell culture supernatant using a commercial ELISA kit [3].
    • Gene/Protein Expression: Analyze mRNA (via RT-qPCR) or protein (via Western Blot) levels of:
      • VEGF and its receptors.
      • Tie1, an endothelial receptor implicated in OHSS pathogenesis [3].
      • Aromatase (CYP19A1).
    • Pathway Analysis: Use specific inhibitors (e.g., LY294002 for PI3K/Akt) to probe signaling pathways involved in hCG-induced VEGF/Tie1 upregulation [3].

The experimental workflow for this laboratory protocol is summarized below.

G Start Cell Culture (SVOG or primary hGLCs) A Apply Interventions: - Control - hCG (10 IU/mL) - hCG + this compound - this compound only Start->A B Incubate for 24 hours A->B C Harvest Cells and Collect Supernatant B->C D Analysis C->D D1 ELISA for VEGF (in supernatant) D->D1 D2 Western Blot / RT-qPCR (for VEGF, Tie1, Aromatase) D->D2

Research Gaps & Future Directions

The conflicting evidence and current guideline position highlight critical areas for further investigation:

  • Large-Scale RCTs: High-quality, sufficiently powered trials using the 7.5 mg dose are needed to definitively assess efficacy on clinically relevant OHSS endpoints [1].
  • Combination Therapy: Research into this compound used adjunctively with other preventive strategies (e.g., cabergoline, GnRH agonist trigger) could explore synergistic effects [1].
  • Biomarker Validation: Studies should correlate the reduction in E2 and VEGF levels with clinical outcomes to establish predictive biomarkers [7].
  • Long-term Impact: Research on the endocrine impact of luteal-phase this compound on endometrial receptivity in subsequent frozen embryo transfer cycles is necessary [1] [8].

Key Considerations for Application

When considering this compound for OHSS prevention in a research context, note:

  • Guideline Adherence: The 2023 ASRM guideline explicitly states, "It is not recommended to administer this compound as an intervention to reduce rates of moderate-to-severe OHSS" [5]. First-line, evidence-based strategies (e.g., GnRH agonist trigger, freeze-all, cabergoline) should be prioritized [5].
  • Dosage is Critical: The 2.5 mg dose effectively lowers E2 but may be insufficient for OHSS prevention. The 7.5 mg dose appears more promising in studies [1].
  • Safety Profile: Its short half-life (~48 hours) is theorized to minimize adverse effects on the endometrium, but vigilance is required in a research setting [2].

Conclusion

This compound presents a biologically plausible and actively researched approach to OHSS prevention. While it effectively suppresses estrogen and may modulate VEGF, its translation into consistent clinical benefit remains unproven. Researchers should focus on resolving the existing controversies through rigorous, well-designed clinical and mechanistic studies before any clinical application can be considered.


References

Comprehensive Application Notes and Protocols for HPLC Method Validation of Letrozole in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Summary

Letrozole is a potent, non-steroidal, third-generation aromatase inhibitor used primarily for the treatment of hormonally responsive breast cancer in postmenopausal women. The development and validation of precise, accurate, and specific analytical methods for this compound quantification in pharmaceutical formulations is essential for quality control and assurance in pharmaceutical manufacturing. This document presents a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in tablet dosage forms, following International Conference on Harmonization (ICH) guidelines for analytical method validation.

The method described herein utilizes an isocratic elution system with UV detection, providing excellent sensitivity, specificity, and reproducibility for this compound quantification. This application note comprehensively outlines the experimental protocols, validation parameters, and results from the method validation study, including system suitability testing, forced degradation studies, and method robustness evaluation. The validated method demonstrates linearity over a wide concentration range, precision with relative standard deviation (RSD) values below 1%, and excellent recovery rates, making it suitable for routine quality control analysis of this compound in pharmaceutical formulations [1].

Materials and Methods

Chemicals and Reagents
  • This compound standard (purity 99.80%) was obtained from Shantha Biotech (India)
  • HPLC-grade methanol and water were purchased from Merck (India)
  • Tetrabutyl ammonium hydrogen sulfate (TBAHS) was obtained from Merck (India)
  • Pharmaceutical formulations of this compound (2.5 mg tablets) were purchased from commercial sources
  • All chemicals were of analytical grade and used without further purification
Instrumentation and Chromatographic Conditions

The chromatographic analysis was performed using the following conditions:

  • HPLC system: Shimadzu Model LC-Class-Vp equipped with UV-VIS detector
  • Column: Lichrocart/Lichrosphere 100 C-18 (250 mm × 4.6 mm, 5 µm particle size)
  • Mobile phase: Methanol:10 mM TBAHS (80:20, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 240 nm
  • Injection volume: 20 µL
  • Column temperature: 25°C
  • Run time: 10 minutes [1]
Preparation of Solutions
2.3.1 Stock and Standard Solutions
  • This compound stock solution (1000 µg/mL) was prepared by accurately weighing 25 mg of this compound reference standard into a 25 mL volumetric flask and diluting to volume with mobile phase
  • Working standard solutions were prepared daily by appropriate dilution of the stock solution with mobile phase to obtain concentrations ranging from 0.5 to 150 µg/mL
2.3.2 Sample Preparation
  • Twenty tablets were accurately weighed and finely powdered
  • An aliquot equivalent to 25 mg of this compound was transferred to a 25 mL volumetric flask
  • Approximately 20 mL of methanol was added, and the solution was sonicated for 30 minutes
  • The volume was made up to the mark with methanol and mixed well
  • The solution was filtered, and an aliquot of the filtrate was further diluted with mobile phase to obtain a final concentration of approximately 20 µg/mL
  • The solution was filtered through a 0.45 µm nylon filter before injection [1]

Validation Parameters and Acceptance Criteria

The method was validated according to ICH guidelines Q2(R1) for the following parameters:

Table 1: Validation Parameters and Acceptance Criteria for this compound HPLC Method

Validation Parameter Experimental Conditions Acceptance Criteria Results Obtained
Specificity Forced degradation studies: acid, base, oxidation, thermal, photolytic No interference from degradation products This compound peak was pure and resolved from degradation peaks; more sensitive to alkaline conditions
Linearity Concentration range: 0.5-150 µg/mL Correlation coefficient (r²) ≥ 0.999 r² = 0.9998; Regression equation: y = 102582x + 43185
Precision Intra-day (n=9) and inter-day (n=9) at three concentration levels (10, 20, 50 µg/mL) RSD ≤ 1% Intra-day RSD: 0.78-0.97%; Inter-day RSD: 0.86-0.96%
Accuracy Recovery studies at three levels (80%, 100%, 120%) Recovery: 98-102% Recovery within acceptable limits
LOD/LOQ Based on signal-to-noise ratio LOD: 3.3×SD/slope; LOQ: 10×SD/slope LOD: 0.012 µg/mL; LOQ: 0.043 µg/mL
Robustness Deliberate variations in wavelength, mobile phase composition, flow rate, pH RSD ≤ 2% Method robust under evaluated variations

Experimental Protocols

Equipment Setup and System Suitability
  • Mobile phase preparation: Accurately weigh 3.3954 g of TBAHS and transfer to a 1000 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water. Mix 800 mL of methanol with 200 mL of 10 mM TBAHS solution. Filter through a 0.45 µm membrane filter and degas by sonication.

  • Column equilibration: Install a C18 column (250 mm × 4.6 mm, 5 µm) and equilibrate with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • System suitability test: Prepare a standard solution of this compound at a concentration of 20 µg/mL. Make six replicate injections of this solution. The system is suitable if the relative standard deviation (RSD) of peak areas is less than 2% and the tailing factor is less than 2.0 [2] [3].

Forced Degradation Studies Protocol

Forced degradation studies are conducted to demonstrate the stability-indicating properties of the method. Prepare a this compound solution at a concentration of 1 mg/mL and subject it to various stress conditions:

G Start This compound Solution (1 mg/mL) Acid Acid Degradation 0.1M HCl, 80°C, 30 min Start->Acid Base Alkali Degradation 0.1M NaOH, 80°C, 30 min Start->Base Oxidation Oxidative Degradation 3% H2O2, 80°C, 30 min Start->Oxidation Thermal Thermal Degradation 80°C, 30 min Start->Thermal Photo Photolytic Degradation UV Light (365 nm), 1 hr Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Specificity Assessment Analysis->Results

Diagram 1: Workflow for Forced Degradation Studies to Establish Method Specificity

  • Acid degradation: Reflux with 0.1 M HCl for 30 minutes at 80°C. Cool, neutralize, and dilute with mobile phase.
  • Alkali degradation: Reflux with 0.1 M NaOH for 30 minutes at 80°C. Cool, neutralize, and dilute with mobile phase.
  • Oxidative degradation: Treat with 3% H₂O₂ for 30 minutes at 80°C. Cool and dilute with mobile phase.
  • Thermal degradation: Heat at 80°C for 30 minutes. Cool and dilute with mobile phase.
  • Photolytic degradation: Expose to UV light (365 nm) for 1 hour. Dilute with mobile phase.

After subjecting to stress conditions, dilute all solutions with mobile phase to obtain a final concentration of 20 µg/mL, filter through a 0.45 µm membrane filter, and inject into the HPLC system [1].

Method Validation Protocol
4.3.1 Linearity and Range
  • Prepare stock solution of this compound at 1000 µg/mL concentration.
  • Prepare standard solutions at concentrations of 0.5, 1, 2, 5, 10, 20, 50, 80, 100, 120, and 150 µg/mL by appropriate dilution with mobile phase.
  • Inject each solution in triplicate and record the peak areas.
  • Plot average peak area versus concentration and perform linear regression analysis.
  • The correlation coefficient (r²) should be not less than 0.999.
4.3.2 Precision Studies
  • Repeatability (Intra-day precision): Prepare nine determinations at three concentration levels (10, 20, and 50 µg/mL) covering the specified range (three concentrations at three replicates each). Inject each solution and calculate the relative standard deviation (RSD).
  • Intermediate precision (Inter-day precision): Repeat the precision study on three different days. Prepare samples at three concentration levels (10, 20, and 50 µg/mL) in triplicate each day. Calculate the RSD for the results obtained on different days [1].
4.3.3 Accuracy (Recovery) Studies
  • Prepare placebo solutions (without active ingredient) at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Spike with known amounts of this compound reference standard at each level.

  • Analyze each preparation in triplicate.

  • Calculate the percentage recovery using the formula:

    % Recovery = (Found concentration / Theoretical concentration) × 100

  • The mean recovery should be between 98% and 102% [3] [1].

Results and Discussion

Method Optimization and Chromatographic Behavior

The development of a robust HPLC method for this compound required systematic optimization of chromatographic parameters. The selected mobile phase composition of methanol:10 mM TBAHS (80:20, v/v) provided optimal separation efficiency with symmetrical peak shape and adequate retention time. The use of TBAHS as an ion-pairing agent enhanced the chromatographic performance by minimizing peak tailing. This compound exhibited a retention time of approximately 5-10 minutes under these conditions, which is suitable for routine analysis [1].

The method demonstrated excellent specificity as evidenced by the resolution of this compound peak from potential degradation products. The forced degradation studies revealed that this compound is more sensitive to alkaline conditions compared to acidic, oxidative, thermal, and photolytic stress conditions. In all cases, the this compound peak was well-resolved from degradation products, confirming the stability-indicating property of the method [1].

Validation Results Interpretation

Table 2: Summary of Validation Results for this compound HPLC Method

Parameter Results Interpretation

| Linearity | r² = 0.9998 Range: 0.5-150 µg/mL | Excellent correlation between concentration and response over a wide range | | Precision | Intra-day RSD: 0.78-0.97% Inter-day RSD: 0.86-0.96% | High reproducibility of results within and between days | | Accuracy | Recovery within 98-102% | Method provides accurate results with minimal bias | | Specificity | No interference from degradation products | Method specifically measures this compound in presence of impurities | | Sensitivity | LOD: 0.012 µg/mL LOQ: 0.043 µg/mL | Method can detect and quantify very low concentrations | | Robustness | RSD < 2% under varied conditions | Method remains reliable under small deliberate changes |

The linearity of the method was demonstrated by a correlation coefficient of 0.9998 over the concentration range of 0.5-150 µg/mL, indicating a strong linear relationship between concentration and peak area. The precision studies revealed that the method is highly reproducible with RSD values less than 1% for both intra-day and inter-day precision, meeting the acceptance criteria for analytical methods [1].

The accuracy of the method was confirmed by recovery studies, with results ranging between 98% and 102%, which is within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values indicate the high sensitivity of the method, allowing for the detection and quantification of this compound at low concentrations. The robustness evaluation confirmed that the method remains reliable despite small, deliberate variations in method parameters [1].

Stability-Indicating Property Assessment

The forced degradation studies provided critical information about the stability characteristics of this compound and the ability of the method to separate the drug from its degradation products. This compound was found to be most susceptible to alkaline degradation, forming several degradation products that were well-resolved from the main peak. The method successfully demonstrated that it can accurately quantify this compound in the presence of its degradation products, confirming its stability-indicating capability [1].

G Method HPLC Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD/LOQ Method->LOD App2 Stability Studies Specificity->App2 Essential for App1 Quality Control Analysis Linearity->App1 Required for Accuracy->App1 Critical for Precision->App1 Necessary for App3 Formulation Development Robustness->App3 Important for LOD->App2 Used in

Diagram 2: Relationship Between HPLC Validation Parameters and Their Applications in Pharmaceutical Analysis

Conclusion

The developed and validated RP-HPLC method for the determination of this compound in pharmaceutical formulations is specific, precise, accurate, and robust. The method fulfills all validation requirements according to ICH guidelines and is suitable for its intended application in quality control laboratories for routine analysis of this compound in tablet dosage forms. The stability-indicating nature of the method allows for its application in stability studies and forced degradation studies of this compound formulations.

The simple isocratic elution and short run time of 10 minutes make the method cost-effective and suitable for high-throughput analysis in quality control settings. The method can be easily adopted for the analysis of this compound in various pharmaceutical formulations and can serve as a basis for further method development for related compounds or combination products.

References

Comprehensive LC-MS/MS Bioanalytical Method Development and Validation for Letrozole Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Letrozole is a potent third-generation non-steroidal aromatase inhibitor approved for the treatment of hormone receptor-positive breast cancer in postmenopausal women. The drug effectively suppresses estrogen production by competitively binding to the heme moiety of cytochrome P450 subunit of the aromatase enzyme. With a low therapeutic dose of 2.5 mg/day and extensive tissue distribution, this compound achieves relatively low plasma concentrations, necessitating highly sensitive and selective bioanalytical methods for accurate quantification in biological matrices. [1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this compound quantification due to its superior sensitivity, selectivity, and ability to provide reliable results even at low nanogram per milliliter concentrations. This application note provides a comprehensive overview of this compound LC-MS/MS bioanalytical method development, validation, and implementation for various clinical and preclinical applications, including therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The protocols described herein have been optimized to ensure robust performance, high throughput, and regulatory compliance in accordance with FDA, EMA, and ICH guidelines. [2] [1]

Method Summary and Applications

LC-MS/MS methods for this compound quantification have been successfully developed and validated across multiple biological matrices, including human plasma, rat plasma, and dried blood spots. These methods demonstrate excellent analytical performance with sensitivity ranging from 0.10 ng/mL to 100 ng/mL, covering therapeutically relevant concentrations. The table below summarizes key characteristics of recently developed this compound LC-MS/MS methods: [2] [3] [1]

Table 1: Overview of this compound LC-MS/MS Bioanalytical Methods

Method Characteristic Plasma Method (2016) UPLC-MS/MS Method (2016) Multi-Analyte Panel (2022) DBS Method (2024)
Linear Range (ng/mL) 1.0–60.0 0.10–100 Not specified Not specified
LLOQ (ng/mL) 1.0 0.10 Not specified Not specified
Plasma Volume 50 µL 100 µL Not specified 10 µL DBS
Extraction Method Protein precipitation Solid phase extraction Protein precipitation Volumetric DBS extraction
Analysis Time 5.5 min 2.0 min 10 min Not specified
Application TDM Bioequivalence TDM combination therapy TDM & adherence monitoring
Precision (% CV) <9.34% ≤5.2% 1.6–14.9% ≤10.6%
Accuracy (%) 97.43–105.17% Not specified -14.3–14.6% bias 95–106%

The developed methods support various clinical applications, including therapeutic drug monitoring (TDM) for dose optimization, pharmacokinetic profiling in bioequivalence studies, and adherence monitoring in outpatient settings. The recent development of dried blood spot (DBS) methods has enhanced TDM feasibility through minimally invasive home sampling, improved sample stability, and simplified transport/storage requirements. [3] [4]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (purity ≥99.7%)
  • Internal standards: this compound-d4, anastrozole, or carbamazepine (depending on method)
  • HPLC-grade solvents: methanol, acetonitrile, water
  • Formic acid (LC-MS grade, 0.1% v/v)
  • Ammonium acetate, acetic acid, ortho-phosphoric acid (for buffer preparation)
  • Blank plasma (human or rat) for calibration standards and quality controls
Instrumentation and Chromatographic Conditions

Table 2: Chromatographic and Mass Spectrometric Conditions for this compound Analysis

Parameter Configuration 1 Configuration 2 Configuration 3
HPLC System LC-MS/MS with triple quadrupole Waters Acquity UPLC system Agilent 1290 UHPLC system
Analytical Column YMC-ODS-C18 (2.0 × 100 mm, 3 µm) Acquity UPLC BEH C18 (50 mm×2.1 mm, 1.7 µm) Kinetex biphenyl (150 × 4.6 mm, 2.6 µm)
Mobile Phase Water with 0.1% formic acid: methanol with 0.1% formic acid Methanol:0.1% formic acid in water (85:15, v/v) Water with 0.1% formic acid: ACN with 0.1% formic acid
Gradient Program Not specified Isocratic Linear gradient from 15% to 100% B in 8.5 min
Flow Rate 0.3 mL/min 0.300 mL/min 0.4 mL/min
Injection Volume Not specified Not specified Not specified
Column Temperature Not specified 35°C 25°C
Autosampler Temperature Not specified Not specified 10°C
Ionization Source Electrospray ionization (ESI) Electrospray ionization (ESI) Electrospray ionization (ESI)
Ionization Mode Positive Positive Positive
MRM Transitions m/z 286.2→217.1 (LTZ) m/z 294.1→225.1 (IS) m/z 286.2→217.0 (LTZ) m/z 290.2→221.0 (IS) Not specified
Sample Preparation Protocols
3.3.1 Protein Precipitation Extraction (Human Plasma)
  • Aliquot 50-100 µL of plasma sample into a microcentrifuge tube
  • Add 50 µL of internal standard working solution (anastrozole or this compound-d4)
  • Precipitate proteins by adding 300 µL of methanol or acidified chilled acetonitrile (containing 0.1% ortho-phosphoric acid)
  • Vortex mix for 2 minutes to ensure complete protein precipitation
  • Centrifuge at 15,000 rpm for 10 minutes at 10°C
  • Transfer clear supernatant to autosampler vials for LC-MS/MS analysis [2] [5]
3.3.2 Solid Phase Extraction (Human Plasma)
  • Aliquot 100 µL of plasma sample
  • Add 50 µL of internal standard solution (this compound-d4) and 300 µL of 0.1 M HCl
  • Vortex mix for 20 seconds and centrifuge at 3200g for 5 minutes at 10°C
  • Load supernatant onto Orochem DVB-LP extraction cartridges (30 mg, 1 cc) preconditioned with methanol and water
  • Wash with 1 mL of 5% methanol in water
  • Elute with 1 mL of methanol into pre-labeled tubes
  • Evaporate to dryness under nitrogen stream at 40°C
  • Reconstitute residue in 200 µL of mobile phase and transfer to autosampler vials [1]
3.3.3 Dried Blood Spot (DBS) Extraction
  • Collect 10 µL volumetric blood spots using HemaXis DB10 device
  • Dry spots at room temperature for 2 hours
  • Punch entire spot into a microcentrifuge tube
  • Add 200 µL of ultrapure water and mix for 30 minutes
  • Precipitate proteins by adding 600 µL of IS solution in acetonitrile
  • Vortex mix and centrifuge at 13,000g for 10 minutes
  • Transfer supernatant and evaporate to dryness
  • Reconstitute in mobile phase for LC-MS/MS analysis [3] [4]
Method Validation Parameters

Bioanalytical methods for this compound quantification must be validated according to regulatory guidelines (FDA, EMA, ICH) to ensure reliability, reproducibility, and suitability for intended use. The following validation parameters should be assessed:

  • Selectivity and Specificity: Demonstrate absence of interference from blank matrix at the retention times of this compound and internal standard
  • Linearity and Calibration Curve: Analyze minimum of six non-zero concentrations covering expected range
  • Precision and Accuracy: Evaluate intra-day and inter-day variability using QC samples at LLOQ, low, medium, and high concentrations
  • Recovery: Calculate by comparing analyte responses from pre-extraction and post-extraction spiked samples
  • Matrix Effects: Investigate using post-column infusion or post-extraction addition methods
  • Stability: Assess benchtop, freeze-thaw, long-term storage, and processed sample stability [2] [3] [1]

Method Validation Results

Analytical Performance Data

Table 3: Method Validation Results for this compound LC-MS/MS Assays

Validation Parameter Plasma Method (2016) UPLC-MS/MS Method (2016) DBS Method (2024)
Linear Range (ng/mL) 1.0–60.0 0.10–100 Not specified
Correlation Coefficient (r²) Not specified ≥0.9990 ≥0.997
LLOQ (ng/mL) 1.0 0.10 Not specified
Intra-day Precision (% CV) <9.34% ≤5.2% ≤10.6%
Inter-day Precision (% CV) <9.34% ≤5.2% ≤10.6%
Accuracy (%) 97.43–105.17% Not specified 95–106%
Extraction Recovery Not specified 94.3–96.2% 81–93%
Matrix Effect Not specified Not specified 0.9–1.1%
Carry-over Not specified Not specified Not specified
Stability Profile

This compound demonstrates adequate stability under various storage and processing conditions:

  • Benchtop stability: Stable at room temperature for at least 24 hours
  • Freeze-thaw stability: Stable through three complete freeze-thaw cycles
  • Long-term stability: Stable at -80°C for at least 30 days
  • Processed sample stability: Stable in autosampler at 10°C for 24-48 hours
  • DBS stability: Stable under home-sampling conditions at room temperature [3] [1]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound bioanalytical method development and application:

G Start Method Development & Validation SamplePrep Sample Preparation • Protein precipitation • Solid phase extraction • DBS extraction Start->SamplePrep Chromatography Chromatographic Separation • C18 or biphenyl columns • Methanol/ACN with 0.1% formic acid • Gradient or isocratic elution SamplePrep->Chromatography MSDetection MS Detection • ESI positive mode • MRM: m/z 286.2→217.1 • Internal standard calibration Chromatography->MSDetection MethodVal Method Validation • Selectivity/specificity • Linearity (r² ≥ 0.997) • Precision & accuracy • Recovery & matrix effects • Stability assessment MSDetection->MethodVal App1 Therapeutic Drug Monitoring MethodVal->App1 App2 Pharmacokinetic Studies MethodVal->App2 App3 Bioequivalence Assessment MethodVal->App3 App4 Adherence Monitoring MethodVal->App4

Applications in Clinical Research

Therapeutic Drug Monitoring (TDM)

This compound therapeutic drug monitoring has been implemented to optimize dosing regimens and predict adverse reactions in breast cancer patients. Research has demonstrated that this compound exposure (Ctrough ≥85.6 ng/mL) correlates with longer time to progression, establishing a potential therapeutic threshold for personalized dosing strategies. The development of volumetric dried blood spot methods has significantly enhanced TDM feasibility by enabling convenient home sampling while maintaining analytical reliability. These approaches facilitate individualized dosing and may improve clinical outcomes through exposure optimization. [3] [4]

Bioequivalence and Pharmacokinetic Studies

Validated LC-MS/MS methods have been successfully applied to bioequivalence studies of this compound tablet formulations (2.5 mg) in healthy postmenopausal women. The high sensitivity of modern assays (LLOQ 0.10 ng/mL) enables comprehensive characterization of this compound pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life. The incorporation of incurred sample reanalysis (ISR) in these studies demonstrates method reproducibility and reliability for regulatory submissions. [1]

Combination Therapy Monitoring

With the increasing use of CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in combination with this compound for HR+, HER2- breast cancer, multi-analyte LC-MS/MS methods have been developed for simultaneous quantification of these drug combinations. These comprehensive panels support TDM for combination regimens, allowing clinicians to monitor potential drug-drug interactions and optimize dual-therapy dosing. The methods also facilitate adherence assessment, which is crucial for achieving optimal therapeutic outcomes with oral anticancer regimens. [3] [6]

Troubleshooting and Technical Notes

  • Matrix Effects: To minimize ionization suppression/enhancement:

    • Use appropriate sample cleanup (SPE vs. protein precipitation)
    • Employ stable isotope-labeled internal standards (this compound-d4)
    • Evaluate matrix effects across multiple lots of blank matrix
  • Carry-over: Implement extensive wash steps in gradient programs:

    • Increase organic phase to 100% for 1-2 minutes after analyte elution
    • Include needle wash steps with strong solvent between injections
  • Chromatographic Performance:

    • For peak tailing, adjust mobile phase pH or consider alternative stationary phases
    • For retention time shift, ensure mobile phase consistency and column temperature control
  • Sensitivity Issues:

    • Optimize MRM transitions and collision energies
    • Consider alternative ionization sources or sample introduction techniques
    • Increase injection volume or concentrate samples during extraction

Conclusion

Robust and sensitive LC-MS/MS methods have been successfully developed and validated for this compound quantification in various biological matrices. These methods enable accurate therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments, supporting personalized medicine approaches in breast cancer treatment. The recent advancement of dried blood spot methods and multi-analyte panels further expands the applicability of this compound bioanalysis in both clinical and research settings. Proper method validation following regulatory guidelines ensures generation of reliable data for informed clinical decision-making and regulatory submissions.

References

Comprehensive Application Notes and Protocols: Letrozole Stability-Indicating Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Letrozole and Analytical Significance

This compound (chemical name: 4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) is a third-generation nonsteroidal aromatase inhibitor that plays a critical role in the treatment of hormone receptor-positive breast cancer in postmenopausal women. As a potent estrogen synthesis suppressor, it inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby reducing circulating estrogen levels that fuel hormone-dependent breast cancers. The structural characteristics of this compound, particularly the presence of cyano phenyl groups, make it susceptible to specific degradation pathways, necessitating robust stability-indicating methods to ensure product quality, safety, and efficacy throughout its shelf life.

Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control that can accurately quantify active pharmaceutical ingredients while simultaneously resolving and detecting degradation products formed under various stress conditions. These methods are regulatory requirements for drug approval processes worldwide and provide critical data for establishing appropriate storage conditions, expiration dating, and packaging configurations. The forced degradation studies conducted during method development help identify potential degradation pathways, elucidate drug substance stability characteristics, and verify the method's capability to measure the active ingredient without interference from degradation products, excipients, or other potential impurities.

HPLC Method for this compound Quantification and Stability Assessment

Principles and Applications

High-Performance Liquid Chromatography with UV detection represents a well-established approach for this compound analysis in pharmaceutical formulations. This reversed-phase method provides excellent sensitivity and specificity for quantifying this compound while effectively separating it from its degradation products. The method employs a hydrophobic stationary phase and a relatively polar mobile phase, leveraging this compound's moderate hydrophobicity for retention and separation. This technique is particularly suitable for quality control laboratories requiring robust, reproducible analysis with standard equipment, offering the advantage of direct application to tablet formulation analysis without extensive sample preparation while maintaining compliance with regulatory validation requirements.

Detailed Experimental Protocol
2.2.1 Chromatography Conditions
  • Column: Lichrocart/Lichrosphere 100 C-18 (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol:10 mM tetra butyl ammonium hydrogen sulfate (TBAHS) (80:20, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 240 nm
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Run Time: 10 minutes
  • System Suitability: Theoretical plates >2000, tailing factor <2.0
2.2.2 Mobile Phase Preparation

Accurately weigh 3.3954 g of TBAHS and transfer to a 1000 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water to achieve 10 mM concentration. Mix 800 mL methanol with 200 mL TBAHS solution and degas by sonication for 10 minutes. Filter through 0.45 μm membrane filter before use.

2.2.3 Standard Solution Preparation

Accurately weigh 25 mg this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain 1000 μg/mL stock solution. Prepare working standards by appropriate dilution with mobile phase to concentrations ranging from 0.5-150 μg/mL.

2.2.4 Sample Preparation (Tablet Formulation)

Weigh and finely powder 20 tablets. Transfer accurately weighed powder equivalent to 25 mg this compound to a 25 mL volumetric flask. Add approximately 20 mL methanol and sonicate for 30 minutes. Dilute to volume with methanol and mix well. Filter through 0.45 μm membrane filter. Dilute filtrate with mobile phase to obtain final concentration of approximately 20 μg/mL.

Forced Degradation Studies Protocol
2.3.1 Acid and Base Degradation

Transfer 1 mL of 1 mg/mL this compound stock solution to separate 10 mL volumetric flasks. Add 1 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (alkaline). Reflux at 80°C for 30 minutes. Cool to room temperature, neutralize, and dilute to volume with mobile phase. This compound shows significant degradation in alkaline conditions but relative stability in acidic media.

2.3.2 Oxidative Degradation

Transfer 1 mL of 1 mg/mL this compound stock solution to 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide. Reflux at 80°C for 30 minutes. Cool and dilute to volume with mobile phase. This compound demonstrates high resistance to oxidative degradation.

2.3.3 Thermal and Photolytic Degradation

For thermal degradation, heat 1 mg/mL this compound solution at 80°C for 30 minutes. For photolytic degradation, expose 1 mg/mL solution to UV light (365 nm) for 1 hour. Cool and dilute with mobile phase before analysis. This compound shows minimal degradation under these conditions.

Table 1: HPLC Method Validation Parameters for this compound Assay

Validation Parameter Results Acceptance Criteria
Linearity range 0.5-150 μg/mL R² ≥ 0.999
Regression equation y = 102582x + 43185 -
Correlation coefficient (R²) 0.9998 ≥ 0.999
LOD 0.012 μg/mL -
LOQ 0.043 μg/mL -
Intra-day precision (% RSD) 0.78-0.97 ≤ 2.0%
Inter-day precision (% RSD) 0.86-0.96 ≤ 2.0%
Accuracy (% recovery) 98.5-101.2% 98-102%

Spectrophotometric Methods for Routine Analysis

Method Principles and Applications

Spectrophotometric techniques offer cost-effective alternatives for this compound quantification in stability studies, particularly in resource-limited settings. These methods leverage the distinct UV absorption characteristics of this compound with maximum absorbance at approximately 239 nm. The development of derivative and ratio spectra techniques effectively resolves the overlapping spectra of this compound and its degradation products, particularly alkali-induced degradants. These approaches provide rapid analysis capabilities without requiring sophisticated instrumentation, making them suitable for high-throughput environments while maintaining adequate accuracy and precision for quality control purposes. The methods have been optimized specifically to address this compound's pronounced susceptibility to alkaline degradation.

Detailed Experimental Protocols
3.2.1 Second Derivative (D²) Spectrophotometry
  • Instrument: Double-beam UV-Vis spectrophotometer with 1 cm quartz cells
  • Wavelength range: 200-400 nm with 0.1 nm intervals
  • Derivative parameters: Δλ = 8 nm, scaling factor = 100
  • Measurement wavelength: 226.8 nm (peak amplitude)
  • Linear range: 1.00-16.00 μg/mL
  • Preparation: Prepare this compound standard solutions in ethanol, scan zero-order spectra, compute second derivative spectra
3.2.2 Ratio Difference (RD) Spectrophotometry
  • Divisor spectrum: 10.00 μg/mL alkali-induced degradation products
  • Measurement wavelengths: 240.0 nm and 258.0 nm
  • Calculation: Difference in ratio spectra amplitudes (ΔP₂₄₀.₀–₂₅₈.₀)
  • Linear range: 3.00-16.00 μg/mL
  • Preparation: Divide zero-order spectra of this compound by divisor spectrum, measure amplitudes at specified wavelengths
3.2.3 First Derivative of Ratio Spectra (DD¹)
  • Divisor spectrum: 10.00 μg/mL alkali-induced degradation products
  • Derivative parameters: Δλ = 8 nm, scaling factor = 10
  • Measurement wavelength: 246.0 nm (peak amplitude)
  • Linear range: 3.00-16.00 μg/mL
  • Preparation: Obtain ratio spectra as in RD method, compute first derivative
3.2.4 Alkali-Induced Degradation Products Preparation

Transfer 5.0 mL this compound stock solution (1000 μg/mL) to round-bottom flask. Add 10.0 mL of 2.0 N NaOH and reflux at 75°C for 30 minutes. Cool, neutralize with 2.0 N HCl, transfer to 50 mL volumetric flask, and dilute to volume with ethanol. Confirm complete degradation by TLC using hexane:ethyl acetate (1:1 v/v) as mobile phase.

Table 2: Spectrophotometric Methods Validation Parameters for this compound

Parameter D² Method RD Method DD¹ Method
Linearity range (μg/mL) 1.00-16.00 3.00-16.00 3.00-16.00
Recovery (%) 100.02 ± 1.371 100.05 ± 1.972 100.40 ± 1.223
LOD (μg/mL) 0.31 0.92 0.85
LOQ (μg/mL) 0.94 2.78 2.58
Precision (% RSD) <2.0 <2.0 <2.0
Robustness ± 2 nm wavelength variation ± 2 nm wavelength variation ± 2 nm wavelength variation

Advanced UPLC Method for Enhanced Performance

Principles and Advantages

Ultra-Performance Liquid Chromatography represents a technologically advanced approach that leverages sub-2μm particle columns and higher operating pressures to achieve superior separation efficiency with reduced analysis time and solvent consumption. The method provides exceptional resolution for this compound and its potential degradation products while offering significantly shortened run times compared to conventional HPLC. This technique is particularly valuable in high-throughput environments where rapid analysis is essential, such as in stability studies requiring multiple time-point assessments or manufacturing facilities with high sample volumes. The method's enhanced sensitivity makes it suitable for detecting low-level degradation products that might not be adequately resolved using traditional HPLC methods.

Detailed Experimental Protocol
4.2.1 Chromatography Conditions
  • Column: Reverse-phase C18 (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: Acetonitrile:0.1% formic acid in water (isocratic or gradient elution)
  • Flow Rate: 0.5 mL/min
  • Detection: 240 nm
  • Injection Volume: 1-5 μL
  • Column Temperature: 40°C
  • Run Time: 3-5 minutes
4.2.2 Mobile Phase Preparation

Add 1 mL formic acid to 1000 mL HPLC grade water to prepare 0.1% formic acid solution. Filter through 0.22 μm membrane filter. Mix acetonitrile and 0.1% formic acid in appropriate ratio (typically 60:40 v/v). Degas by sonication for 10 minutes before use.

4.2.3 Standard and Sample Preparation

Prepare stock solution of 1000 μg/mL this compound in diluent (acetonitrile:water, 50:50). Dilute to working concentration range of 5-100 μg/mL. For tablet formulation, prepare as described in HPLC method with appropriate dilution to target concentration.

4.2.4 Forced Degradation Studies

Apply similar stress conditions as HPLC method with adjusted concentrations and exposure times as needed. The improved separation efficiency of UPLC provides enhanced resolution of degradation products.

Table 3: UPLC Method Validation Parameters for this compound

Validation Parameter Results Acceptance Criteria
Linearity range 5-100 μg/mL R² ≥ 0.998
Correlation coefficient (R²) 0.999 ≥ 0.998
LOD 1 μg/mL -
LOQ 5 μg/mL -
Precision (% RSD) <2.0 ≤ 2.0%
Accuracy (% recovery) 98-102% 98-102%
Robustness Acceptable for minor changes Consistent performance

Application Results and Method Performance

The developed methods were successfully applied to the determination of this compound in pharmaceutical tablet formulations with excellent agreement with labeled claims. The HPLC method demonstrated exceptional linearity across a wide concentration range (0.5-150 μg/mL) with correlation coefficient of 0.9998, indicating excellent proportionality between concentration and detector response. The precision data revealed relative standard deviations below 1% for both intra-day and inter-day analyses, confirming method reliability. Accuracy studies showed recovery rates between 98.5-101.2%, well within acceptable limits for pharmaceutical analysis.

For stability assessment, this compound exhibited pronounced degradation under alkaline conditions, with minimal degradation observed under acidic, oxidative, thermal, and photolytic stress conditions. This degradation profile highlights the importance of proper formulation and packaging to protect against alkaline exposure. The spectrophotometric methods provided adequate performance for quantitative analysis with the advantage of simplicity and rapid implementation. The D² method offered the widest linear range (1-16 μg/mL) among the spectrophotometric techniques, while all methods demonstrated satisfactory accuracy with recovery percentages approximately 100%.

The method selectivity was confirmed through forced degradation studies where this compound peaks were effectively resolved from degradation products in all chromatographic methods. The HPLC method specifically showed excellent resolution between this compound and its degradation products, with peak purity parameters confirming homogeneous this compound peaks in stressed samples.

Workflow and Technical Diagrams

Diagram 1: Comprehensive workflow for this compound stability-indicating method development and validation illustrating the sequential process from sample preparation through analysis to final interpretation.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If this compound peak shows excessive tailing (tailing factor >2.0), consider reducing injection volume, increasing organic modifier percentage in mobile phase, or using a longer column equilibration time.

  • Retention Time Shift: Significant retention time variations may indicate mobile phase decomposition, column degradation, or temperature fluctuations. Prepare fresh mobile phase daily, maintain constant column temperature, and ensure adequate column conditioning.

  • Poor Resolution from Degradation Products: If this compound peak co-elutes with degradation products, optimize mobile phase composition by adjusting pH (if using buffers) or implementing a gradient elution program to enhance separation.

  • Low Recovery in Tablet Analysis: Incomplete extraction from tablet matrix may cause low recovery. Extend sonication time to 45 minutes, use higher organic content in extraction solvent, or implement mechanical shaking.

Method Adaptation Considerations

The HPLC method can be adapted to different equipment by adjusting flow rate to maintain linear velocity when using columns with different dimensions. The spectrophotometric methods are particularly suitable for laboratories with budget constraints or for rapid screening purposes. The UPLC method offers significant advantages in laboratories handling large sample batches where analysis time and solvent consumption are critical factors.

Conclusion

The comprehensive application notes and protocols presented herein provide robust methodologies for the stability-indicating determination of this compound in pharmaceutical formulations. The HPLC method offers a well-validated, regulatory-compliant approach suitable for quality control laboratories, while the spectrophotometric techniques provide cost-effective alternatives for routine analysis. The UPLC method represents an advanced option for high-throughput environments. All methods demonstrate adequate specificity, accuracy, precision, and linearity for their intended applications, with appropriate validation following ICH guidelines. This compound's pronounced susceptibility to alkaline degradation underscores the importance of proper formulation protection and storage conditions to ensure product stability throughout the shelf life.

Comprehensive Application Notes and Protocols: Spectrophotometric Determination Methods for Letrozole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Letrozole and Spectrophotometric Analysis

This compound (chemical name: 4,4′-(1H-1,2,4-triazol-1-ylmethanediyl)dibenzonitrile) is a potent nonsteroidal aromatase inhibitor widely used as a first-line hormonal therapy for hormone-responsive breast cancer in postmenopausal women. As a third-generation aromatase inhibitor, this compound functions by selectively inhibiting the conversion of androgens to estrogens, thereby significantly reducing circulating estrogen levels in the body. The chemical structure of this compound contains a cyano phenyl group that contributes to its UV absorbance characteristics, making it suitable for spectrophotometric analysis. [1] [2]

UV-spectrophotometry represents a fundamental analytical technique for drug quantification in pharmaceutical formulations and quality control laboratories due to its inherent advantages of simplicity, cost-effectiveness, rapid analysis time, and adequate sensitivity for routine analysis. The technique relies on the measurement of light absorption by molecular structures in the ultraviolet and visible regions, following the fundamental principles of the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration. For this compound, which exhibits characteristic UV absorption maxima around 240 nm, spectrophotometric methods provide a reliable means of quantification without the need for expensive instrumentation or extensive sample preparation typically associated with chromatographic techniques. [3] [4]

Direct UV Spectrophotometric Determination Methods

Basic Principles and Instrumentation

The direct UV spectrophotometric method for this compound quantification leverages the inherent chromophoric properties of the molecule, which contains aromatic rings and cyano groups that absorb strongly in the UV region. The fundamental mechanism involves measuring the absorption of UV light at the wavelength of maximum absorption (λmax), which for this compound has been consistently reported at approximately 240 nm across multiple studies. This method operates according to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the radiation through the solution. The instrumentation required typically consists of a double-beam UV-VIS spectrophotometer equipped with matched quartz cells of 1 cm path length, capable of scanning the 200-400 nm wavelength range with a spectral bandwidth of 1 nm or less. [3] [5] [6]

Standard Operating Protocol
  • Reagents and Materials: this compound reference standard (purity ≥99%), methanol (HPLC grade), ethanol (absolute, spectroscopic grade), phosphate buffer solutions (pH 3.8 and 6.8), Whatman filter paper No. 41, volumetric flasks (10 mL, 100 mL), micropipettes. [3] [6]

  • Instrumentation: Double-beam UV-VIS spectrophotometer (e.g., Shimadzu UV-1601 or UV-1800) with 1 cm matched quartz cells, electronic analytical balance (accuracy ±0.1 mg), ultrasonic bath, pH meter. [1] [3]

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a primary stock solution of concentration 100 μg/mL. [3]

  • Calibration Standards Preparation: Pipette appropriate aliquots (0.025, 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 mL) of the stock solution into separate 10 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations ranging from 0.25 to 20.0 μg/mL. [3]

  • Sample Analysis Procedure:

    • Switch on the spectrophotometer and allow it to warm up for 30 minutes.
    • Set the wavelength to 240 nm.
    • Using methanol as blank, zero the instrument.
    • Measure the absorbance of each standard solution.
    • Construct a calibration curve by plotting absorbance versus concentration.
    • For tablet analysis, weigh and powder 20 tablets, transfer powder equivalent to 10 mg this compound to 100 mL volumetric flask, add 50 mL methanol, sonicate for 30 minutes, dilute to volume with methanol, and filter.
    • Appropriately dilute the filtrate and measure absorbance at 240 nm.
    • Calculate the this compound concentration using the regression equation. [3] [6]
Method Optimization and Critical Parameters

The optimal solvent system for this compound determination has been established as methanol based on comprehensive studies evaluating various solvents including water, 0.1N HCl, and 0.1N NaOH. Methanol provides excellent solubility for this compound, produces stable solutions, and exhibits minimal background absorption in the UV region of interest. The pH influence on absorbance characteristics has been investigated, with phosphate buffers at pH 3.8 and 6.8 providing comparable results to methanolic solutions. The scanning speed should be set to medium, with a sampling interval of 0.2 nm to ensure accurate recording of the absorption spectrum. For method robustness, parameters such as wavelength variation (±2 nm) and different instrument sources have been evaluated, demonstrating that the method remains unaffected by small deliberate variations in operational parameters. [3] [6]

Table 1: Optical Characteristics and Regression Parameters for Direct UV Spectrophotometric Methods [3] [5] [6]

Parameter Method A (Methanol) Method B (pH 6.8 Buffer) Method C (pH 3.8 Buffer)
λmax (nm) 240.0 240.0 245.0
Beer's Law Limit (μg/mL) 0.25-20.0 0.5-20.0 0.5-20.0
Molar Absorptivity (L/mol/cm) 3.30 × 10⁴ - -
Regression Equation (Y) Y = 0.120C + 0.022 Y = 0.099C + 0.079 Y = 0.136C + 0.005
Correlation Coefficient (r²) 0.9994 0.999 0.9999
Limit of Detection (μg/mL) 0.07 0.15 0.12
Limit of Quantification (μg/mL) 0.25 0.50 0.40

Derivative Spectrophotometric Techniques

Fundamental Principles of Derivative Spectroscopy

Derivative spectroscopy is a powerful signal processing technique that enhances the resolution of overlapping spectral bands and eliminates interference from matrix components or degradation products. The fundamental principle involves converting the normal zero-order absorption spectrum into its first, second, or higher-order derivatives. The first-derivative spectrum (D¹) represents the rate of change of absorbance with respect to wavelength (dA/dλ), while the second-derivative spectrum (D²) corresponds to the curvature of the absorption spectrum (d²A/dλ²). For this compound analysis, derivative methods offer distinct advantages in terms of enhanced selectivity by resolving spectral interferences and improving accuracy in the presence of formulation excipients or minor degradation products that may co-absorb with the drug at its λmax. [3]

First-Derivative Spectrophotometric Method (D¹)
  • Instrumental Parameters: Derivative order: First derivative; Wavelength range: 200-400 nm; Derivative mode: 1D (dA/dλ); Δλ value: 10 nm; Scaling factor: 10; Scan speed: Medium; Sampling interval: 0.2 nm. [3]

  • Calibration Procedure:

    • Prepare standard solutions of this compound in methanol in the concentration range of 0.25-20.0 μg/mL.
    • Record the zero-order spectra of all standard solutions against methanol blank.
    • Transform the normal spectra to first-derivative spectra using the instrument software.
    • Measure the derivative response (dA/dλ) at 224.0 nm, which corresponds to a maximum-minimum peak in the derivative spectrum.
    • Construct a calibration curve by plotting the derivative amplitude at 224.0 nm against the corresponding concentrations.
    • The typical regression equation follows the form: D¹ = 3.89 × 10⁻³C + 1.85 × 10⁻⁴ (r² = 0.9987). [3]
  • Sample Analysis: Process sample solutions following the same instrumental conditions and calculate the concentration using the derived regression equation. The first-derivative method effectively minimizes background interference from formulation excipients and provides enhanced specificity compared to direct UV measurement. [3]

Second-Derivative Spectrophotometric Method (D²)
  • Instrumental Parameters: Derivative order: Second derivative; Wavelength range: 200-400 nm; Derivative mode: 2D (d²A/dλ²); Δλ value: 8-10 nm; Scaling factor: 100; Scan speed: Medium; Sampling interval: 0.1-0.2 nm. [1] [3]

  • Calibration Procedure:

    • Prepare standard solutions of this compound in appropriate solvent in the concentration range of 0.5-20.0 μg/mL for conventional analysis or 1.00-16.00 μg/mL for stability-indicating methods.
    • Record the zero-order spectra against solvent blank.
    • Transform to second-derivative spectra using the instrument software with specified Δλ and scaling factors.
    • For conventional analysis, measure the derivative response at 241.0 nm. For stability-indicating methods, measure peak amplitude at 226.8 nm.
    • Construct a calibration curve by plotting the second-derivative amplitude against concentration.
    • Representative regression equations include: D² = -1.59 × 10⁻³C - 4.66 × 10⁻⁴ (r² = 0.9985) for conventional analysis. [1] [3]
  • Applications: The second-derivative method is particularly valuable in stability-indicating analyses where it effectively resolves this compound from its alkali-induced degradation products, eliminating spectral interference and enabling selective quantification of the intact drug. [1]

Table 2: Derivative Spectrophotometric Methods for this compound Determination [1] [3]

Parameter First-Derivative Method Second-Derivative Method (Conventional) Second-Derivative Method (Stability-Indicating)
Measurement Wavelength (nm) 224.0 241.0 226.8
Linear Range (μg/mL) 0.25-20.0 0.5-20.0 1.00-16.00
Δλ Value (nm) 10.0 10.0 8.0
Scaling Factor 10 10 100
Regression Equation D¹ = 3.89×10⁻³C + 1.85×10⁻⁴ D² = -1.59×10⁻³C - 4.66×10⁻⁴ D² = [Calculated from calibration]
Correlation Coefficient (r²) 0.9987 0.9985 >0.999
LOD (μg/mL) 0.08 0.15 0.30
LOQ (μg/mL) 0.25 0.50 0.90

Advanced and Stability-Indicating Spectrophotometric Methods

Ratio Difference Spectrophotometric Method

The ratio difference spectrophotometric method represents an advanced analytical approach that enhances the selectivity of this compound determination in the presence of its degradation products. This technique is based on the division of the zero-order absorption spectrum of this compound by the spectrum of a carefully selected divisor, typically the degradation product profile, followed by measurement of the amplitude difference in the ratio spectrum at two strategically chosen wavelengths. [1]

  • Experimental Protocol:
    • Prepare this compound standard solutions in the concentration range of 3.00-16.00 μg/mL in ethanol.
    • Generate alkali-induced degradation products by refluxing this compound with 2.0 N NaOH at 75°C for 30 minutes, followed by neutralization with 2.0 N HCl.
    • Record the zero-order spectra (D⁰) of both this compound standards and degradation product solution (10.00 μg/mL).
    • Divide the stored zero-order spectra of this compound by the spectrum of the degradation products to obtain ratio spectra.
    • Measure the peak amplitudes of these ratio spectra at 240.0 nm and 258.0 nm.
    • Calculate the difference in peak amplitudes (ΔP) between these two wavelengths.
    • Construct a calibration curve by plotting the amplitude difference (ΔP₂₄₀.₀–₂₅₈.₀) against the corresponding this compound concentrations.
    • The method typically shows a linear range of 3.00-16.00 μg/mL with regression equation: Y = 0.056X + 0.004 (r² = 0.9998). [1]

The critical advantage of this method lies in its ability to accurately quantify this compound without interference from degradation products, making it particularly valuable for stability studies and forced degradation experiments. [1]

First Derivative of Ratio Spectra (DD¹) Method

The first derivative of ratio spectra (DD¹) method combines the benefits of derivative spectroscopy with ratio analysis, providing enhanced selectivity for this compound determination in complex matrices. The methodology involves an additional derivative step applied to the ratio spectra, which further improves resolution between overlapping bands. [1]

  • Experimental Protocol:
    • Prepare this compound standard solutions (3.00-16.00 μg/mL) and degradation products as described in Section 4.1.
    • Record zero-order spectra (D⁰) of this compound standards against ethanol blank.
    • Divide the zero-order spectra of this compound by the spectrum of degradation products (10.00 μg/mL) to obtain ratio spectra.
    • Apply first derivative transformation (Δλ = 8 nm, scaling factor = 10) to the stored ratio spectra.
    • Measure the peak amplitude of the first derivative of ratio spectra (DD¹) at 246.0 nm.
    • Construct a calibration curve by plotting the peak amplitude at 246.0 nm against this compound concentration.
    • The method typically demonstrates a linear range of 3.00-16.00 μg/mL with regression equation: Y = 0.032X + 0.025 (r² = 0.9997). [1]

This dual signal processing approach significantly enhances the method's capability to resolve this compound from its degradation products, with recovery studies demonstrating excellent accuracy (100.40 ± 1.223%). The method is particularly suited for quality control laboratories where stability-indicating properties are essential for reliable drug quantification. [1]

Area Under Curve (AUC) Spectrophotometric Method

The Area Under Curve (AUC) method is an innovative spectrophotometric approach that calculates the integrated value of absorbance with respect to the wavelength between two selected points (λ₁ and λ₂). This method is particularly advantageous when analyzing drugs that exhibit broad absorption spectra without sharp peaks or when dealing with formulations with potential interference from excipients. [3]

  • Experimental Protocol:
    • Prepare this compound standard solutions in methanol in the concentration range of 0.25-20.0 μg/mL.
    • Scan the absorption spectra of all standard solutions against methanol blank over the wavelength range of 200-400 nm.
    • Select two wavelengths (λ₁ = 235.0 nm and λ₂ = 245.0 nm) that define the region of linear response for this compound.
    • Calculate the integrated absorbance value (area under curve) between these two wavelengths for each standard solution using the spectrophotometer software.
    • Construct a calibration curve by plotting the AUC values against the corresponding concentrations.
    • The typical regression equation follows the form: AUC = 1.132C + 0.215 (r² = 0.9994). [3]

The AUC method offers the advantage of being less susceptible to minor wavelength shifts or baseline noise, providing improved method robustness and reproducibility compared to single-wavelength measurements. This approach has been successfully applied to the analysis of pharmaceutical formulations with excellent accuracy and precision. [3]

Method Validation and Analytical Performance

Comprehensive Validation Parameters

All developed spectrophotometric methods for this compound determination must undergo comprehensive validation according to ICH Q2(R1) guidelines to establish their suitability for intended applications. The validation protocol encompasses assessment of linearity and range, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and rugedness. For this compound methods, linearity is typically demonstrated across the concentration range of 0.25-20.0 μg/mL for basic methods and 1.00-16.00 μg/mL for stability-indicating methods, with correlation coefficients (r²) exceeding 0.999 in most cases. [1] [3] [4]

The accuracy of the methods is evaluated through recovery studies by spiking known quantities of this compound reference standard to pre-analyzed samples at three different concentration levels (80%, 100%, and 120% of target concentration). Reported recovery percentages for validated this compound methods range from 99.71% to 102.40%, well within the acceptable limits of 98-102%. Precision is assessed as both intra-day (repeatability) and inter-day (intermediate precision) variations, expressed as percentage relative standard deviation (%RSD). For this compound methods, both intra-day and inter-day RSD values are consistently below 2%, demonstrating excellent method reproducibility. [3] [4] [6]

Specificity and Forced Degradation Studies

The specificity of this compound spectrophotometric methods has been rigorously evaluated through forced degradation studies under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. This compound demonstrates particular susceptibility to alkaline degradation due to the presence of the cyano phenyl group in its structure, with significant degradation observed under alkaline conditions. The development of stability-indicating methods is therefore essential for accurate quantification of this compound in the presence of its degradation products. [1]

Advanced techniques such as second-derivative spectroscopy, ratio difference method, and first derivative of ratio spectra have been successfully employed to resolve this compound from its alkali-induced degradation products. These methods eliminate spectral interference through mathematical processing, enabling selective quantification of the intact drug. The specificity is further confirmed by analyzing laboratory-prepared mixtures containing this compound and its degradation products, with recovery rates demonstrating the excellent selectivity of these approaches. [1]

Table 3: Validation Parameters for this compound Spectrophotometric Methods [1] [3] [4]

Validation Parameter Direct UV Method First-Derivative Method Second-Derivative Method Stability-Indicating Methods
Linearity Range (μg/mL) 0.25-20.0 0.25-20.0 0.5-20.0 1.00-16.00 (D²), 3.00-16.00 (RD, DD¹)
Accuracy (% Recovery) 99.71-102.40 98.50-101.20 98.80-101.50 100.02 ± 1.371 (D²), 100.05 ± 1.972 (RD), 100.40 ± 1.223 (DD¹)
Precision (% RSD) <2.0 <2.0 <2.0 <2.0
LOD (μg/mL) 0.07-0.15 0.08 0.15-0.30 0.30-0.50
LOQ (μg/mL) 0.25-0.50 0.25 0.50-0.90 0.90-1.50
Specificity No interference from excipients Resolves some degradation products Resolves most degradation products Effectively resolves alkali-induced degradation products

Applications and Practical Implementation

Pharmaceutical Formulation Analysis

The developed spectrophotometric methods have been successfully applied to the quantitative analysis of this compound in various pharmaceutical dosage forms, primarily tablets containing 2.5 mg of the drug. The analysis involves a straightforward sample preparation procedure: twenty tablets are accurately weighed and finely powdered, a portion equivalent to approximately 10 mg of this compound is transferred to a volumetric flask, extracted with methanol using ultrasonic agitation for 30 minutes, diluted to volume, and filtered. An appropriate aliquot of the filtrate is then further diluted and analyzed according to the respective spectrophotometric method. [3] [6]

The assay results for commercial tablet formulations consistently demonstrate excellent agreement with labeled claims, with percentage recoveries typically ranging from 98.5% to 101.5% of the declared content. The excipients commonly present in tablet formulations, such as lactose, microcrystalline cellulose, starch, and magnesium stearate, do not interfere with the determination of this compound, confirming the method selectivity for quality control applications. The simplicity, rapidity, and cost-effectiveness of these spectrophotometric methods make them particularly suitable for routine analysis in pharmaceutical quality control laboratories where high-throughput analysis is often required. [3] [5] [6]

Green Analytical Chemistry and Quality by Design Approaches

Recent advancements in this compound spectrophotometric method development have incorporated principles of Green Analytical Chemistry (GAC) and Quality by Design (QbD) to enhance method sustainability and robustness. The QbD approach involves systematic method development through initial risk assessment, identification of Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs), followed by method optimization using experimental design methodologies such as Design of Experiments (DoE). This scientific and systematic approach ensures method robustness while minimizing experimental trials. [4]

The implementation of green chemistry principles involves selecting eco-friendly solvents such as ethanol or methanol in place of more hazardous alternatives, minimizing solvent consumption through microvolume techniques, and reducing waste generation. The whiteness tool using RGB12 algorithm and ChlorTox scale have been employed to evaluate environmental aspects and chemical hazards associated with analytical methods, respectively. These approaches align with current trends in sustainable analytical chemistry and provide comprehensive assessment of method environmental impact. [1] [4]

G cluster_simple Simple Methods cluster_derivative Derivative Methods cluster_advanced Advanced Methods Start Start Method Selection SampleType Sample Type Assessment Start->SampleType BP Bulk Powder SampleType->BP Bulk TF Tablet Formulation SampleType->TF Formulation SM Stability Samples SampleType->SM Stability DirectUV Direct UV Method (240 nm) BP->DirectUV FirstDer First Derivative (224 nm) BP->FirstDer SecondDer Second Derivative (241 nm) BP->SecondDer TF->DirectUV AUC Area Under Curve (235-245 nm) TF->AUC RatioDiff Ratio Difference (240 nm & 258 nm) TF->RatioDiff SM->RatioDiff DerRatio Derivative of Ratio (246 nm) SM->DerRatio Stability Stability-Indicating Second Derivative (226.8 nm) SM->Stability Validation Method Validation DirectUV->Validation AUC->Validation FirstDer->Validation SecondDer->Validation RatioDiff->Validation DerRatio->Validation Stability->Validation

Conclusion

The comprehensive application notes and protocols presented in this document demonstrate that UV-spectrophotometric methods provide reliable, accurate, and precise techniques for the determination of this compound in bulk drug substances and pharmaceutical formulations. The direct UV method at 240 nm offers simplicity and adequate sensitivity for routine quality control applications, while derivative techniques enhance selectivity by effectively resolving spectral interferences from excipients or degradation products. The advanced stability-indicating methods, including ratio difference and derivative of ratio spectra, enable specific quantification of this compound in the presence of its alkali-induced degradation products, addressing the critical need for stability assessment in pharmaceutical development. [1] [3]

The validated methods comply with regulatory requirements and have been successfully applied to pharmaceutical dosage forms with excellent accuracy and precision. Incorporation of Green Analytical Chemistry principles and Quality by Design approaches further enhances the sustainability and robustness of these methods. With their cost-effectiveness, simplicity, and adequate sensitivity, these spectrophotometric methods represent valuable analytical tools for pharmaceutical laboratories, particularly in resource-limited settings where access to sophisticated chromatographic instrumentation may be constrained. [1] [4] [6]

References

letrozole resistance anovulatory infertility management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management & Extended Dosing Protocols

For researchers designing clinical studies, the primary strategy for overcoming letrozole resistance involves extending the treatment duration within a single cycle, bypassing the need for progestin-induced withdrawal bleeding.

Protocol Name Intervention Details Key Efficacy Outcomes (vs. 2-Step Extended Regimen) Key Efficiency Outcomes

| This compound Stair-Step Duration Regimen [1] | Initial course: this compound 5 mg/day for 5 days. If no response, immediately initiate a second course of 7 days, then a third course of 10 days, all without withdrawal bleeding. | Ovulation Rate: 95.16% (comparable) Clinical Pregnancy Rate: 23.73% (comparable) Live Birth Rate: 16.95% (comparable) | Median Time to Ovulation: 36 days (significantly shorter than 47 days) | | 2-Step Extended this compound Regimen [1] | After failed 5-day course, use progestin to induce withdrawal bleeding. In the next cycle, administer this compound 5 mg/day for 7 days. If that fails, repeat withdrawal bleeding and administer a 10-day course. | Ovulation Rate: 94.79% Clinical Pregnancy Rate: 20.88% Live Birth Rate: 18.68% | Median Time to Ovulation: 47 days | | Single-Cycle Extended Dosing [2] | A second course of this compound is administered within the same OI/IUI cycle if the initial course leads to suboptimal follicular growth. | Clinical Pregnancy Rate: 15.3% (no significant difference from 13.5% with single course) | Allows cycle continuation without cancellation due to poor follicular response. |

Mechanisms of Resistance & Predictive Biomarkers

Understanding the molecular basis of this compound resistance is crucial for drug development. The table below summarizes key biomarkers and mechanisms identified in preclinical models.

Area of Study Finding / Biomarker Significance / Proposed Mechanism Model System
FSHR Genotyping [3] Thr/Thr at 307 and Asn/Asn at 680 polymorphisms are potential risk factors for this compound resistance. FSHR polymorphisms may predict poor ovarian response, allowing for personalized first-line therapy selection. Clinical study (PCOS patients)
Growth Factor Signaling [4] [5] Upregulation of HER2 and MAPK signaling; Downregulation of ERα and aromatase. Constitutive activation of growth factor pathways leads to estrogen-independent growth and AI resistance. LTLT-Ca cell line (this compound-resistant breast cancer)
Cell Cycle & Apoptosis [6] High baseline CCNE1 (Cyclin E1) is a biomarker of resistance. Tumors with high CCNE1 respond less well to this compound + palbociclib, indicating a bypass of CDK4/6 dependency. PALLET Trial (Breast cancer)
Reversibility of Resistance [4] Resistant cells (LTLT-Ca) regain this compound sensitivity after a "drug holiday", becoming RLT-Ca cells. Suggests that discontinuing this compound pressure can restore hormone sensitivity, a potential strategy to prolong drug efficacy. LTLT-Ca cell line & xenografts

Experimental Models & Workflows

For scientists investigating resistance mechanisms, established experimental models and workflows are available.

In Vitro Model: Deriving this compound-Resistant Cells

The LTLT-Ca (Long-Term this compound Treated) cell line is a key model for studying acquired this compound resistance [4] [5]. The workflow for establishing and experimenting with this model is as follows:

Start Start with MCF-7Ca cells (ER+, Aromatase-Transfected) Step1 In vivo selection: Long-term this compound treatment in mouse xenograft models Start->Step1 Step2 Isolate resistant cells from growing tumors Step1->Step2 Step3 Culture isolated cells as LTLT-Ca line (in continuous this compound presence) Step2->Step3 Step4 Characterization: - MTT/Proliferation assays - Western Blot (p-MAPK, HER2, ERα) - Migration/Invasion assays - Proteomic analysis Step3->Step4 Step5 Experimental Manipulation: - Drug holiday → RLT-Ca cells - Test combination therapies - Investigate signaling pathways Step4->Step5

Clinical Research: Stair-Step Protocol Workflow

For clinical researchers, the patient management pathway for the stair-step protocol is as follows:

Start PCOS Patient with This compound Resistance Step1 Cycle Day 3-7: This compound 5mg/day for 5 days Start->Step1 Step2 Day 8-21: Monitor Response (U/S, E2, P4) No dominant follicle? Step1->Step2 Step3 Immediately start: This compound 5mg/day for 7 days (No withdrawal bleeding) Step2->Step3 Step2:e->Step3:e Yes Failure If no response: Induce withdrawal bleeding with progestin Step2:w->Failure:w No Step4 Monitor Response Again No dominant follicle? Step3->Step4 Step5 Immediately start: This compound 5mg/day for 10 days (No withdrawal bleeding) Step4->Step5 Step4:e->Step5:e Yes Step4:w->Failure:w No Step6 Monitor Response Follicle >14mm present? Proceed to trigger/TCI Step5->Step6 Step6:w->Failure:w No

Frequently Asked Questions (FAQ) for Researchers

Q1: What are the defining criteria for "this compound resistance" in a PCOS patient for clinical trial enrollment? Standard research criteria often include the absence of a dominant follicle (>10 mm), serum estradiol (E2) <70 pg/mL, and progesterone (P4) <1.0 ng/mL, assessed 14 days after a standard 5-day course of this compound (5 mg/day) [1] [3].

Q2: Are there any genetic markers that can predict this compound resistance in PCOS patients? Emerging evidence suggests that FSHR polymorphisms are linked to ovarian response. The Thr/Thr at position 307 and Asn/Asn at position 680 genotypes are significantly more prevalent in this compound-resistant PCOS patients and may serve as predictive risk factors [3].

Q3: The "drug holiday" concept is noted in breast cancer models. Is this applicable to PCOS-related anovulation? While a "drug holiday" strategy has been demonstrated to reverse acquired resistance in breast cancer cell lines (LTLT-Ca), its direct application in PCOS is not yet supported by clinical evidence [4]. In PCOS, the current approach is increased stimulation (longer duration or higher dose) within the same cycle, not a treatment break [1].

Q4: What are the primary molecular changes in this compound-resistant breast cancer models that might inform infertility research? In the LTLT-Ca model, resistance is characterized by a shift from estrogen-dependent to growth factor-dependent signaling. Key changes include downregulation of ERα and aromatase, upregulation of HER2 and MAPK pathway components, and increased expression of CCNE1 (Cyclin E1), which is a known biomarker of resistance to CDK4/6 inhibitors combined with endocrine therapy [4] [6] [5].

Conclusion

Current management of this compound resistance in anovulatory infertility effectively utilizes extended-duration this compound protocols to achieve good reproductive outcomes more efficiently. The core research focus is on understanding the molecular drivers of resistance—such as growth factor signaling and specific genetic polymorphisms—to develop predictive biomarkers and novel combination therapies that can restore ovarian response.

References

managing letrozole side effects bone mineral density

Author: Smolecule Technical Support Team. Date: February 2026

Letrozole-Induced Bone Loss: Management Overview

This compound, a non-steroidal aromatase inhibitor, deprives estrogen-sensitive breast cancer cells of estrogen, a key hormone for bone protection. This results in increased bone resorption and accelerated bone loss, a condition known as Aromatase Inhibitor-Associated Bone Loss (AIBL) [1]. Management focuses on mitigating this predictable side effect to prevent fractures.

The table below outlines the core management strategy based on the 2017 international consensus guidelines, which have demonstrated real-world success in significantly reducing fracture rates [2].

Management Component Protocol & Action
Risk Assessment & BMD Monitoring Perform baseline DEXA scan; repeat every 1-2 years during therapy [3] [4].
Lifestyle & Nutritional Support Supplement with Calcium (1200 mg/day) and Vitamin D (800-2000 IU/day); recommend weight-bearing exercise and smoking cessation [3] [4].
Pharmacologic Intervention Initiate bone-preserving agents (e.g., bisphosphonates) for patients with osteoporosis (T-score ≤ -2.5) or osteopenia (T-score between -1 and -2.5) plus high fracture risk [5] [4] [2].

Experimental Evidence & Combination Therapy

Research indicates that combining this compound with bone-protective agents like zoledronic acid (ZLA) can simultaneously target cancer cells and protect bone integrity.

  • Mechanism of Action: The combination of this compound and ZLA in breast cancer cell lines (MCF-7 and T-47D) was found to down-regulate STAT3 (a protein that can promote cancer cell survival) and up-regulate BRCA1 (a tumor suppressor protein). This enhances apoptosis (programmed cell death) and inhibits cancer proliferation [6].
  • Synergistic Effect: This combination therapy represents a dual-targeting approach: this compound inhibits estrogen synthesis for cancer control, while ZLA counteracts the consequent bone loss, making it a strategic option for maintaining bone integrity in patients [6].

The diagram below illustrates this synergistic signaling pathway.

G This compound This compound Estrogen_Production Estrogen_Production This compound->Estrogen_Production Inhibits STAT3 STAT3 This compound->STAT3 Down-regulates BRCA1 BRCA1 This compound->BRCA1 Up-regulates Zoledronic_Acid Zoledronic_Acid Zoledronic_Acid->STAT3 Down-regulates Zoledronic_Acid->BRCA1 Up-regulates Bone_Resorption Bone_Resorption Zoledronic_Acid->Bone_Resorption Inhibits Bone_Integrity Bone_Integrity Zoledronic_Acid->Bone_Integrity Promotes Estrogen_Production->Bone_Resorption Protects against Apoptosis Apoptosis STAT3->Apoptosis Inhibits Cell_Growth Cell_Growth STAT3->Cell_Growth Promotes BRCA1->Apoptosis Promotes BRCA1->Cell_Growth Suppresses

Clinical Management Workflow

For clinicians and researchers designing patient care protocols, the following evidence-based algorithm outlines the step-by-step management of patients starting this compound therapy.

G Start Patient Initiates this compound Therapy BaselineDEXA Baseline DEXA Scan Start->BaselineDEXA AssessRisk Assess Fracture Risk BaselineDEXA->AssessRisk Normal Normal BMD (T-score > -1) AssessRisk->Normal Osteopenia Osteopenia (T-score -1 to -2.5) AssessRisk->Osteopenia Osteoporosis Osteoporosis (T-score ≤ -2.5) AssessRisk->Osteoporosis Lifestyle Universal Recommendations: Calcium (1200 mg/day) & Vitamin D (800-2000 IU/day) Exercise, Smoking Cessation Normal->Lifestyle Osteopenia->Lifestyle Osteoporosis->Lifestyle Monitor Monitor BMD every 1-2 years Lifestyle->Monitor For Normal BMD ConsiderTreat Consider Pharmacologic Treatment based on additional risk factors Lifestyle->ConsiderTreat For Osteopenia Treat Initiate Pharmacologic Treatment (e.g., Bisphosphonates) Lifestyle->Treat For Osteoporosis Monitor->ConsiderTreat If BMD declines

Frequently Asked Questions for Research & Clinical Practice

Q1: What is the quantitative risk of bone loss and fracture with this compound? Clinical trials show that this compound use is associated with a significant increase in bone-related events. In the BIG 1-98 trial, 22% of patients experienced bone fractures [7]. Compared to placebo, this compound is associated with a higher incidence of osteoporosis (12.2% vs. 6.4%) [3]. AI therapy alone causes 2-3% BMD loss per year, which is greater than the 1-2% annual loss in healthy postmenopausal women, leading to up to one in five patients sustaining a clinical fracture [2].

Q2: What are the standard pharmacologic interventions for preventing AIBL? Bisphosphonates (e.g., zoledronic acid, alendronate) are first-line treatments. They work by inhibiting bone resorption, helping to strengthen bones and reduce fracture risk [4]. Denosumab, a RANK ligand inhibitor, is another option that may be recommended [4]. These are used both for treating established osteoporosis and for protecting bones in patients with osteopenia who are starting an aromatase inhibitor [4].

Q3: What is the clinical evidence supporting the management guidelines? Real-world evidence confirms the effectiveness of the 2017 guidelines. One study of 1,001 women showed that applying the newer, more proactive treatment criteria to patients with osteopenia led to a significant reduction in fractures—from 13% down to 2.5%—an absolute risk reduction of 10.5% [2].

Q4: Is osteonecrosis of the jaw (ONJ) a direct safety signal for aromatase inhibitors? Recent pharmacovigilance studies suggest that the signal for ONJ in patients taking aromatase inhibitors is likely a false positive. The association disappears when correcting for concomitant use of bone-strengthening drugs like bisphosphonates and denosumab, which are known to carry a risk of ONJ. The signal strength for this compound-associated ONJ dropped from 8.34 to 0.03 after this adjustment [8].

Conclusion

Successful management of this compound-induced BMD loss requires a proactive, multi-modal strategy. The cornerstone is universal baseline risk assessment with DEXA, followed by consistent monitoring and timely intervention with calcium/vitamin D and, when indicated, bone-preserving drugs like bisphosphonates. The latest clinical guidelines have proven effective in real-world settings, significantly reducing fracture rates and improving long-term patient outcomes.

References

letrozole optimal timing administration follicular phase

Author: Smolecule Technical Support Team. Date: February 2026

Administration Protocols & Comparative Outcomes

Application & Study Design Population Protocol Details Key Efficacy Findings Key Safety Findings

| Ovulation Induction (OI) [1] | PCOS patients (n=539) | - D3 Group: LE 2.5 mg/day, days 3-7

  • D5 Group: LE 2.5 mg/day, days 5-9 | - Higher cumulative ovulation rate with D5 (70.9% vs 60.6%, P=0.001) [1]
  • Higher cumulative conception rate with D5 (75.9% vs 64.6%, P=0.005) [1]
  • No significant difference in live birth rate (P=0.105) [1] | - No significant differences in pregnancy loss or multiple pregnancy rates [1] | | OI with IUI [2] | Anovulation/Unexplained Infertility (n=763) | LE 2.5-5 mg/day, days 3, 4, or 5 for 5 days; hCG trigger | - Highest live birth rate with dominant follicle size of 19.1-21.0 mm on trigger day [2] | - "Inverted U-shaped" relationship between follicle size and success; larger follicles (>22mm) associated with lower pregnancy rates [2] | | IVF Antagonist Protocol [3] | Normal Ovarian Reserve (n=211) | - Group 1: LE 2.5 mg/day, days 2-5
  • Group 2: LE 5.0 mg/day, days 2-5
  • Control: Antagonist alone | - Comparable cumulative live birth rates between 2.5 mg (27.5%), 5.0 mg (29.4%), and control (33.6%) [3]
  • 5 mg dose reduced total gonadotropin consumption [3] | - No significant differences in maternal or neonatal complications [3] | | Post-Dominant Follicle Selection [4] | Healthy Volunteers (n=45) | Single 20 mg dose at:
  • 12mm follicle
  • 18mm follicle
  • Post-ovulation | - No prevention of ovulation at any timepoint [4]
  • Suppressed E2, increased FSH & LH [4] | - Well-tolerated with no serious adverse events reported [4] |

Experimental Protocols for Research

For researchers aiming to replicate or build upon these clinical findings, here are detailed methodologies for key experiments.

1. Protocol: Comparing Letrozole Initiation Timing (Day 3 vs. Day 5) This protocol is based on the retrospective cohort study by Hangzhou Women's Hospital [1].

  • Patient Population: Women with PCOS diagnosed by Rotterdam criteria, aged 20-40, with infertility ≥1 year. Exclude conditions like tubal factor, male factor infertility, or major systemic illness [1].
  • Intervention Groups:
    • Group D3: Oral this compound 2.5 mg/day for 5 days, starting on day 3 of menstrual cycle or progesterone withdrawal bleeding.
    • Group D5: Oral this compound 2.5 mg/day for 5 days, starting on day 5.
  • Treatment Cycles: Continue the same regimen for up to three ovulatory cycles or until pregnancy [1].
  • Monitoring & Triggering: Begin transvaginal ultrasound on cycle day 10. Administer hCG (5,000-10,000 IU) intramuscularly when the leading follicle reaches ≥18 mm in diameter [1].
  • Primary Outcomes:
    • Ovulation Rate: Confirmed by serum progesterone >5 ng/mL in the mid-luteal phase [1].
    • Conception Rate: Serum or urine hCG positive 10 days post-ovulation [1].
    • Live Birth Rate: Delivery of a viable infant after 28 weeks [1].
  • Data Collection: Track endometrial thickness and follicle diameter on hCG trigger day. Follow pregnancies to record complications and outcomes [1].

2. Protocol: Determining Optimal Follicle Size for hCG Trigger in this compound-IUI Cycles This protocol is based on the retrospective study by Zhongda Hospital [2].

  • Patient Population: Women undergoing first this compound-IUI cycle for anovulatory or unexplained infertility. Confirm at least one patent fallopian tube and normal semen parameters [2].
  • Ovarian Stimulation: Administer oral this compound (2.5 or 5.0 mg) for 5 days, starting on cycle day 3, 4, or 5 [2].
  • Monitoring: Conduct baseline ultrasound. Perform subsequent ultrasounds 6-11 days after this compound initiation, then every 1-3 days. Measure serum E2, LH, and progesterone as needed [2].
  • Grouping & Triggering: Group cycles by the diameter of the dominant follicle on the day of hCG trigger or LH surge. Administer hCG when the leading follicle meets size criteria [2].
  • IUI Procedure: Perform a single IUI 24-36 hours after hCG trigger. Use prepared sperm, and calculate the post-wash total motile sperm count (TMC) [2].
  • Outcome Measures:
    • Primary: Live birth rate.
    • Secondary: Pregnancy rate (serum hCG >5.73 mIU/mL), clinical pregnancy rate (ultrasound-confirmed gestational sac with cardiac activity) [2].
  • Statistical Analysis: Use logistic regression to calculate odds ratios for live birth across follicle size groups. Employ restricted cubic splines to model the non-linear relationship between follicle size and outcomes [2].

Visual Workflow: this compound Ovarian Stimulation Protocol

The following diagram illustrates the key decision points in a standard this compound ovarian stimulation protocol for timed intercourse or IUI, integrating findings on timing and follicle monitoring.

Start Cycle Day 2-4 Baseline Assessment A This compound Administration (2.5 - 5.0 mg/day) Start->A CD 3, 4, or 5 B Stimulation Monitoring (Transvaginal Ultrasound + Hormones) A->B For 5 days C Leading Follicle ≥16-18mm? & Endometrial Assessment B->C D Monitor for LH Surge C->D No E Administer hCG Trigger (5000-10000 IU) C->E Yes D->E LH Surge Detected F Timed Intercourse or Intrauterine Insemination (IUI) E->F 24-36 hours post-trigger G Luteal Phase Support & Outcome Tracking F->G

Frequently Asked Questions for Technical Support

Q1: What is the mechanistic basis for starting this compound on day 5 instead of day 3 for ovulation induction? The proposed mechanism involves endometrial development. The retrospective study by Hangzhou Women's Hospital found that the day-5 initiation group had significantly greater endometrial thickness on the day of hCG trigger compared to the day-3 group [1]. A thicker endometrium may provide a more receptive environment for embryo implantation, potentially explaining the higher conception rates observed, even though follicular growth was similar between groups [1].

Q2: For a researcher designing an IVF trial, what are the endocrine effects of adding this compound to an antagonist protocol? When this compound is co-administered with gonadotropins in an antagonist protocol, it significantly suppresses serum oestradiol (E2) and follicle-stimulating hormone (FSH) concentrations from stimulation day 5 onwards, while increasing luteinizing hormone (LH) levels [3]. This effect is dose-dependent, with a 5.0 mg dose having a more pronounced impact than a 2.5 mg dose. This endocrine environment can reduce gonadotropin consumption without negatively affecting the number of oocytes retrieved or cumulative live birth rates in women with normal ovarian reserve [3].

Q3: Can a single, high dose of this compound be used to manipulate the cycle post-dominant follicle selection? Evidence suggests that a single 20 mg dose of this compound administered after dominant follicle selection (e.g., at 12 mm, 18 mm, or even post-ovulation) does not cause follicle regression or prevent ovulation [4]. The drug effectively suppresses E2 and increases FSH and LH, but the dominant follicle continues its development and ovulates. This indicates that the role of estrogen in follicle viability may be less critical after the selection point has passed [4].

References

letrozole combination therapy gonadotropins protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Methodologies

Q: What is a established protocol for combining letrozole with a GnRH-antagonist in high responders?

A: A 2025 prospective cohort study provides a detailed protocol for this specific population to improve efficiency and reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS) [1].

Detailed Methodology:

  • Study Groups: The study compared a standard GnRH-antagonist protocol (Control Group, n=66) against a co-treatment protocol with this compound (co-LE Group, n=41).
  • Patient Population: High ovarian responders (HOR) undergoing IVF.
  • Stimulation Protocol (co-LE Group):
    • This compound Administration: 5 mg/day, administered from day 1 to day 5 of the gonadotropin stimulation period [1].
    • Gonadotropins: Recombinant FSH (e.g., Gonal-F) was used. The starting dose was based on patient age, BMI, AFC, and AMH, typically ranging from 150-300 IU/day [2] [1].
    • GnRH-antagonist: Used to prevent premature LH surge, typically starting when the leading follicle reached about 14 mm in diameter or as per center policy.
    • Trigger: Final oocyte maturation was triggered with recombinant hCG (250 mcg) when at least 3 follicles reached ≥18 mm [2].

Q: What were the key outcomes of this this compound co-treatment protocol?

A: The study demonstrated several significant improvements in the cycle efficiency and safety profile for high responders [1]. The table below summarizes the quantitative outcomes.

Parameter GnRH-ant Group (Control) co-LE Group (this compound) P-value & Significance
Total Gonadotropin Dose (IU) 1708.23 ± 455.75 1464.39 ± 550.84 p=0.015
Duration of Stimulation (days) 10.48 ± 1.83 9.63 ± 2.11 p=0.032
Number of Oocytes Retrieved 18.18 ± 9.36 13.29 ± 10.30 p=0.013
Incidence of early OHSS 13.6% 0% p=0.025
Clinical Pregnancy Rate Comparable Comparable p>0.05 (Not Significant)

Q: Is there evidence for FSH co-administration with the hCG trigger?

A: Yes, a 2020 study investigated the effect of administering FSH on the day of the hCG trigger [2].

  • Methodology: In a long agonist protocol, one group received 375 IU of recombinant FSH on the day of the hCG trigger, while the control group did not.
  • Findings: The FSH co-administered group had a statistically significant increase in the number of oocytes retrieved, mature oocytes, fertilization rate, and the total number of high-quality embryos [2].
  • Key Consideration: Despite improved yield, the study found no significant difference in implantation, clinical pregnancy, or live birth rates. This protocol may be considered to improve laboratory indices but does not appear to affect ultimate success rates [2].

Mechanism of Action & Signaling Pathways

Q: What is the pharmacological basis for using this compound in ovarian stimulation?

A: this compound is a potent, highly selective, non-steroidal, third-generation aromatase inhibitor. Its primary mechanism is the reversible blockade of the aromatase enzyme (cytochrome P-450 CYP19), which is responsible for the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol) [3] [4].

The following diagram illustrates the systemic and ovarian effects of this mechanism.

G This compound This compound Aromatase Aromatase This compound->Aromatase  Inhibits Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Androgens Androgens (Androstenedione, Testosterone) Androgens->Aromatase  Substrates HPG_Axis Negative Feedback on HPG Axis Estrogens->HPG_Axis High_FSH Increased FSH Secretion from Pituitary HPG_Axis->High_FSH  Reduced Follicle_Dev FSH-Driven Follicular Development High_FSH->Follicle_Dev

This dual action—reducing systemic estrogen levels while promoting endogenous FSH secretion—is the rationale for its use in fertility treatments [4]. In GnRH-antagonist cycles, adding this compound reduces the total dose of exogenous gonadotropins required and lowers serum estradiol levels, which is associated with a reduced risk of OHSS [1].


Troubleshooting & FAQ

Q: We are observing high estrogen levels and concern for OHSS in a high-responder patient. What protocol adjustment can be made?

  • Issue: Patient is a high responder with rapidly rising estradiol and many intermediate-sized follicles.
  • Solution: Consider the GnRH-antagonist + this compound co-treatment protocol described above.
  • Rationale: The addition of this compound (e.g., 5mg/day on stimulation days 1-5) suppresses estradiol production without compromising oocyte yield or pregnancy rates. It has been shown to significantly reduce the incidence of early OHSS (to 0% in one study) by reducing vascular endothelial growth factor (VEGF) levels in follicular fluid [1].
  • Action: Counsel patients on OHSS symptoms. Monitor serum estradiol levels closely.

Q: What are the critical safety considerations for researchers using gonadotropins and hCG?

  • Ovarian Hyperstimulation Syndrome (OHSS): This is a well-known risk. Gonadotropins, particularly when followed by hCG trigger, can induce OHSS. Severe OHSS can be accompanied by liver test abnormalities (elevated ALT/AST), jaundice, ascites, and hemoconcentration. This is believed to be secondary to the syndrome's systemic effects rather than direct hepatotoxicity [5].
  • Drug Interactions: this compound has a relatively clean interaction profile. However, note that its use is contraindicated with live vaccines (e.g., BCG, MMR, Yellow Fever) due to the risk of vaccine-induced infection in immunocompromised patients [6].
  • Bone Health: this compound may decrease bone mineral density when used long-term (as in oncology). While this is less concerning in short-term fertility treatments, it is an important part of the drug's pharmacodynamic profile [6] [7].

Q: How should this compound be handled and stored in the lab?

  • Storage: Store this compound tablets or powder at room temperature (between 68°F to 77°F / 20°C to 25°C) in a closed container, protected from heat, moisture, and direct light [6] [7].
  • Stability: It can be exposed to temperatures between 59°F to 86°F (15°C to 30°C) for shorter periods during transport [7].

References

Reproductive Outcomes of Letrozole Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key reproductive outcomes from a 2024 scoping review on letrozole use in assisted reproductive technology, highlighting its performance in achieving pregnancy while maintaining low miscarriage rates [1].

Protocol Clinical Pregnancy Rate (%) Live Birth Rate (%) Miscarriage Rate (%)
This compound-only 50.57 45.58 14.86
Combination Protocols (e.g., with gonadotropins) Information missing Information missing Information missing
Natural Cycles (for reference) Information missing Information missing Information missing

This compound vs. Clomiphene Citrate for Ovulation Induction

This compound is often compared with Clomiphene Citrate (CC), another common ovulation induction drug. The table below outlines their different characteristics and how they influence the risk of multiple gestation [1] [2].

Feature This compound Clomiphene Citrate (CC)
Mechanism of Action Aromatase inhibitor Selective Estrogen Receptor Modulator (SERM)
Half-Life Approximately 45 hours [2] Long (several weeks) [2]
Effect on Endometrium No adverse thinning effect; suitable for embryo implantation [2] Can cause endometrial thinning, negatively impacting implantation [2]
Luteinizing Hormone (LH) Impact Avoids excessive elevation, promoting monofollicular development [1] Can cause high LH levels, potentially leading to multifollicular development [1]
Multiple Pregnancy Risk Lower risk, associated with monofollicular growth [1] Higher risk, associated with multifollicular growth and twin pregnancies [1]

Detailed Experimental Protocol for Ovulation Induction

For researchers designing clinical studies, here is a detailed methodology for a this compound-based ovulation induction protocol, incorporating recent findings on dose optimization [1] [3].

  • Population: Women with anovulatory infertility, such as those with Polycystic Ovary Syndrome (PCOS). Patients with other causes of infertility or those undergoing Intrauterine Insemination (IUI) cycles may also be included [1].
  • Intervention: Administer This compound orally, typically at a starting dose of 2.5 mg or 5 mg daily.
  • Treatment Timing: Days 3-7 of the menstrual cycle (counting from the first day of menstrual bleeding) [2].
  • Dose Optimization (Based on 2024 Research): A 2024 study by Mandelbaum et al. suggests that for PCOS patients, using an elevated starting dose and/or extending the treatment duration to 10 days (from the standard 5 days) can result in a significantly higher rate of ovulation. This approach may reduce the trial-and-error period needed to find an effective dose for individuals [3].
  • Monitoring: Use transvaginal ultrasonography to track follicular growth. The goal is to observe the development of a single dominant follicle (typically 18-24 mm in diameter) while minimizing the growth of multiple follicles. This is a key strategy to reduce the risk of multiple gestation [1].
  • Ovulation Trigger: Administer human Chorionic Gonadotropin (hCG) or use a GnRH agonist to trigger final oocyte maturation when the dominant follicle reaches the desired size [1].
  • Timed Intercourse/IUI: Schedule intercourse or perform intrauterine insemination approximately 24-36 hours after the ovulation trigger [1].

Safety and Toxicity Profile of this compound

Understanding the safety profile is crucial for a comprehensive risk-benefit assessment. The following data is based on a 2025 disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) and a systematic review of case reports [4].

  • Most Frequently Reported Adverse Events: The most common system organ classes (SOCs) affected were general disorders (e.g., fatigue), gastrointestinal disorders (e.g., nausea, diarrhea), and musculoskeletal disorders (e.g., arthralgia) [4].
  • Noteworthy Adverse Reactions: The analysis also identified novel signals, including nitrituria and retinal phototoxicity. The systematic review highlighted that 26.67% of adverse drug reactions (ADRs) in case reports were not listed in the drug's labeling. These included rhabdomyolysis, systemic sclerosis, and acute kidney injury. The review advises caution when this compound is combined with catecholaminergic agents due to the potential rhabdomyolysis risk [4].

Clinical Decision Workflow for Minimizing Multiple Pregnancy Risk

The diagram below illustrates a clinical workflow for using this compound to achieve monofollicular development and minimize multiple pregnancy risk, based on the protocols discussed.

Start Patient: Anovulatory Infertility (e.g., PCOS) A Start this compound Protocol (Day 3-7 of cycle) Start->A B Transvaginal Ultrasound Monitor Follicular Growth A->B C Assess Follicle Count B->C D1 Single Dominant Follicle (18-24 mm) C->D1 Optimal D2 Multiple Dominant Follicles (≥ 2) C->D2 High-Risk E1 Administer hCG Trigger D1->E1 E2 Withhold Trigger & Counsel on Risks of Multiple Pregnancy D2->E2 F1 Proceed with Timed Intercourse or IUI E1->F1 F2 Consider Cycle Cancellation or Convert to IVF E2->F2 Goal Goal: Single Pregnancy Minimized Risk F1->Goal

The key to minimizing multiple pregnancy risk with this compound lies in its pharmacological profile, which favors the development of a single follicle, and in diligent ultrasound monitoring to guide clinical decisions. The evidence shows that this compound-only protocols can achieve high live birth rates while maintaining low miscarriage rates [1].

References

letrozole endometrial thickness improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Letrozole Dosing & Regimen Strategies

For researchers designing preclinical and clinical studies, the table below summarizes strategy details and supporting evidence.

Strategy Experimental Protocol / Dosing Regimen Key Findings & Research Context

| Extended this compound Dosing [1] [2] | Initial Course: this compound 5 mg/day for 5-7 days from cycle day 3. Extended/Second Course: If no dominant follicle (>10 mm) and E2 <70 pg/mL after initial course, immediately begin second this compound course (5 mg/day for 7-10 days) without withdrawal bleeding. | • Effective in This compound-resistant PCOS patients [1]. • Achieves comparable ovulation and pregnancy rates to standard extended regimens but in significantly shorter time [1]. • No significant difference in clinical pregnancy rates between single and extended-dose cycles [2]. | | This compound & HMG Combination [3] [4] | Stimulated Cycle for FET: this compound 2.5-5 mg/day for 5 days from cycle day 3, followed by HMG 75-150 IU/day. Monitor until dominant follicle ≥17 mm and EMT ≥7 mm, then trigger with hCG [3] [4]. | • Comparable pregnancy outcomes to programmed regimens in PCOS patients undergoing FET [3] [4]. • Advantage: Enables simpler, single-drug luteal support (e.g., vaginal progesterone alone) in over 50% of cycles [3]. | | This compound & Clomiphene Combination [5] | Combination Therapy: Administer this compound and clomiphene together. Specific dosing varies by study; common this compound dose is 2.5-5 mg/day for 5 days. | • Meta-analysis shows significantly improved pregnancy and ovulation rates vs. clomiphene alone [5]. • No significant negative impact on EMT, suggesting combination may mitigate clomiphene's anti-estrogenic effects on endometrium [5]. |

Experimental Workflow for EMT Evaluation

For laboratory and clinical researchers investigating endometrial response, the following workflow outlines key experimental stages and assessment points.

Start Subject Selection & Randomization A Intervention Phase: Apply Dosing Regimen Start->A B Cycle Monitoring: TVUS & Hormonal Assays A->B C Trigger & Timing: hCG Administration B->C D Endpoint Assessment: EMT & Pregnancy Outcomes C->D E Data Analysis: Compare EMT & CPR/LBR D->E

Workflow Stage Details:

  • Subject Selection: Focus on well-defined PCOS populations (e.g., using Rotterdam criteria). Exclude conditions like uterine anomalies or recurrent pregnancy loss that confound EMT and outcome assessment [3] [4].
  • Intervention & Monitoring: Apply chosen regimen (e.g., extended this compound). Monitor via transvaginal ultrasound (TVUS) and serum hormone measurements (E2, LH, progesterone) every 2-7 days post-letrozole [1].
  • Triggering & Assessment: Administer hCG trigger when dominant follicle reaches ≥17-20 mm and EMT ≥7-8 mm. Embryo transfer timing depends on embryo developmental stage [3] [4].
  • Endpoint Analysis: Primary endpoint is EMT on day of hCG trigger. Key pregnancy outcomes include clinical pregnancy rate (CPR) and live birth rate (LBR) [3] [6].

Researcher FAQs & Troubleshooting

Q1: What is the clinically relevant EMT threshold, and should cycles with thin endometrium be canceled? A cycle should not be canceled solely for thin EMT. Evidence from large IUI trials shows appreciable live birth rates across all EMT ranges, including ≤5 mm. The relationship between increasing EMT and higher LBR becomes non-significant after adjusting for ovarian stimulation type [6] [7]. The critical threshold for FET cycle progression is typically ≥7 mm [3] [4].

Q2: How does this compound's mechanism of action potentially benefit the endometrium compared to clomiphene? this compound is an aromatase inhibitor that reduces systemic estrogen without depleting endometrial estrogen receptors. This preserves normal estrogenic effects on endometrial proliferation. Clomiphene, a selective estrogen receptor modulator (SERM), has anti-estrogenic effects on the endometrium that can adversely impact endometrial thickness and receptivity [5] [8].

Q3: For a patient population resistant to standard this compound, what are the most promising escalation protocols? The This compound "stair-step duration" regimen is a primary strategy. It extends treatment duration within the same cycle without withdrawal bleeding, effectively overcoming resistance in a shorter timeframe. Another option is adding low-dose HMG to this compound, which rescues follicular development and improves endometrial preparation without significantly increasing multi-follicular development risk [3] [1].

Key Insights for Experimental Design

  • Luteal Phase Support Advantage: this compound-based regimens allow simpler, single-drug luteal support in over half of FET cycles, reducing treatment complexity compared to programmed regimens requiring extended estrogen and progesterone [3].
  • Focus on Live Birth: EMT is an intermediate endpoint. Always correlate EMT findings with final outcomes like LBR, as studies show EMT alone is not a definitive predictor of success [3] [6].

References

letrozole drug interactions contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Critical Contraindications & Precautions

Beyond interactions, several conditions require careful consideration before initiating letrozole in a clinical or research setting.

  • Pregnancy Contraindication: this compound is contraindicated in pregnant women and can cause fetal harm. A negative pregnancy test is recommended before starting treatment in premenopausal women. Effective contraception is advised during treatment and for at least 3 weeks after the last dose [1] [2] [3].
  • Premenopausal Women: this compound is ineffective in women with functioning ovaries unless combined with agents to suppress ovarian function, as it does not inhibit ovarian estrogen production [4].
  • Live Vaccines: Concomitant use with live vaccines is not recommended due to the potential for increased risk of infection [1].

Experimental Protocols & Research Considerations

For scientists studying this compound, understanding its pharmacology and establishing robust experimental models is crucial.

Mechanism of Action and Pharmacokinetics

This compound is a potent, highly selective, non-steroidal, third-generation aromatase inhibitor (Type II). It competitively binds to the heme group of the cytochrome P450 enzyme CYP19A1 (aromatase), blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [5] [6] [7]. This leads to near-complete (>99%) suppression of estrogen biosynthesis in postmenopausal women [7].

The diagram below illustrates the estrogen synthesis pathway and this compound's site of action.

G A Androstenedione (Androgen) B Aromatase (CYP19A1) A->B Conversion C Estrone (Estrogen) B->C L This compound L->B    Competitive Inhibition

Key pharmacokinetic parameters for experimental design are summarized below [6] [7]:

Parameter Value Experimental Relevance
Bioavailability ~100% Nearly complete oral absorption.
Time to Cmax (Tmax) ~8-10 hours Indicates slow absorption.
Protein Binding ~60% (primarily to albumin) Consider free drug concentration in assays.
Metabolism Primarily by CYP2A6, and to a lesser extent CYP3A4 Potential for auto-inhibition of its own metabolism; drug interaction risk.
Elimination Half-life ~42 hours (healthy) / ~82 hours (cancer patients) Supports once-daily dosing; steady state reached in ~2-6 weeks.
Route of Elimination >90% renal (as inactive metabolites) Dose adjustment may be needed in severe renal impairment.
In Vitro and Animal Model Methodologies
  • In Vitro Aromatase Inhibition Assay: A common method involves using human placental microsomes or transfected cell lines (e.g., MCF-7Ca human breast cancer cells transfected with the human aromatase gene) as a source of the aromatase enzyme. This compound's IC50 value in these systems is exceptionally low, around 2 nM, demonstrating its high potency compared to other aromatase inhibitors [5] [7].
  • In Vivo Tumor Xenograft Models: The MCF-7Ca xenograft model in immunodeficient mice is a standard for evaluating anti-tumor efficacy. In this model, this compound (at a human equivalent dose of 2.5 mg/day) has been shown to be superior to tamoxifen and other AIs in suppressing tumor growth [5].

Frequently Asked Questions for Researchers

Q1: How does this compound's potency compare to other aromatase inhibitors in experimental models? In cellular systems containing intact aromatase (e.g., MCF-7Ca cells, human adipose fibroblasts), this compound is 10-30 times more potent than anastrozole. It also shows greater potency than exemestane, formestane, and aminoglutethimide [5].

Q2: What are the key metabolic pathways to consider for drug interaction studies? this compound is primarily metabolized by CYP2A6 to an inactive carbinol metabolite, with a minor role for CYP3A4. It exhibits non-linear, auto-inhibitory pharmacokinetics at clinical doses, saturating its own CYP2A6-mediated metabolism. This is a critical consideration when co-administering with other CYP2A6 or CYP3A4 substrates [6] [7].

Q3: What in vivo findings suggest cardiac metabolic effects beyond estrogen suppression? Animal studies show that this compound can induce cardiac metabolic remodeling independent of estrogen levels. Rats treated with this compound exhibited a shift in cardiac energy metabolism from fatty acid oxidation to glycolysis, along with markers of hypertrophic cardiomyopathy. This suggests a potential direct effect on cardiomyocyte metabolism that researchers should monitor in long-term studies [8].

Q4: What is the clinical evidence for this compound's efficacy in early breast cancer? The BIG 1-98 trial demonstrated that 5 years of adjuvant this compound significantly improved disease-free survival over tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer. The MA.17 trial further showed that extending adjuvant therapy with this compound for 5 years after completing tamoxifen reduced the risk of recurrence [4].

References

Troubleshooting Guide: Letrozole Non-Response

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key factors associated with letrozole non-response and established dose escalation strategies from clinical studies.

Aspect Factors Associated with Non-Response Recommended Escalation & Alternative Protocols

| Patient Phenotype | • Clomiphene citrate resistance [1] • Presence of hirsutism [1]Ovarian volume ≥ 10 cc [2] • Higher baseline LH levels [1] | Use a higher starting dose (5 mg) for patients with high ovarian volume (≥10 cc) [2]. | | Dosing Strategy | Strict use of 2.5 mg daily dose in resistant phenotypes [1] | Standard Dose Escalation: Increase from 2.5 mg → 5 mg → 7.5 mg daily for 5 days per cycle [2] [3]. | | Treatment Duration | Inadequate follicular recruitment with 5-day course [4] | Extended Duration Regimens: • 7- to 10-day protocol: Extend this compound (5 mg) administration to 7 or 10 days in the same or subsequent cycle [4]. • Stair-Step Duration: Immediately begin a 7-day, then 10-day course of this compound (5 mg) without withdrawal bleeding between steps [4]. | | Adjunct Therapies | Underlying insulin resistance; thin endometrial lining [5] | • Add Metformin to improve insulin sensitivity [5]. • Add progesterone for luteal phase support [5]. |

Detailed Experimental Protocols

For researchers designing clinical trials or mechanistic studies, here are detailed methodologies for key protocols cited in the literature.

Standard Dose Escalation Protocol

This is the foundational method for overcoming non-response, moving to higher doses while maintaining a 5-day administration window.

  • Population: Anovulatory women (e.g., with PCOS) who fail to ovulate or show follicular development with a 2.5 mg dose [2] [1].
  • Intervention:
    • Cycle 1: this compound 2.5 mg daily for 5 days, starting on cycle day 3-5.
    • Cycle 2 (if no response): this compound 5 mg daily for 5 days.
    • Cycle 3 (if no response): this compound 7.5 mg daily for 5 days [2] [3].
  • Monitoring & Outcome Measures:
    • Transvaginal Ultrasound: Begin 7-8 days after the last this compound dose to track follicular growth. A dominant follicle is typically defined as ≥13 mm [2] or ≥18 mm [1].
    • Hormonal Assays: Measure serum estradiol (E2), luteinizing hormone (LH), and progesterone around the time of expected ovulation to confirm endocrine response and ovulation [1] [4].
Stair-Step Duration Regimen

This time-efficient protocol skips withdrawal bleeding between anovulatory cycles to reduce total treatment time [4].

  • Population: Women with PCOS and confirmed this compound resistance (no follicular response >10 mm after a standard 5-day, 5 mg course) [4].
  • Intervention:
    • Step 1: Administer this compound 5 mg/day for 7 days.
    • Step 2 (if no response after 14 days from last dose): Immediately begin this compound 5 mg/day for 10 days without inducing withdrawal bleeding.
    • Step 3 (if no response after the 10-day course): Induce withdrawal bleeding with progestin before starting a new cycle [4].
  • Monitoring: Hormone testing (FSH, LH, E2, progesterone) and ultrasound monitoring are performed every 2-7 days after the last this compound dose in each step [4].
  • Primary Outcome: Ovulation rate, defined by the disappearance of a follicle >14 mm with a corresponding progesterone rise, or a serum progesterone level >5 ng/mL [4].

Physiological Mechanism of this compound and Dose Escalation

Understanding the underlying ovarian physiology helps explain why dose and duration escalation can be effective. The following diagram illustrates the dual mechanisms by which this compound promotes follicular development.

G cluster_central This compound Inhibits Aromatase cluster_systemic Systemic Effect cluster_ovarian Local Intra-Ovarian Effects This compound This compound A Decreased Estrogen (E2) Production This compound->A B Increased Intra-Ovarian Androgens This compound->B C Reduced Negative Feedback on Pituitary A->C E Stimulates FSH Receptor Expression B->E F Promotes Granulosa Cell Proliferation & Survival B->F D Increased FSH Secretion C->D G Successful Follicular Development & Ovulation D->G Drives Follicle Growth E->G Enhances Sensitivity to FSH F->G Supports Follicle Health

The rationale for dose escalation is rooted in overcoming individual variations in drug metabolism and aromatase activity. Higher or prolonged dosing ensures sufficient aromatase inhibition is maintained, amplifying both the systemic rise in FSH and, crucially, the beneficial local intra-ovarian androgenic environment that promotes the growth and health of small antral follicles [6].

Key Considerations for Research and Development

  • Defining Non-Response: Standardize criteria. One study defined this compound resistance as the absence of a follicle >10 mm, E2 <70 pg/mL, and progesterone <1.0 ng/mL, 14 days after a 5-day, 5 mg course [4].
  • Combination Therapies: Consider investigating this compound in combination with agents like metformin, which may address underlying metabolic issues like insulin resistance that contribute to non-response [5].
  • Safety and Monitoring: While generally safe, researchers should monitor for potential this compound-related thinning of the endometrial lining [5]. Furthermore, although recent large-scale studies have alleviated early concerns about teratogenicity, ensuring minimal embryonic exposure by limiting administration to the early follicular phase remains a standard safety practice [3].

References

letrozole cost-effectiveness infertility treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Cost-Effectiveness Data

The table below summarizes key quantitative findings on the clinical performance and cost of letrozole versus other common treatments.

Comparison Clinical Outcomes (Cumulative) Cost Difference Cost-Effectiveness Conclusion

| This compound vs. Purified urinary FSH (for CC-resistant PCOS) [1] | Pregnancy Rate: 30% vs. 34% (p=0.578) Ovulation Rate: 47% vs. 57% (p=0.236) Miscarriage Rate: 9% vs. 4% (p>0.999) | FSH cycles were 4.8 times more expensive than this compound cycles. | this compound is more cost-effective due to similar efficacy at a significantly lower cost. | | This compound in ART Protocols [2] | Clinical Pregnancy Rate: 50.57% (this compound-only group) Live Birth Rate: 45.58% (this compound-only group) Miscarriage Rate: 14.86% (lowest in this compound-only group) | this compound reduces the total gonadotropin dose required [2]. | A versatile, effective, and safer agent that can reduce medication needs. |

Methodologies for Economic Evaluation in Infertility

For researchers designing cost-effectiveness studies, here are detailed methodologies from the literature.

  • 1. Randomized Controlled Trial (RCT) for Direct Comparison [1]

    • Objective: To directly compare the cost-effectiveness of this compound versus purified urinary FSH in women with CC-resistant PCOS.
    • Population: 140 women randomized into two treatment groups.
    • Intervention: One group received this compound (2.5 mg twice daily for 5 days per cycle). The other received purified urinary FSH (starting dose of 75 IU).
    • Duration: Treatment was repeated for up to three cycles if pregnancy did not occur.
    • Outcome Measures: Primary outcomes were cumulative clinical pregnancy and ovulation rates. Cost analysis compared the total cost per cycle for each protocol.
  • 2. Markov Model for Lifetime Cost-Effectiveness [3] [4]

    • Objective: To project the lifetime cost and quality-adjusted life years (QALYs) of different treatment strategies.
    • Model Structure: A Markov model is developed with health states such as "disease-free," "local recurrence," "distant recurrence," and "death."
    • Cycle Length & Timeframe: A cycle length of one month and a lifetime horizon (until age 100 or death) are commonly used.
    • Data Inputs: The model is populated with transition probabilities between health states (derived from clinical trials and meta-analyses), costs of treatments and medical care, and utility values (quality-of-life weights).
    • Analysis: The model calculates total costs and QALYs for each strategy. The incremental cost-effectiveness ratio (ICER) is the primary outcome, calculated as the difference in cost divided by the difference in QALYs between two strategies.

Conceptual Framework for Cost-Effectiveness Analysis

This diagram illustrates the standard workflow for conducting a cost-effectiveness analysis of an infertility treatment, synthesizing the key methodological components.

Define Define Comparative Treatment Strategies Model Build Economic Model (e.g., Markov Model) Define->Model Populate Populate Model with Data Calculate Calculate Outcomes (Cost, QALYs, ICER) Populate->Calculate Model->Populate Analyze Analyze Results & Determine Cost-Effectiveness Calculate->Analyze ClinicalData Clinical Data (Pregnancy/Live Birth Rates) ClinicalData->Populate CostData Cost Data (Medication, Monitoring) CostData->Populate UtilityData Utility Weights (Quality of Life) UtilityData->Populate

Key Considerations for Researchers

  • Mechanism & Advantage: this compound is a non-steroidal aromatase inhibitor that reduces estrogen production, leading to increased FSH secretion and follicular development. Its key advantages include avoiding anti-estrogenic effects on the endometrium and a lower risk of ovarian hyperstimulation syndrome (OHSS) compared to gonadotropins [2].
  • Broader Context of Fertility Costs: The significant cost savings of this compound are best appreciated against the high baseline costs of other ART procedures. For context, a single cycle of in vitro fertilization (IVF) in the U.S. can cost between $15,000 and $30,000, with medications alone accounting for $3,000 to $8,000 [5].
  • General vs. Specific Findings: While this compound is proven to be cost-effective for CC-resistant PCOS, its value in other infertility subgroups (like poor responders or those with diminished ovarian reserve) requires more research. Evidence suggests it is a valuable tool in these contexts, but conclusive, broad cost-effectiveness studies are needed [2] [6].

References

letrozole analytical method validation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are solutions to some common problems encountered during method validation:

Challenge & Root Cause Recommended Solution Key Parameters to Monitor
Poor Specificity: Inability to separate Letrozole from its degradation products, especially alkali-induced impurities [1] [2]. Perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. For HPLC, optimize the mobile phase (e.g., Methanol:TBAHS) [1]. For spectrophotometry, employ manipulations like Second Derivative (D2) or Ratio Difference (RD) [2]. Resolution factor (Rs ≥ 1.5); Peak purity; Selectivity factor [3].
Precision Issues: High variability in results, often due to sample preparation or instrument fluctuations. Standardize extraction procedures (e.g., protein precipitation with chilled acidified ACN) [4] and demonstrate precision at multiple concentration levels. % RSD (≤ 1% for assay precision, ≤ 5.2% for bioanalytical) [1] [5].
Accuracy/Recoery Problems: Low or inconsistent recovery of the analyte. Conduct a standard addition/recovery experiment by spiking the pre-analyzed sample with known amounts of standard at multiple levels (e.g., 80%, 100%, 120%) [1]. Percentage Recovery (90–102%); Correlation coefficient [1] [4].
Inadequate Sensitivity: Failure to detect or quantify this compound at low concentrations, crucial for pharmacokinetic studies. For higher sensitivity, switch to LC-MS/MS. For HPLC-UV, ensure optimal sample cleaning and detection wavelength. LOD & LOQ (e.g., LOD of 0.012 µg/mL and LOQ of 0.043 µg/mL for HPLC-UV) [1].
Robustness Failures: Method is sensitive to minor, deliberate changes in parameters. During validation, intentionally vary parameters like detection wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min), and pH (±0.1) [1] [2]. System suitability parameters (Theoritical plates, Tailing factor) must remain within acceptable limits despite variations [3].

Detailed Experimental Protocols

Specificity via Forced Degradation Studies (HPLC)

This protocol is adapted from a stability-indicating HPLC method to demonstrate that the assay accurately measures this compound even in the presence of its degradation products [1].

  • Sample Preparation:

    • Prepare a This compound stock solution at 1 mg/mL.
    • Subject aliquots of this solution to various stress conditions:
      • Acidic/Alkaline Degradation: Reflux with 0.1 M HCl or 0.1 M NaOH for 30 minutes at 80°C [1].
      • Oxidative Degradation: Reflux with 3% H₂O₂ for 30 minutes at 80°C [1].
      • Thermal Degradation: Heat the drug solution in an oven at 80°C for 30 minutes [1].
      • Photolytic Degradation: Expose the drug solution to UV light (365 nm) for 1 hour [1].
    • After stress, cool, neutralize (if needed), and dilute with mobile phase to a final concentration of ~20 µg/mL. Filter through a 0.45 µm membrane before injection.
  • HPLC Conditions:

    • Column: Lichrosphere 100 C-18 (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Methanol : 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) ( 80:20, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 240 nm
    • Injection Volume: 20 µL
    • Run Time: ~10 minutes [1]
  • Acceptance Criteria: The method is specific if the this compound peak is well-resolved (Resolution > 1.5) from any degradation peaks, and its peak purity is confirmed.

Specificity via Spectrophotometric Manipulations

This protocol uses spectrophotometric techniques to quantify this compound in the presence of its alkali-induced degradation products without physical separation [2].

  • Sample Preparation:

    • Induce Degradation: Add 10 mL of 2.0 N NaOH to 5 mL of this compound stock solution (1000 µg/mL). Reflux at 75°C for 30 minutes in the dark. Cool, neutralize with 2.0 N HCl, and dilute to get a degradation product solution of ~100 µg/mL [2].
    • Prepare Calibrations: Prepare this compound standard solutions in the range of 1–16 µg/mL.
  • Methodologies:

    • Second Derivative (D²):
      • Record the zero-order (D⁰) spectra of all standard and degraded samples.
      • Compute the second derivative of the spectra (Δλ = 8 nm, scaling factor 100).
      • Measure the peak amplitude at 226.8 nm for quantification [2].
    • Ratio Difference (RD):
      • Divide (D⁰) spectra of this compound standards by the spectrum of the degradation products (e.g., 10 µg/mL).
      • In the resulting ratio spectrum, measure the amplitudes at 240.0 nm and 258.0 nm.
      • The difference in amplitudes (ΔP) is proportional to the this compound concentration [2].

Workflow and Relationship Diagrams

The following diagram illustrates the logical decision process for selecting the appropriate troubleshooting strategy based on the specific validation challenge you encounter.

G Start Start: Method Validation Challenge Specificity Specificity Issue? (Peak overlap, impurities) Start->Specificity Precision Precision Issue? (High %RSD) Start->Precision Accuracy Accuracy Issue? (Poor recovery) Start->Accuracy Sensitivity Sensitivity Issue? (High LOD/LOQ) Start->Sensitivity Robustness Robustness Issue? (Method not transferable) Start->Robustness Sol_Spec_HPLC Perform Forced Degradation Studies Specificity->Sol_Spec_HPLC  HPLC/LC-MS/MS Sol_Spec_Spec Use Spectral Manipulations (D², RD) Specificity->Sol_Spec_Spec  Spectrophotometry Sol_Precision Standardize Sample Preparation Precision->Sol_Precision Sol_Accuracy Conduct Standard Addition Experiment Accuracy->Sol_Accuracy Sol_Sensitivity Optimize Sample Cleanup or Use LC-MS/MS Sensitivity->Sol_Sensitivity Sol_Robustness Test Method with Deliberate Variations Robustness->Sol_Robustness

Key Considerations for Your Validation Protocol

To further enhance the reliability of your method, keep these overarching principles in mind:

  • Investigate All Interferences: Don't focus solely on the drug and its degradation products. Consider potential interference from the sample matrix (e.g., plasma components, tablet excipients), solvents, buffers, and reagents used in sample preparation [3].
  • Set Scientifically Justified Criteria: Avoid using generic, copy-pasted acceptance criteria. The criteria should be based on the method's actual performance during development and its intended use. For instance, if method development data consistently shows a resolution of 1.4 for a critical pair, setting a criterion of 1.5 may be unrealistic and lead to validation failure [3].
  • Plan for Long-Term Use: If the method will be used for stability studies, the validation must prove it can accurately analyze samples where the composition changes over time due to degradation. This is why forced degradation studies are a cornerstone of stability-indicating method validation [3].

References

Letrozole Forced Degradation Products: Identification & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the major forced degradation products of Letrozole? A study using LC-Q-TOF/MS identified 27 related substances (RSs) in this compound [1]. Among these:

  • 11 were confirmed as process-related impurities (PRs) from synthesis.
  • 16 were characterized as degradation products (DPs) through stress studies [1]. The degradation pathways were found to be similar to those of anastrozole, another triazole-class aromatase inhibitor, with hydrolysis-derived degradation products being the most common [1].

2. Under what conditions is this compound most unstable? this compound is highly susceptible to degradation in alkaline medium [2]. This liability is attributed to its cyano phenyl group [2]. Forced degradation studies confirm that base-induced hydrolysis is a major degradation pathway.

3. What analytical techniques are used to identify and separate these products? The primary techniques for separation and identification are:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS): This is a powerful high-resolution tool for identifying and characterizing impurities and degradation products. A developed LC-Q-TOF/MS method with two distinct elution modes was successfully used to separate the 27 related substances [1].
  • Spectrophotometric Methods: While not for identification, stability-indicating methods like Second Derivative (D²), Ratio Difference (RD), and First Derivative of Ratio Spectra (DD1) have been developed to quantify this compound in the presence of its alkali-induced degradation products for quality control purposes [2].

Experimental Protocols & Data

For researchers designing forced degradation studies, the tables below summarize key experimental conditions and analytical parameters from recent studies.

Table 1: Reported Forced Degradation Conditions for this compound

Stress Condition Parameters Confirmed Degradation Analysis Method
Alkaline Hydrolysis 2N NaOH, 75°C, reflux for 0.5 hours [2]. Complete degradation confirmed by TLC [2]. LC-Q-TOF/MS, Spectrophotometry
Other Stress Conditions Based on ICH Q1A(R2) guideline [1]. Degradation products observed [1]. LC-Q-TOF/MS

Table 2: Key Parameters for Stability-Indicating Spectrophotometric Methods

Method Measured Signal / Wavelength Linear Range (μg/mL) Mean Recovery % (± RSD)
Second Derivative (D²) Peak amplitude at 226.8 nm [2] 1.00 - 16.00 [2] 100.02 ± 1.371 [2]
Ratio Difference (RD) ΔP at 240.0 nm & 258.0 nm [2] 3.00 - 16.00 [2] 100.05 ± 1.972 [2]
First Derivative of Ratio Spectra (DD1) Peak amplitude at 246.0 nm [2] 3.00 - 16.00 [2] 100.40 ± 1.223 [2]

Troubleshooting Guide & FAQs

Q1: During LC-MS method development, I cannot achieve good separation of all degradation products. What can I do?

  • Problem: Co-elution or poor resolution of peaks.
  • Solution: The reference study utilized a newly developed LC-Q-TOF/MS method with two distinct elution modes to achieve separation of the 27 related substances [1]. Consider optimizing your gradient program, mobile phase composition, and column type. Using a high-resolution MS like Q-TOF can also help deconvolute co-eluting peaks.

Q2: How can I confirm that this compound is fully degraded after a stress test?

  • Problem: Uncertainty about the completion of forced degradation.
  • Solution: The alkaline degradation study used Thin-Layer Chromatography (TLC) with a development system of hexane: ethyl acetate (1:1 v/v) to confirm complete degradation of the parent drug [2]. This is a simple and effective qualitative check.

Q3: I need a quick and cost-effective method to quantify this compound in stability samples, not to identify unknown degradants. What do you recommend?

  • Problem: Need for a routine quality control method.
  • Solution: The manipulated stability-indicating spectrophotometric methods (D², RD, DD1) are suitable. They are validated as per ICH guidelines and provide accurate quantification of this compound in the presence of its alkali-induced degradation products without the need for complex instrumentation [2].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for a forced degradation study, from sample preparation to data analysis, based on the protocols from the search results.

G Start Start Forced Degradation Study Alkaline Apply Alkaline Stress: 2N NaOH, 75°C, 0.5h Start->Alkaline Confirm Confirm Complete Degradation Alkaline->Confirm TLC TLC Analysis (Hexane:Ethyl Acetate 1:1) Confirm->TLC Analyze Analyze Degradation Mixture TLC->Analyze LCMS LC-Q-TOF/MS for Identification & Separation Analyze->LCMS Spectro Spectrophotometry for Quantification (D², RD, DD1) Analyze->Spectro Results Interpret Results & Report Degradation Pathways LCMS->Results Spectro->Results

References

Comparison of Letrozole Plasma Extraction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of different extraction methods to help you choose the most suitable one for your research goals.

Method Principle Recovery (%) LLOQ Key Advantages Key Disadvantages
Dispersive Liquid-Liquid Microextraction (DLLME) [1] Dispersion of extraction solvent (e.g., chloroform) using a disperser (e.g., acetone) to form a cloudy solution, then centrifugation. 87.4% (Plasma) 1.5 µg/L (Plasma) High preconcentration factor (up to 120); simple and rapid [1] Requires careful solvent selection; may need solvent evaporation step [1]
Solid Phase Extraction (SPE) [2] Adsorption of analyte onto a solid sorbent (e.g., Orochem DVB-LP cartridge), followed by washing and elution. 94.3% - 96.2% 0.10 ng/mL High selectivity and clean-up; suitable for complex matrices [2] Can be more time-consuming; requires specialized cartridges and equipment [2]
Protein Precipitation (PP) [3] Precipitation of plasma proteins using a solvent (e.g., acidified chilled acetonitrile), followed by centrifugation. 91.16% - 99.44% 75 ng/mL Very simple and fast; minimal required resources [3] Less selective; potential for matrix effects; lower sensitivity [3]
Dispersive Solid Phase Extraction (dSPE) with Magnetic Nanoparticles [4] Adsorption of analyte onto functionalized magnetic nanoparticles, separation using a magnet, and then desorption. Not specified 0.01 µg/mL (10 ng/mL) High extraction efficiency; fast separation; reusable materials [4] Requires synthesis/characterization of specialized nanoparticles [4]

Detailed Experimental Protocols

Here are the step-by-step procedures for two of the most common techniques: Protein Precipitation and Solid Phase Extraction.

Protocol 1: Protein Precipitation for Rat Plasma [3]

This is a quick and simple method suitable for high-concentration samples.

  • Materials: Acidified chilled acetonitrile (with 0.1% ortho-phosphoric acid), internal standard solution (e.g., Carbamazepine).
  • Equipment: Vortex mixer, centrifuge, HPLC system.
  • Procedure:
    • Pipette 90 µL of plasma into a microcentrifuge tube.
    • Add 10 µL of letrozole working standard and 10 µL of internal standard solution.
    • Vortex the mixture for a few seconds to combine.
    • Acidify the sample by adding 0.1% ortho-phosphoric acid and vortex for 2 minutes.
    • Add a sufficient volume of chilled acetonitrile as the precipitating solvent.
    • Vortex thoroughly for 2 minutes to ensure complete protein precipitation.
    • Centrifuge the sample at 15,000 rpm at 10°C for 10 minutes.
    • Carefully transfer the clear supernatant to a clean vial.
    • Inject 20 µL of the supernatant into the HPLC system for analysis.
Protocol 2: Solid Phase Extraction for Human Plasma [2]

This method provides a cleaner extract and is better for low-concentration samples or complex matrices.

  • Materials: Orochem DVB-LP cartridges (30 mg, 1 cc), 0.1 M HCl, internal standard solution (e.g., this compound-d4).
  • Equipment: Vacuum manifold, centrifuge, UPLC-MS/MS system.
  • Procedure:
    • Thaw plasma samples and allow them to equilibrate at room temperature.
    • To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution.
    • Add 300 µL of 0.1 M HCl in water and vortex-mix for 20 seconds.
    • Centrifuge the sample at 3200g for 5 minutes at 10°C.
    • Load the resulting supernatant onto the pre-conditioned Orochem DVB-LP extraction cartridge.
    • Draw the sample through the sorbent under vacuum.
    • Wash the cartridge with a suitable wash solution to remove impurities.
    • Elute the captured this compound with an organic elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
    • The eluate can then be injected directly or after evaporation and reconstitution for UPLC-MS/MS analysis.

Troubleshooting Common Experimental Issues

Here are answers to some frequently asked questions that may arise during method development and application.

Q1: Why is my extraction recovery low and inconsistent with the DLLME method?

  • A: This is often due to non-optimal solvent ratios or inefficient emulsion formation [1]. Ensure that the type and volume of the disperser solvent (e.g., acetone) and extraction solvent (e.g., chloroform) are carefully optimized. The injection speed of the solvent mixture into the aqueous sample should be rapid to form a stable cloudy solution, which is critical for high extraction efficiency [1].

Q2: How can I improve the sensitivity of my this compound assay?

  • A: Sensitivity is highly dependent on the extraction technique and the detection method.
    • For extraction: Methods with high pre-concentration factors, like DLLME (PF of 120) or SPE, will generally provide lower Limits of Quantification (LLOQ) [1] [2]. For example, one SPE-UPLC-MS/MS method achieved an impressive LLOQ of 0.10 ng/mL [2].
    • For detection: Switching from HPLC-UV to a more sensitive technique like LC-MS/MS is the most effective way to significantly lower the LLOQ, as demonstrated in several highly sensitive methods [2] [5] [6].

Q3: What could be causing ion suppression in my LC-MS/MS analysis after protein precipitation?

  • A: Protein precipitation, while fast, provides minimal sample clean-up. Co-precipitated endogenous phospholipids and matrix components can cause significant ion suppression in the mass spectrometer [1] [3]. To mitigate this, consider:
    • Using a more selective extraction method like SPE or dSPE with magnetic nanoparticles, which are designed to remove these interferences [2] [4].
    • Optimizing the chromatographic separation to better resolve this compound from early-eluting matrix compounds.

Q4: My internal standard response is unstable. What should I check?

  • A: First, verify the stability and preparation of your internal standard solution. For methods using a deuterated internal standard (e.g., this compound-d4), ensure it is added at the very beginning of the extraction process to account for any procedural losses [2]. In protein precipitation, ensure the precipitating solvent is chilled and added in sufficient volume to achieve a consistent and complete precipitation across all samples [3].

Workflow Diagram: Choosing an Extraction Method

The following diagram illustrates the decision-making process for selecting the most appropriate extraction technique based on your research requirements.

Start Start: Choose Extraction Method Goal What is the primary goal? Start->Goal Simple Speed & Simplicity Goal->Simple  Priority Sensitive High Sensitivity & Clean Extract Goal->Sensitive  Priority Advanced Novel / High- Efficiency Method Goal->Advanced  Priority PP Protein Precipitation Simple->PP SPE Solid Phase Extraction (SPE) Sensitive->SPE DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Advanced->DLLME MagNP dSPE with Magnetic Nanoparticles Advanced->MagNP

References

Troubleshooting Guide: Improving Letrozole Method Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in achieving lower Limits of Quantification (LLOQ) for letrozole.

1. Challenge: Inadequate Sensitivity for Low Concentrations

  • Problem: The method cannot reliably detect this compound at the required low concentrations, often due to high background noise or inefficient ionization.
  • Solution:
    • Advanced Instrumentation: Utilize modern High-Resolution Mass Spectrometry (HRMS) systems, such as the ZenoTOF 8600, which can provide an average 18-fold improvement in LLOQ for small molecules compared to previous generations by enhancing MS/MS sampling efficiency [1].
    • Echo Summing Technique: Implement this data collection strategy on triple quadrupole MS. By collecting, summing, and integrating multiple iterations of the same SRM transition, it significantly improves the signal-to-noise ratio (S/N), reducing the LLOQ. This technique has been successfully applied to protein assays and can be adapted for small molecules [2].

2. Challenge: Inaccurate Determination of LLOQ/LOD

  • Problem: The criteria used for calculating the Limit of Quantification (LOQ) and Limit of Detection (LOD) are inconsistent or statistically unreliable.
  • Solution:
    • Employ graphical validation strategies like the Uncertainty Profile, which is based on tolerance intervals and measurement uncertainty. This method provides a more realistic and reliable assessment of LOQ and LOD compared to classical statistical approaches, ensuring the method is valid over its entire claimed range [3].

3. Challenge: Sample Volume & Hematocrit Effects in Microsampling

  • Problem: When using dried blood spots (DBS), variations in hematocrit can lead to inaccurate quantification, and small sample volumes can impact sensitivity.
  • Solution:
    • Use volumetric DBS devices (e.g., HemaXis DB10). This approach applies a fixed blood volume, which substantially reduces the bias caused by varying hematocrit levels, leading to more precise and accurate results [4].
    • Optimize the sample preparation and extraction procedure to ensure high recovery rates and minimal matrix effects, which is critical for sensitivity when working with small volumes [4].

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical technique for this compound quantification? A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive this compound quantification. Highly sensitive LC-MS/MS methods can measure estradiol levels in the sub-picomolar range, which is crucial for monitoring the efficacy of this compound treatment [5] [6]. For even greater sensitivity, UPLC-MS/MS (Ultra-Performance Liquid Chromatography) offers faster analysis and higher resolution, with one validated method achieving an LLOQ of 0.10 ng/mL using only 100 µL of human plasma [7].

Q2: Why is my current immunoassay unsuitable for monitoring this compound therapy? A2: Automated immunoassays lack the specificity and sensitivity required for monitoring the very low estrogen levels in patients on this compound. A 2023 clinical trial demonstrated that this compound suppresses estradiol and estrone levels below the LLOQ of a highly sensitive LC-MS/MS method. The study found no correlation between estrogen levels measured by immunoassay and LC-MS/MS, deeming immunoassays unsuitable for therapeutic monitoring [5].

Q3: How can I convert concentrations from dried blood spots (DBS) to plasma? A3: For drugs like this compound and abemaciclib, you can use a conversion model. A 2024 study developed and clinically validated such models, allowing for the estimation of plasma concentrations (the reference for TDM) from measurements taken in volumetric DBS samples [4].


Experimental Protocols & Performance Data

The table below summarizes key parameters from validated, high-sensitivity methods for this compound quantification.

Method Feature UPLC-MS/MS Method [7] UHPLC-MS/MS Method (Rat Plasma) [8] Volumetric DBS LC-MS/MS [4] RP-HPLC Method [9]
Linear Range 0.10 - 100 ng/mL 0.5 - 600 ng/mL (this compound) Developed for TDM 75 - 10,000 ng/mL
LLOQ 0.10 ng/mL 0.5 ng/mL Adequate sensitivity reported 75 ng/mL
Sample Volume 100 µL (Plasma) Not Specified 10 µL (Volumetric Blood) 90 µL (Plasma)
Extraction Solid Phase Extraction (SPE) Protein Precipitation Protein Precipitation Protein Precipitation
Run Time 2.0 minutes 2.5 minutes Not Specified 12 minutes
Application Bioequivalence Study Pharmacokinetic Study Therapeutic Drug Monitoring Preclinical Pharmacokinetics

Workflow for Method Sensitivity Optimization

The following diagram illustrates a logical pathway to follow when developing and optimizing a sensitive bioanalytical method for this compound.

Start Start: Develop Sensitive This compound Method Step1 1. Select LC-MS/MS Platform Start->Step1 Tech1 • UPLC for speed/resolution • HRMS (e.g., ZenoTOF) for sensitivity Step1->Tech1 Step2 2. Optimize Sample Prep Tech2 • SPE for clean extracts • Volumetric DBS for microsampling Step2->Tech2 Step3 3. Optimize MS Detection Tech3 • Echo summing on QqQ • Optimize MRM transitions Step3->Tech3 Step4 4. Validate LLOQ/LOD Tech4 • Use uncertainty profile for reliable limits Step4->Tech4 End Validated Sensitive Method Tech1->Step2 Tech2->Step3 Tech3->Step4 Tech4->End

References

Letrozole Chromatographic Separation Methods: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Method Type Sample Matrix Extraction Technique Column Mobile Phase (v/v) Flow Rate (mL/min) Detection Run Time / Retention Time Key Application & Note
RP-HPLC (UV) [1] Rat Plasma Protein Precipitation (chilled ACN with 0.1% OPA) Kinetex C18 (250 mm x 4.6 mm, 5 µm) 20 mM Acetate Buffer (pH 5.5) : ACN (60:40) 1.0 UV 240 nm 12 min Preclinical PK in rats. Isocratic, simple, and economic.
RP-HPLC (UV) [2] Rat Serum Liquid-Liquid Extraction (Diethyl Ether) Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) Methanol : Water (70:30) 1.0 UV 239 nm Information missing Pharmacokinetic study. Uses less toxic methanol instead of ACN.
LC-MS/MS [3] Human Plasma Protein Precipitation (Methanol) YMC-ODS-C18 (100 mm x 2.0 mm, 3 µm) Water (0.1% FA) : Methanol (0.1% FA) 0.3 MS/MS (MRM: 286.2→217.1) Information missing Therapeutic Drug Monitoring. High sensitivity (LLOQ: 1.0 ng/mL).
MEKC (UV) [4] Human Urine Solid-Phase Extraction (SPE) Fused-Silica Capillary (57 cm total length) 15 mM Sodium Cholate, 10% 2-propanol in 10 mM Phosphate Buffer (pH 7.5) Not Applicable UV 240 nm ~12 min Simultaneous determination of Letrozole, its metabolite, and antidepressants.

Experimental Protocol: RP-HPLC with Protein Precipitation [1]

Here is a detailed methodology for the quantification of this compound in rat plasma, which can be adapted as a starting point for your own method development.

Materials and Reagents
  • Analyte: this compound standard.
  • Internal Standard (IS): Carbamazepine (CBZ).
  • Precipitating Agent: Chilled Acetonitrile (ACN) containing 0.1% ortho-phosphoric acid (OPA).
  • Mobile Phase: 20 mM Ammonium Acetate Buffer (pH adjusted to 5.5 with Glacial Acetic Acid) and HPLC-grade Acetonitrile in a 60:40 ratio.
  • Other: HPLC-grade water and methanol.
Instrumentation and Chromatographic Conditions
  • System: HPLC system equipped with a UV-Vis detector.
  • Column: Kinetex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).
  • Column Oven Temperature: 25°C.
  • Mobile Phase: 20 mM Acetate Buffer (pH 5.5) : Acetonitrile (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 240 nm.
  • Injection Volume: 20 µL.
  • Run Time: 12 minutes.
Sample Preparation (Protein Precipitation)
  • Pipette 90 µL of blank or spiked plasma into a microcentrifuge tube.
  • Add 10 µL of this compound working standard and 10 µL of Internal Standard (Carbamazepine, 50 µg/mL).
  • Vortex the mixture thoroughly to ensure complete mixing.
  • Acidify the sample by adding a small volume of 0.1% OPA and vortex for 2 minutes.
  • Add a sufficient volume of chilled ACN containing 0.1% OPA (e.g., 300 µL) as the precipitating solvent.
  • Vortex vigorously for several minutes and then centrifuge at 15,000 rpm at 10°C for 10 minutes.
  • Carefully collect the clear supernatant and transfer it to an autosampler vial for injection.

Troubleshooting FAQs & Optimization Guides

FAQ 1: How can I resolve poor peak shape or tailing?

Poor peak shape is often related to the column condition or mobile phase pH.

  • Check Column Performance: Test with a standard mixture to see if performance has degraded. Older columns may need to be replaced.
  • Adjust Mobile Phase pH: The ionization state of this compound can be controlled by pH. Optimizing the buffer pH (e.g., acetate buffer at pH 5.5 [1]) can significantly improve peak symmetry.
  • Use Buffers: Always use a buffered mobile phase to maintain a stable pH. A 20 mM acetate buffer is effective for this method [1].
FAQ 2: What can I do if my recovery from the plasma is low?

Recovery is primarily dependent on the efficiency of the sample preparation technique.

  • Optimize Precipitation Solvent: Using chilled ACN containing a small amount of acid (like 0.1% OPA) can improve protein precipitation efficiency and analyte recovery [1].
  • Consider Alternative Extraction: If protein precipitation gives low or inconsistent recovery, switch to Liquid-Liquid Extraction (LLE). Diethyl ether has been successfully used for this compound extraction from serum, which can provide cleaner samples and higher recovery [2].
FAQ 3: How can I increase the sensitivity of my assay?
  • Switch to LC-MS/MS: For the highest sensitivity, especially for trace-level quantification in biological matrices, LC-MS/MS is the gold standard. One validated method achieved a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL using multiple reaction monitoring (MRM) [3].
  • Optimize Sample Volume: Increasing the volume of plasma extracted can lower the detection limit, but ensure it does not adversely affect the extraction efficiency or chromatographic performance.

Method Selection and Optimization Workflow

The following diagram outlines a logical pathway for developing and troubleshooting your this compound chromatographic method.

cluster_1 Step 1: Select Core Technique cluster_2 Step 2: Develop Sample Prep cluster_3 Step 3: Optimize Chromatography Start Start: Define Analytical Goal TechSelect Select HPLC-UV for routine analysis or LC-MS/MS for high sensitivity Start->TechSelect Tech_UV HPLC-UV Method TechSelect->Tech_UV Routine Tech_MS LC-MS/MS Method TechSelect->Tech_MS Trace PrepSelect Choose Extraction Method Tech_UV->PrepSelect Tech_MS->PrepSelect Prep_PP Protein Precipitation (Chilled ACN + 0.1% OPA) PrepSelect->Prep_PP Simplicity Prep_LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) PrepSelect->Prep_LLE Cleanliness ChromOpt Resolve Issues Prep_PP->ChromOpt Prep_LLE->ChromOpt Opt_Peak Poor Peak Shape? → Check/Replace Column → Optimize Mobile Phase pH ChromOpt->Opt_Peak Opt_Retention Incorrect Retention? → Adjust Buffer/Organic Ratio ChromOpt->Opt_Retention Opt_Sensitivity Low Sensitivity? → Increase injection volume → Consider LC-MS/MS ChromOpt->Opt_Sensitivity End Validated Method Opt_Peak->End Opt_Retention->End Opt_Sensitivity->End

References

Clinical Profile Comparison: Letrozole vs. Clomiphene Citrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and clinical data for a direct comparison.

Feature Letrozole Clomiphene Citrate
Drug Class Aromatase Inhibitor [1] [2] Selective Estrogen Receptor Modulator (SERM) [3]
Mechanism of Action Centrally & peripherally blocks androgen-to-estrogen conversion, reducing negative feedback on pituitary [4] [1]. Centrally blocks estrogen receptors in the hypothalamus, inhibiting negative feedback [4] [3].
Typical Dosage for OI 2.5 mg to 7.5 mg daily, days 3-7 of cycle [4] [1] 50 mg to 150 mg daily, days 3-7 or 5-9 of cycle [3] [5]
Half-Life ~48 hours [4] [1] Up to 2 weeks (and metabolites may persist for weeks) [4]
Ovulation Rate (in PCOS) ~62.5% - 82.4% [4] ~37.5% - 74.7% [4]
Live Birth Rate (in PCOS) Higher; 32% vs. 29% (RD=3.1%) in one large analysis [6]. Meta-analysis shows OR 1.68 vs. CC [2]. Lower than this compound in PCOS patients [6] [2].
Multiple Pregnancy Rate Generally lower (≈1.3%) due to monofollicular development [1] [2]. Higher (≈1.7%-8%) due to multifollicular development [7] [2].
Miscarriage Rate Comparable to clomiphene (≈19%) [2]. Comparable to this compound (≈20%) [2].
Key Advantages Superior live birth rates in PCOS; Monofollicular growth; No negative impact on endometrium [4] [1] [2]. Orally administered, inexpensive, and long history of use [4].
Key Disadvantages Not FDA-approved for ovulation induction in some countries (off-label use) [2]. Anti-estrogenic effects on endometrium & cervical mucus; Prolonged half-life [4] [7].

Detailed Experimental Data and Protocols

For research and development purposes, understanding the design and outcomes of key trials is essential.

Key Clinical Trial Outcomes

Study 1: Large Retrospective Cohort Analysis (2011-2015, USA)

  • Objective: To compare pregnancy and neonatal outcomes for up to six consecutive cycles of this compound versus clomiphene citrate [6].
  • Participants: 18,120 women initiating this compound and 49,647 women initiating clomiphene [6].
  • Methodology: Emulated a target trial using real-world healthcare claims data, with stratification by PCOS and unexplained infertility status [6].
  • Key Findings (PCOS Population): The intention-to-treat analysis showed a pregnancy probability of 43% for this compound vs. 37% for clomiphene (RD=6.0%), and a live birth probability of 32% vs. 29% (RD=3.1%) [6]. Notably, in the per-protocol analysis, the risk of multiple gestation was higher with this compound (19% vs. 9%), potentially influencing other neonatal outcomes [6].

Study 2: Meta-Analysis on Combination Therapy (2025)

  • Objective: To evaluate the efficacy of this compound combined with clomiphene in treating PCOS [8].
  • Methodology: Meta-analysis of 10 RCTs involving 931 PCOS patients [8].
  • Key Findings: The combination therapy significantly improved pregnancy rates (RR=1.50) and ovulation rates (RR=1.29) compared to clomiphene alone. It also showed a positive effect on estradiol levels without significant effects on LH, FSH, or endometrial thickness [8].
In Vitro Fertilization (IVF) Microstimulation Protocol

Study: Comparison of CC+Gn vs. LE+Gn (2018-2022)

  • Objective: To compare the impact of Clomiphene + Gonadotropins (CC+Gn) versus this compound + Gonadotropins (LE+Gn) on fertility outcomes in patients undergoing microstimulation protocols for IVF [9].
  • Participants: 1,697 infertility patients with diminished ovarian reserve [9].
  • Protocol: Patients were divided into two groups. The CC+Gn group (n=875) and the LE+Gn group (n=822) underwent controlled ovarian hyperstimulation with a starting Gn dose of ≤150 IU/day [9].
  • Key Findings: The LE+Gn group had significantly higher clinical pregnancy and live birth rates than the CC+Gn group. This was associated with greater endometrial thickness on the day of hCG trigger in the LE+Gn group (7.81mm vs. 6.45mm), while the CC+Gn group required a lower total dosage of HMG [9].

Mechanisms of Action: A Visual Guide

The fundamental difference between the two drugs lies in their site and mode of action, which explains their distinct clinical profiles. The following diagrams illustrate their unique pathways.

G cluster_this compound This compound (Aromatase Inhibitor) cluster_clomiphene Clomiphene Citrate (SERM) blue1 blue1 red1 red1 yellow1 yellow1 green1 green1 grey1 grey1 L1 Administration of this compound L2 Blocks Aromatase in Ovaries & Body L1->L2 L3 Androstenedione & Testosterone accumulate in the ovary L2->L3 Peripheral Action L4 Systemic Estrogen Levels Decrease L2->L4 Central Action L5 Reduced negative feedback on Pituitary Gland L4->L5 L6 Increased FSH & LH Secretion L5->L6 L7 Stimulates Follicular Growth & Ovulation (Monofollicular) L6->L7 L8 Endometrium remains unaffected L7->L8 C1 Administration of Clomiphene Citrate C2 Blocks Estrogen Receptors in the Hypothalamus C1->C2 C3 Hypothalamus 'blind' to circulating Estrogen C2->C3 C6 Also blocks Estrogen Receptors in Endometrium & Cervix C2->C6 Peripheral Action C4 Increased GnRH & Pituitary Secretion of FSH & LH C3->C4 C5 Stimulates Follicular Growth & Ovulation (Often Multifollicular) C4->C5 C7 Thin Endometrium & Hostile Cervical Mucus C6->C7

Interpretation and Clinical Guidelines

  • For Patients with PCOS: Major guidelines, including the ESHRE-ASRM 2018 consensus, recommend This compound as the first-line pharmacologic treatment for ovulation induction, citing higher live birth rates compared to clomiphene citrate [2]. Clomiphene remains an option where this compound is unavailable or cost-prohibitive [2].
  • For Patients with Unexplained Infertility: Large studies indicate that the probability of pregnancy and live birth is comparable between this compound and clomiphene citrate [6]. This compound may be preferred due to its tendency for monofollicular development and lower risk of multiple gestation [1].
  • Treatment of Clomiphene-Resistant Patients: this compound is an effective ovulation-inducing agent in women with clomiphene resistance, with studies showing ovulation rates ranging from 30% to 84% [4].

References

Clinical Evidence on Letrozole for OHSS Prevention

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent clinical studies and reviews, illustrating the current state of evidence.

Study Type & Citation Patient Population Letrozole Protocol (Dosage & Timing) Key Findings on OHSS Risk
RCT [1] PCOS patients at high risk for OHSS (n=50) 5 mg/day for 5 days, starting on cycle day 2 Significant reduction: 1 moderate case (intervention) vs. 9 moderate cases (control); p=0.04 [1]
RCT [2] PCOS patients at high risk for OHSS (n=170) 5 mg/day from day 3 to day 7 of the cycle No reduction in incidence, but significant reduction in severity if OHSS occurred [2]
Cross-sectional Study [3] PCOS patients at risk for OHSS (n=343) 2.5 mg twice daily for 5 days, starting on trigger day No significant difference in OHSS severity, hospitalization rates, or need for albumin [3]
Systematic Review & Meta-Analysis [4] High-risk women undergoing ART (8 studies, n=1551) Various protocols across included studies Reduced incidence of total and moderate-severe OHSS; no significant effect on mild, moderate, or severe OHSS when analyzed individually [4]
Review Article [5] Synthesis of available evidence Suggested optimal: 7.5 mg daily for 5 days post-retrieval Proposed as an effective option, but not yet officially recommended in guidelines [5]

Detailed Experimental Protocols

To evaluate the effect of this compound on OHSS risk, researchers typically employ structured clinical trial designs. The workflow below outlines the general methodology used in these studies.

G Start Patient Recruitment: High-risk women (e.g., with PCOS, high AMH) A Randomization Start->A B Intervention Group A->B C Control Group A->C E This compound Administration (e.g., 5mg/day, days 2-6) B->E F Placebo or Standard Care C->F D Controlled Ovarian Hyperstimulation (COH) G Oocyte Retrieval and Trigger D->G E->D F->D H Primary Outcome: Incidence and Severity of OHSS G->H I Secondary Outcomes: Estradiol levels, oocyte yield, pregnancy rates G->I

Key methodological components include:

  • Patient Population: Most studies focus on women at high risk for OHSS, such as those with Polycystic Ovary Syndrome (PCOS) or high Anti-Müllerian Hormone (AMH) levels [1] [3] [2].
  • Stimulation Protocol: A GnRH-antagonist protocol is commonly used for ovarian stimulation, as it is itself a strategy to reduce OHSS risk [1] [3] [2].
  • Intervention: The intervention group receives oral this compound, while the control group typically receives a placebo or standard care without this compound [1] [2].
  • Outcome Measurement: The primary outcome is the incidence and severity of early-onset OHSS, usually classified based on standardized criteria (e.g., Golan or ASRM criteria) [1] [3]. Secondary outcomes often include estradiol levels on the trigger day and embryological data [1].

Mechanism of Action: How this compound May Reduce OHSS

This compound is believed to mitigate OHSS risk through multiple biological pathways. The following diagram illustrates the proposed mechanisms.

G This compound This compound AromataseInhibition Aromatase Enzyme Inhibition This compound->AromataseInhibition  Inhibits LowEstradiol Low Systemic Estradiol (E2) Levels AromataseInhibition->LowEstradiol  Leads to HighAndrogens High Intraovarian Androgen Levels AromataseInhibition->HighAndrogens  Leads to DisruptedFeedback Disrupted Negative Feedback Loop LowEstradiol->DisruptedFeedback  Causes GranulosaCellEffect Effect on Granulosa Lutein Cells HighAndrogens->GranulosaCellEffect  Influences ShortenedLutealPhase Shortened Luteal Phase DisruptedFeedback->ShortenedLutealPhase  Results in LessHCGStimulation Reduced Duration of Ovarian Stimulation by hCG ShortenedLutealPhase->LessHCGStimulation  Limits ReducedVEGF Reduced Vascular Endothelial Growth Factor (VEGF) GranulosaCellEffect->ReducedVEGF  Reduces LessVascularPermeability Decreased Vascular Permeability ReducedVEGF->LessVascularPermeability  Causes OHSSRisk Reduced OHSS Risk LessVascularPermeability->OHSSRisk  Reduces LessHCGStimulation->OHSSRisk  Reduces

The primary mechanisms derived from research are [1] [5]:

  • Estrogen Reduction: this compound potently inhibits the aromatase enzyme, blocking the conversion of androgens to estrogens. This leads to a sharp decline in serum estradiol (E2) levels, which is a key mediator of OHSS [1] [5].
  • VEGF Suppression: this compound may reduce the production of Vascular Endothelial Growth Factor (VEGF) from granulosa lutein cells. VEGF is a major driver of increased vascular permeability, the hallmark of OHSS pathophysiology [5].
  • Corpus Luteum Function Modulation: By creating a low-estrogen environment, this compound can disrupt the hypothalamic-pituitary feedback loop, potentially leading to a shorter luteal phase and reduced exposure to luteotropic stimuli like hCG, thereby mitigating late-onset OHSS [5].

Current Guideline Recommendations

Despite the positive evidence from some trials, official guidelines have been cautious.

  • The American Society for Reproductive Medicine (ASRM) states in its 2024 guideline: "It is not recommended to administer this compound as an intervention to reduce rates of moderate-to-severe OHSS" (Strength of evidence: B; Strength of recommendation: moderate) [6].

This recommendation reflects that the body of evidence is deemed insufficient or inconsistent for routine clinical use, especially when compared to other established methods like GnRH agonist triggers and freeze-all strategies [6].

Interpretation for Professionals

For researchers and drug developers, the data on this compound presents a clear picture:

  • Promise and Conflict: this compound has a strong biological rationale and shows significant benefit in several well-designed clinical trials [1] [2]. However, the existence of negative studies creates clinical equipoise [3].
  • Key Variables: The dosage, timing of administration (during stimulation vs. luteal phase), and the patient population appear critical to its efficacy. Higher doses (e.g., 7.5 mg) may be more effective than lower ones [5].
  • Future Research: More large-scale, multi-center RCTs are needed to definitively establish the role of this compound, identify the optimal protocol, and define the patient subgroups that would benefit most [5] [4].

References

letrozole palbociclib combination vs letrozole monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The table below summarizes key efficacy and safety data from clinical trials and meta-analyses.

Parameter Palbociclib + Letrozole This compound Monotherapy Notes & Sources
Progression-Free Survival (PFS) Significantly longer [1] Shorter [1] PALOMA-2 trial: PFS increased from 4.5 to 9.5 months in one analysis [2]
Overall Survival (OS) Not significantly improved [1] Comparable [1] PALOMA-2 final analysis (median follow-up 90.1 months): Median OS 53.9 vs. 51.2 months (HR 0.96; p=0.34) [1]
Overall Response Rate (ORR) Better [3] Lower [3] Meta-analysis of CDK 4/6 inhibitor arms showed superior ORR (RR 1.59; 95% CI 1.37-1.86; p<0.00001) [3]
Progressive Disease (PD) Lower rate [3] Higher rate [3] Meta-analysis showed combination reduced PD rate (RR 0.46; 95% CI 0.39-0.54; p<0.00001) [3]
Common Adverse Events Neutropenia, Leukopenia, Infections [4] [5] Generally favorable tolerability [6] Palbociclib associated with higher rates of hematological toxicities [4] [3]

Cost-Utility Analysis

A cost-utility analysis from the Iranian healthcare system perspective provides a structured economic comparison, summarized in the table below.

Analysis Component Palbociclib + this compound Ribociclib + this compound This compound Monotherapy
Incremental Cost-Effectiveness Ratio (ICER) $137,302 per QALY [4] $120,478 per QALY [4] Reference therapy [4]
Cost-Effective? No [4] No [4] Yes (most cost-effective, despite lower effectiveness) [4]
Threshold Exceeded target threshold of $4,565 per QALY [4]

This analysis concluded that, despite its lower effectiveness, This compound monotherapy was the most cost-effective strategy at the defined threshold. The combination therapies had no chance of being cost-effective based on probabilistic sensitivity analysis [4].

Mechanism of Action and Experimental Protocols

Understanding the mechanistic basis and how key evidence was generated is crucial for interpreting the clinical data.

Cellular Signaling Pathway

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates its mechanism of action at the cellular level.

G cluster_pathway CDK4/6 Pathway in HR+ Breast Cancer Estrogen Estrogen ER ER Estrogen->ER Binds CyclinD CyclinD ER->CyclinD Stimulates Transcription CDK46 CDK46 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CellCycle CellCycle E2F->CellCycle Drives G1 to S Phase Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

The diagram shows that in HR+ breast cancer cells, estrogen signaling promotes the synthesis of Cyclin D. Upon binding to CDK4/6, this complex phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases E2F transcription factors, which drive the transition from the G1 to the S phase of the cell cycle, committing the cell to division [7] [5]. Palbociclib inhibits CDK4/6, preventing pRb phosphorylation and inducing G1 phase cell cycle arrest [2] [5]. This compound, an aromatase inhibitor, acts upstream by reducing estrogen production [6]. Their combination provides a dual attack on the same oncogenic pathway.

Key Clinical Trial Designs

The efficacy data primarily comes from a few pivotal trials with specific designs:

  • PALOMA-2 (NCT01740427): This was a randomized, double-blind, phase 3 trial that provided the foundation for approval. It enrolled 666 postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease. Patients were randomly assigned (2:1) to receive palbociclib plus this compound or placebo plus this compound. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) [1].
  • Systematic Review & Meta-Analysis: A 2022 meta-analysis followed the PRISMA protocol and was registered on PROSPERO (CRD42021281006). It synthesized data from 9 randomized controlled trials (including MONALEESA, PALOMA, and MONARCH series) with 5,110 participants. The analysis compared CDK4/6 inhibitors plus endocrine therapy versus endocrine therapy alone, with outcomes including Overall Response Rate (ORR), Clinical Benefit Rate (CBR), and Progressive Disease (PD), assessed using RECIST guideline version 1.1 [3].

Conclusion for Clinical and Research Applications

  • Efficacy: The combination of palbociclib and this compound is superior to this compound monotherapy in improving PFS and ORR in the first-line treatment of HR+/HER2- advanced breast cancer [3] [1].
  • Overall Survival: Despite the clear PFS benefit, the combination has not demonstrated a statistically significant improvement in overall survival [1].
  • Safety: The efficacy advantage comes with a predictable increase in hematologic toxicities, primarily neutropenia, which requires monitoring [4] [5].
  • Cost-Effectiveness: From a health economic perspective, the combination is not cost-effective compared to this compound monotherapy in some healthcare systems, as the high drug cost outweighs the clinical benefit gained when measured against common cost-effectiveness thresholds [4].

The decision to use this combination in clinical practice or to invest in further development of similar agents must, therefore, balance the significant efficacy benefits against the toxicity management requirements and economic costs.

References

Analytical Method Comparison: HPLC vs. UV-Spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a direct comparison of the key performance characteristics of various analytical methods for letrozole as reported in the literature.

Method Feature HPLC (with UV detection) UV-Spectrophotometry (Basic) First-Derivative UV Second-Derivative UV AUC-Spectrophotometry
Primary Application Biological fluids (e.g., rat serum, plasma) [1] [2] Bulk drug & pharmaceutical formulations [3] [4] Pharmaceutical formulations [3] Pharmaceutical formulations [3] Pharmaceutical formulations [3]
Linear Range 0.15 - 100 μg/mL [1] 0.25 - 20.0 μg/mL [3] 0.25 - 20.0 μg/mL [3] 0.5 - 20.0 μg/mL [3] 0.25 - 20.0 μg/mL [3]
Limit of Detection (LOD) / Sensitivity LOD: ~0.05 μg/mL [1]; LLOQ: 75 ng/mL [2] LOD in bulk form: ~0.012 μg/mL [5] Not specifically reported, but higher selectivity than basic UV [3] Not specifically reported, but higher selectivity than basic UV [3] Not specifically reported [3]
Precision (% RSD) Intra-day: < 11% [1]; Another method: 2.61-7.48% [2] Intra-day RSD < 1% [5] RSD within acceptable ICH range [3] RSD within acceptable ICH range [3] RSD within acceptable ICH range [3]
Key Advantage High sensitivity & selectivity; separates analytes from complex matrices [1] [2] Simplicity, cost-effectiveness, rapidity [3] Enhanced selectivity in the presence of overlapping spectra [3] Enhanced selectivity in the presence of overlapping spectra [3] Useful for broad or non-sharp peaks [3]
Key Disadvantage Higher cost, complex operation, longer analysis time [2] Low sensitivity; unsuitable for biological matrices; susceptible to interference [1] [2] More complex data processing than basic UV [3] More complex data processing than basic UV [3] Requires careful wavelength range selection [3]

Detailed Experimental Protocols

Here is a summary of the typical experimental workflows for the two main categories of methods.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are particularly favored for bioanalytical applications due to their ability to separate this compound from complex biological matrices.

cluster_1 Biological Sample Prep cluster_2 Chromatographic Separation SamplePrep Sample Preparation Extraction Extraction SamplePrep->Extraction SamplePrep->Extraction Reconstitution Reconstitution Extraction->Reconstitution Extraction->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Serum/Plasma Serum/Plasma Serum/Plasma->SamplePrep Precipitating Solvent\n(e.g., Acidified Chilled ACN) Precipitating Solvent (e.g., Acidified Chilled ACN) Precipitating Solvent\n(e.g., Acidified Chilled ACN)->Extraction Mobile Phase Mobile Phase Mobile Phase->Reconstitution Column: C18 Column: C18 Column: C18->HPLC Detector: UV (239-240 nm) Detector: UV (239-240 nm) Detector: UV (239-240 nm)->HPLC Calibration Curve Calibration Curve Calibration Curve->DataAnalysis Peak Area Peak Area Peak Area->DataAnalysis

  • Sample Preparation & Extraction: For biological samples like rat serum or plasma, protein precipitation is a common technique. This involves mixing the plasma sample with a precipitating solvent like acidified chilled acetonitrile (containing 0.1% ortho-phosphoric acid), vortexing, and then centrifuging to obtain a clear supernatant [2]. Liquid-liquid extraction with solvents like diethyl ether is also used [1].
  • Chromatographic Conditions:
    • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) [1] [2].
    • Mobile Phase: Often an isocratic mixture. Common systems include Methanol:Water (70:30, v/v) [1] or 20 mM Acetate Buffer (pH 5.5):Acetonitrile (60:40, v/v) [2].
    • Flow Rate: 1.0 mL/min [1] [2].
    • Detection: UV detection at 239 nm or 240 nm [1] [2].
    • Injection Volume: Typically 20 μL [2].
UV-Spectrophotometric Methods

These methods are straightforward and ideal for the analysis of this compound in pure form or simple pharmaceutical formulations like tablets.

cluster_1 Solution Preparation cluster_2 Spectrophotometric Analysis StandardPrep Standard & Sample Solution Preparation Scan Spectrum Scan StandardPrep->Scan Measurement Response Measurement Scan->Measurement Scan->Measurement Quantification Quantification Measurement->Quantification This compound Standard This compound Standard This compound Standard->StandardPrep Tablet Powder Tablet Powder Tablet Powder->StandardPrep Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->StandardPrep Wavelength Range\n200-400 nm Wavelength Range 200-400 nm Wavelength Range\n200-400 nm->Scan Basic UV: A at 240 nm Basic UV: A at 240 nm Basic UV: A at 240 nm->Measurement 1st Derivative: dA/dλ at 224 nm 1st Derivative: dA/dλ at 224 nm 1st Derivative: dA/dλ at 224 nm->Measurement 2nd Derivative: d²A/dλ² at 241 nm 2nd Derivative: d²A/dλ² at 241 nm 2nd Derivative: d²A/dλ² at 241 nm->Measurement AUC: Area from 235-245 nm AUC: Area from 235-245 nm AUC: Area from 235-245 nm->Measurement Calibration Curve Calibration Curve Calibration Curve->Quantification

  • Standard Solution Preparation: A stock solution of this compound (e.g., 100 μg/mL) is prepared in a suitable solvent like methanol. This is then serially diluted to obtain working standards within the linear range [3].
  • Tablet Sample Preparation: Twenty tablets are weighed and powdered. A portion equivalent to about 10 mg of this compound is accurately weighed, dissolved in methanol, sonicated, filtered, and then diluted to the required concentration [3].
  • Instrumental Parameters & Measurement:
    • Instrument: Double-beam UV-VIS Spectrophotometer [3].
    • Basic UV Method: The absorbance of the solution is measured directly at 240 nm [3] [4].
    • Derivative & AUC Methods: The same initial solution is used, but the spectral data is processed differently.
      • First-Derivative: Measurement of the response (dA/dλ) at 224 nm [3].
      • Second-Derivative: Measurement of the response (d²A/dλ²) at 241 nm [3].
      • Area Under Curve (AUC): Calculation of the integrated area in the wavelength range of 235–245 nm [3].

How to Choose the Right Method

Selecting between HPLC and UV methods depends entirely on your analytical requirements.

  • Choose HPLC if:

    • Your analysis involves complex biological matrices like plasma, serum, or tissue homogenates [1] [2].
    • You require high sensitivity to detect very low concentrations (in the ng/mL range) [2].
    • You need to confirm the specificity of the analyte peak and separate it from potential metabolites or degradants [5].
    • Your goal is to conduct pharmacokinetic studies [1].
  • Choose UV-Spectrophotometry if:

    • You are working with bulk drug substances or simple pharmaceutical formulations (like tablets) [3] [4].
    • Cost, speed, and operational simplicity are primary concerns for routine quality control [3].
    • Your laboratory lacks HPLC instrumentation.
    • The sample does not contain interfering substances that absorb at the same wavelength. The derivative and AUC techniques can help mitigate minor interference from formulation excipients [3].

References

letrozole cost-effectiveness analysis infertility treatments

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness and Clinical Performance Overview

The table below summarizes the available information on how letrozole compares to other common infertility treatments.

Aspect Comparison & Findings Supporting Evidence & Context
First-line Ovulation Induction Clinically superior to Clomiphene Citrate (CC) in women with PCOS and WHO Group II anovulation [1] [2]. Higher ovulation, clinical pregnancy, and live birth rates [1] [2]. Recognized as a first-line treatment in international guidelines [3].
Economic Advantage over Gonadotropins Associated with likely cost savings [4]. Reduced need for expensive gonadotropin medications and lower risk of Ovarian Hyperstimulation Syndrome (OHSS), which avoids associated treatment costs [4] [1] [2].
In Vitro Fertilization (IVF) Comparable outcomes to antagonist-only protocol, with reduced gonadotropin consumption [5]. Lower medication cost: 5 mg this compound co-treatment significantly reduced total gonadotropin dose without negatively affecting the number of oocytes retrieved or cumulative live birth rate [5].
Frozen Embryo Transfer (FET) Comparable pregnancy rates to programmed regimens, with simpler, cheaper luteal support [3]. A 2025 multi-center RCT in PCOS patients found the this compound ovulation regimen achieved similar clinical pregnancy and live birth rates while allowing for single-drug luteal support, suggesting a lower cost profile [3].

Mechanism of Action: this compound for Ovulation Induction

The following diagram illustrates the dual central and peripheral mechanisms by which this compound induces ovulation.

G cluster_central Central Mechanism (in the Brain) cluster_peripheral Peripheral Mechanism (in the Ovary) A This compound inhibits aromatase B Reduced estrogen synthesis A->B C Negative feedback on pituitary gland is reduced B->C D Increased secretion of FSH by the pituitary C->D End Stimulation of Follicular Growth & Ovulation D->End E This compound inhibits aromatase in ovarian follicles F Accumulation of intraovarian androgens (Testosterone) E->F G Stimulates IGF-1 and amplifies FSH receptor expression F->G H Enhanced follicular sensitivity to FSH G->H H->End Start Oral Administration of this compound Start->A Start->E

Key Experimental Data and Protocols

For researchers, the methodologies from key studies provide a basis for evaluating this compound's performance.

1. This compound vs. Programmed Regimen for Frozen Embryo Transfer (FET)

  • Source: Multi-center Randomized Controlled Trial (RCT), 2025 [3].
  • Population: 155 women with Polycystic Ovary Syndrome (PCOS).
  • Protocol:
    • Intervention Group (this compound Ovulation Regimen): Received 2.5 mg or 5.0 mg this compound daily for 5 days starting within 5 days of menstruation. Human Menopausal Gonadotropin (HMG) was added if no dominant follicle developed. Trigger was administered with HCG when leading follicle reached ≥17 mm and endometrial thickness was ≥7 mm.
    • Control Group (Programmed Regimen): Received 4-8 mg of estradiol valerate daily starting within 3 days of menstruation.
  • Outcome Measures: Primary outcome was clinical pregnancy rate. Secondary outcomes included live birth rate, abortion rate, and need for luteal support.

2. This compound Co-treatment in IVF Antagonist Protocol

  • Source: Retrospective Cohort Study, 2023 [5].
  • Population: 422 infertile women with normal ovarian reserve.
  • Protocol:
    • Groups: 2.5 mg this compound, 5 mg this compound, or control (antagonist alone). This compound was administered for 5 days starting on cycle day 2-5.
    • Stimulation: Gonadotropins were used in all groups, with dose adjustment based on follicle growth.
  • Outcome Measures: Primary outcome was cumulative live birth rate. Secondary outcomes included gonadotropin consumption, endocrine parameters, and number of oocytes retrieved.

References

letrozole combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data at a Glance

The tables below organize key efficacy findings from clinical and preclinical studies.

Table 1: Efficacy in PCOS and Infertility (Clinical Studies) This table compares combination therapies against standard treatments for ovulation induction.

Combination Therapy Comparison Key Efficacy Outcomes Citation
Letrozole + Clomiphene Citrate vs. This compound alone Ovulation Rate (77% vs. 43%) [1] [1]
vs. Clomiphene alone Pregnancy Rate (RR=1.50) and ↑ Ovulation Rate (RR=1.29) [2] [3] [2] [3]
This compound + Metformin vs. Clomiphene + Metformin (in clomiphene-resistant patients) Full-term Pregnancy Rate (34.5% vs. 10%) [4] [4]

Table 2: Efficacy in Breast Cancer (Preclinical and Clinical Studies) This table summarizes research on combinations to overcome resistance to aromatase inhibitors like this compound.

Combination Therapy Study Model / Patient Profile Key Efficacy Outcomes & Proposed Mechanism Citation
This compound + Irinotecan Preclinical (Alzheimer's model); identified via human transcriptomic data & EMR Improved memory, reduced pathology; targets neuron and glial cell gene networks [5] [5]
This compound + Glyceollin + Lapatinib Preclinical (this compound-resistant breast cancer cells) Inhibited proliferation & migration; induced cell cycle arrest via ↓ Cyclin B1 [6] [6]
AIs (e.g., this compound) + Signal Transduction Inhibitors (e.g., Gefitinib, Trastuzumab) Clinical trials (ER+, advanced breast cancer) Rationale: Overcomes endocrine resistance by targeting EGFR/HER2/MAPK pathways [7] [7]

Experimental Protocols in Detail

Here are the methodologies from key studies that generated the efficacy data.

  • Protocol 1: PCOS Ovulation Induction (Clinical RCT) This protocol is from a randomized controlled trial comparing this compound alone versus this compound-clomiphene combination [1].

    • Study Population: Infertile women aged 18-40 diagnosed with PCOS by Rotterdam criteria.
    • Randomization & Blinding: Patients were randomized 1:1, stratified by age and BMI. The study was an open-label design.
    • Intervention Groups:
      • Combination Group: Received 2.5 mg this compound and 50 mg clomiphene citrate daily.
      • Monotherapy Group: Received 2.5 mg this compound alone.
    • Treatment Duration: Medications were taken on cycle days 3-7 for one treatment cycle.
    • Primary Outcome Measure: Ovulation, defined as a mid-luteal serum progesterone level ≥3 ng/mL.
    • Data Analysis: Analyzed according to the intention-to-treat principle.
  • Protocol 2: Overcoming Breast Cancer Resistance (Preclinical) This protocol details the in vitro experiments on this compound-resistant breast cancer cells [6].

    • Cell Lines:
      • AC-1: Aromatase-expressing, this compound-sensitive breast cancer cells.
      • LTLT-Ca: this compound-resistant cells derived from long-term this compound exposure.
    • Viability/Proliferation Assay:
      • Cells were seeded in 96-well plates.
      • Treatments included control, lapatinib alone, glyceollin alone, and the combination of lapatinib (5 μM) + glyceollin (10 μM).
      • Cell viability was measured at 24, 48, and 72 hours using a resazurin dye-based fluorescence assay.
    • Wound Healing Assay (for Cell Motility):
      • A confluent cell monolayer was "wounded" using a culture-insert.
      • Cell migration into the wound area was photographed and measured after 48 hours of treatment.
    • Cell Cycle Analysis: Treated cells were analyzed to determine the distribution of cells in different cell cycle phases (e.g., G1, S, G2/M).

Signaling Pathways and Workflows

The following diagrams illustrate the logical relationships and mechanisms of action described in the research.

Diagram 1: this compound Combos in PCOS Ovulation Induction

This diagram shows how this compound and clomiphene work together to induce ovulation.

Start Hypothalamic-Pituitary Dysfunction in PCOS LH LH/FSH Secretion Start->LH Ova Ovulation LH->Ova CL Clomiphene Citrate (CC) Mech1 • Blocks estrogen receptors in hypothalamus • Prevents negative feedback CL->Mech1 LZ This compound (LZ) Mech2 • Inhibits aromatase • Reduces estrogen conversion LZ->Mech2 Mech1->LH  Potentiates Mech2->LH  Potentiates Outcome Synergistic Effect: Enhanced Follicle Maturation and Ovulation Trigger

Diagram 2: Targeting Resistance in Breast Cancer

This diagram outlines the mechanism of endocrine resistance and how combination therapies target it.

Resistance Development of This compound Resistance MechA • Upregulation of signaling pathways • Ligand-independent ER activation Resistance->MechA GF Growth Factor Signaling (EGFR, HER2, IGFR) Prolif Tumor Cell Proliferation & Survival GF->Prolif MechB • Blocks growth factor receptors • Inhibits MAPK/PI3K pathways GF->MechB STI Signal Transduction Inhibitors Combo Combination Therapy Effect STI->Combo STI->MechB LZ2 This compound / AIs LZ2->Prolif  Re-sensitizes LZ2->Combo Combo->Prolif  Suppresses MechA->GF

Interpretation and Key Insights

  • PCOS Treatment: The combination of this compound and clomiphene citrate leverages two different mechanisms to stimulate ovulation, resulting in significantly higher ovulation and pregnancy rates than this compound alone [1]. This provides a robust option, especially for patients who do not respond optimally to single-agent therapy.
  • Cancer Therapy: The rationale for combining this compound with signal transduction inhibitors is to preempt or overcome resistance. Using these agents together can simultaneously target estrogen-dependent growth and alternative resistance pathways (like EGFR/HER2), leading to more robust and sustained remission [7] [6].
  • Repurposing Potential: The identification of this compound and irinotecan for Alzheimer's disease demonstrates a novel, data-driven approach to drug discovery. This highlights how transcriptomic analysis and real-world evidence can uncover new, cell-type-directed combination therapies for complex diseases [5].

References

letrozole real-world effectiveness metastatic breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Effectiveness Data

The table below summarizes key real-world outcomes for letrozole in HR+/HER2- metastatic breast cancer (MBC).

Comparison Study Design / Data Source Key Real-World Outcome Measures Results (this compound-based therapy vs. comparator)
This compound vs. Tamoxifen [1] Int'l Phase 3 Trial (PO25); 1st-line postmenopausal MBC [1] Median Time to Progression (TTP) [1] 9.4 months vs. 6.0 months (P < 0.0001)
Objective Response Rate (ORR) [1] 32% vs. 21% (P = 0.0002)
Overall Survival (OS) at 24 months [1] This compound showed significant improvement
This compound + Palbociclib vs. This compound [2] Retrospective U.S. RWE (Flatiron Health EHR); 1st-line HR+/HER2- MBC [2] Median Real-World PFS (rwPFS) [2] 20.0 months vs. 11.9 months (HR, 0.58; P < 0.0001)
Median Overall Survival (OS) [2] Not Reached vs. 43.1 months (HR, 0.66; P = 0.0002)
This compound + Palbociclib vs. This compound (Visceral Mets) [3] Retrospective U.S. RWE (Flatiron Health EHR); 1st-line MBC with lung/liver mets [3] Median rwPFS (Lung Metastasis) [3] 16.5 months vs. 10.5 months (adj. HR, 0.52; P<0.001)
Median OS (Lung Metastasis) [3] Not Reached vs. 40.3 months (adj. HR, 0.60; P<0.01)
Median OS (Liver Metastasis) [3] 30.1 months vs. 16.8 months (adj. HR, 0.56; P<0.03)
Switching: Anastrozole→this compound vs. Anastrozole [4] Retrospective Cohort (Thailand); Adjuvant & Metastatic [4] Overall Survival [4] A-LTZ group had significantly better OS (P<0.05)

Experimental Protocols from Key RWE Studies

Here are the detailed methodologies from the pivotal real-world studies cited above, which can serve as a reference for designing similar RWE analyses.

1. U.S. Real-World Study of Palbociclib + this compound (2015-2019) [3] [2]

  • Data Source: De-identified Electronic Health Records (EHRs) from the Flatiron Health Analytic Database, representing over 280 US cancer clinics [3] [2].
  • Patient Cohort:
    • Inclusion: Women ≥18 years with HR+/HER2− MBC initiating first-line palbociclib + this compound or This compound alone between Feb 2015 - Feb 2019 [3] [2].
    • Exclusion: Prior CDK4/6i or endocrine therapy for MBC; participation in a CDK4/6i clinical trial [2].
  • Outcome Definitions:
    • Real-World Progression-Free Survival (rwPFS): Time from treatment start to death or clinician-assessed disease progression (based on radiology, lab, or clinical evaluation). Patients were censored at next therapy initiation or last visit [3] [2].
    • Overall Survival (OS): Time from treatment start to death from any cause. Mortality data was benchmarked against the National Death Index [3] [2].
  • Statistical Analysis:
    • Primary Method: Stabilized Inverse Probability Treatment Weighting (sIPTW) balanced baseline characteristics (age, metastatic site number, ECOG status, etc.) between treatment cohorts [3] [2].
    • Sensitivity Analysis: Propensity Score Matching (PSM) at a 1:1 ratio validated the robustness of the sIPTW findings [2].
    • Survival Analysis: Kaplan-Meier estimates and Cox proportional-hazards models generated hazard ratios (HRs) and confidence intervals (CIs) [3] [2].

2. Phase 3 Trial (PO25): this compound vs. Tamoxifen [1]

  • Trial Design: Randomized, double-blind, double-dummy, multinational phase 3 trial powered for superiority [1].
  • Patient Population: Postmenopausal women with ER+ and/or PgR+ advanced breast cancer (locally advanced or metastatic), eligible for first-line endocrine therapy [1].
  • Intervention: This compound (2.5 mg/day) vs. Tamoxifen (20 mg/day) until disease progression. Crossover to the alternative therapy was permitted upon progression [1].
  • Primary Endpoint: Time to Progression (TTP), with progression defined as ≥25% increase in measurable lesions, new lesions, or clinical deterioration due to cancer [1].
  • Secondary Endpoints: Objective Response Rate (ORR), clinical benefit rate, time to chemotherapy, and overall survival (OS) [1].

Mechanism of Action and Resistance Pathways

Understanding this compound's mechanism and resistance pathways is critical for drug development. The following diagrams illustrate these processes.

Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion Estrogen Estrogen Aromatase->Estrogen ER ER Estrogen->ER  Binds to TumorGrowth TumorGrowth ER->TumorGrowth  Signals This compound This compound This compound->Aromatase  Inhibits

Diagram Title: this compound's Aromatase Inhibition Mechanism

  • Potency and Selectivity: this compound is a highly potent and selective third-generation nonsteroidal aromatase inhibitor [5]. It achieves near-complete inhibition of estrogen synthesis in peripheral tissues and tumors, which is crucial for treating postmenopausal women where peripheral aromatization is the primary estrogen source [5].
  • Comparative Potency: In vitro studies show this compound is 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in human cancer cell lines and adipose tissue fibroblasts [5].

GF_Receptors GF_Receptors PI3K PI3K GF_Receptors->PI3K  Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth CellGrowth mTOR->CellGrowth Resistance Resistance mTOR->Resistance  Promotes Everolimus Everolimus Everolimus->mTOR  Inhibits BEZ235 BEZ235 BEZ235->PI3K  Inhibits

Diagram Title: PI3K/AKT/mTOR Pathway in this compound Resistance

  • Resistance Model: this compound-resistant (LR) cell clones were generated from parental MCF-7/AROM-1 breast cancer cells by long-term culture in estrogen-deprived medium containing this compound [6].
  • Key Finding: LR clones showed upregulated PI3K/AKT/mTOR pathway activity. This pathway drives estrogen-independent growth, a key mechanism of acquired resistance [6].
  • Reversal Strategy: Combining mTOR inhibitors like everolimus (RAD001) or dual PI3K/mTOR inhibitors like NVP-BEZ235 with this compound effectively suppressed proliferation of LR clones, demonstrating a promising approach to overcome resistance [6].

Interpretation and Context for Professionals

  • RWE Complements RCTs: The consistent ~10-month rwPFS benefit for this compound monotherapy over tamoxifen and the ~8-9 month rwPFS extension for palbociclib combinations in RWE studies align with and reinforce efficacy signals from randomized controlled trials (RCTs) like PALOMA-2 [3] [1] [2].
  • Consider AI as a Class: While this compound demonstrates high potency in vitro, major clinical guidelines and expert opinions often consider nonsteroidal AIs (this compound, anastrozole) to have similar efficacy as a class in the clinical setting [7] [4].
  • Navigate Real-World Limitations: RWE studies are subject to channeling bias and unmeasured confounding. The use of advanced statistical techniques like sIPTW and PSM in these studies strengthens the validity of the findings, but results should be interpreted with these limitations in mind [3] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to yellowish crystalline powder

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

285.10144537 g/mol

Monoisotopic Mass

285.10144537 g/mol

Boiling Point

563.5±60.0 °C(Predicted)

Heavy Atom Count

22

Density

1.21±0.1 g/cm3(Predicted)

LogP

2.5
log Kow = 2.22 (est)
2.5

Odor

Practically odorless

Appearance

White to light yellow crystalline powder.

Melting Point

184-185 °C
181-183 °C
184 - 185 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LKK855W8I

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (98.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (91.79%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Letrozole is indicated to treat postmenopausal women with hormone receptor (HR) positive early breast cancer, postmenopausal women with early breast cancer who have periviously been treated with tamoxifen, and postmenopausal women with HR+ or unknown advanced breast cancer. Letrozole, given with ribociclib, is indicated to treat pre, peri, and postmenopausal women with HR+ and human epidermal growth factor 2 (HER2) negative advanced or metastatic breast cancer.
FDA Label

Livertox Summary

Letrozole is a nonsteroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Letrozole has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Letrozole
US Brand Name(s): Femara
FDA Approval: Yes
Letrozole is approved to be used alone or with other drugs to treat: Breast cancer in postmenopausal women who have any of the following types of breast cancer-- Early-stage , hormone receptor–positive (HR+) breast cancer in women who have already received other treatment.
Early-stage breast cancer that has been treated with tamoxifen citrate for at least five years.
Breast cancer that is locally advanced or has metastasized (spread to other parts of the body), is HER2 positive (HER2+) and HR+.
Breast cancer that is locally advanced or has metastasized and it is not known whether the cancer is HR+ or hormone receptor negative (HR-).
Advanced breast cancer that has gotten worse after antiestrogen therapy.
Letrozole is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic
Letrozole is indicated for first-line treatment of postmenopausal women with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. Letrozole is also indicated for treatment of advanced breast cancer in postmenopausal women with disease progression following antiestrogen therapy. /Included in US product label/

Pharmacology

Letrozole is an aromatase inhibitor used in the treatment of breast cancer. Aromatase inhibitors work by inhibiting the action of the enzyme aromatase, which converts androgens into estrogens by a process called aromatization. As breast tissue is stimulated by estrogens, decreasing their production is a way of suppressing recurrence of the breast tumor tissue. Letrozole is a third generation type II aromatase inhibitor used to treat estrogen dependant breast cancers.[L11623] It has a long duration of action as it has a half life of over 42 hours in breast cancer patients.[A190546,A190555,L11623] Patients should be counselled regarding the risk of interstitial lung disease, pneumonitis, QT prolongation, elevated transaminase levels, neutropenia, and embryo-fetal toxicity.[L11623]
Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG04 - Letrozole

Mechanism of Action

Letrozole is a non-steroidal type II aromatase inhibitor. It blocks the active site, and therefore the electron transfer chain of CYP19A1. This competitive inhibition prevents the conversion of androgens to estrogen. This action leads to a reduction in uterine weight and elevated leuteinizing hormone. In postmenopausal women, the action of aromatase is responsible for the majority of estrogen production. With reduced availability of estrogen, estrogen-dependant tumors regress. Third generation aromatase inhibitors do not significantly affect cortisol, aldosterone, and thyroxine levels.
Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

6.8X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

112809-51-5

Absorption Distribution and Excretion

Letrozole is 99.9% orally bioavailable. A 2.5mg oral dose reaches a Cmax of 104nmol/L with a Tmax of 8.10h, and an AUC of 7387nmol\*h/L.
Letrozole is 90% eliminated in the urine. 75% of the dose is recovered as a glucuronide metabolite, 9% is in the form of the ketone and carbinol metabolites, and 6% is recovered in urine as unchanged letrozole.
The volume of distribution of letrozole is 1.87L/kg.
The average clearance after a single dose of letrozole was 1.52L/h and at steady state was 1.20L/h.
Letrozole is rapidly and completely absorbed from the GI tract following oral administration. Steady-state plasma concentrations of the drug are reached in 2-6 weeks in patients receiving letrozole 2.5 mg daily. Letrozole exhibits slightly nonlinear pharmacokinetics with repeated administration of 2.5 mg daily, with steady-state plasma concentrations 1.5-2 times higher than predicted based on plasma concentrations measured after a single dose. However, continuous accumulation of letrozole does not occur, and steady-state concentrations are maintained over extended periods of daily drug administration. Food does not affect the oral absorption of the drug.
Letrozole has a large volume of distribution of approximately 1.9 L/kg. Letrozole is weakly bound to plasma proteins.
Following oral administration of radiolabeled letrozole, 90% of the administered dose was excreted in the urine. Of the radiolabeled drug recovered in urine, at least 75% was the glucuronide of the carbinol metabolite, about 9% consisted of 2 unidentified metabolites, and 6% was unchanged drug.
It is not known whether letrozole is distributed into human breast milk.
For more Absorption, Distribution and Excretion (Complete) data for LETROZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Letrozole is metabolized by CYP2A6 to a ketone analog metabolite, which is further metabolized by CYP3A4 and CYP2A6 to 4,4'-(hydroxymethylene)dibenzonitrile. 4,4'-(hydroxymethylene)dibenzonitrile is glucuronidated by UGT2B7.
The primary elimination pathway of letrozole consists of slow metabolism in the liver to a pharmacologically inactive carbinol metabolite (4,4'-methanol-bisbenzonitrile) followed by renal excretion of the glucuronide conjugate of this metabolite. Formation of the carbinol metabolite is mediated by cytochrome P-450 (CYP) isoenzymes 3A4 and 2A6, and formation of the ketone analog of the carbinol metabolite is mediated by isoenzyme 2A6.
Primarily hepatic via CYP3A4 and CYP2A6. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. It is metabolized slowly to an inactive metabolite whose glucuronide conjugate is excreted renally, representing the major clearance pathway. Half Life: 2 days

Wikipedia

Letrozole
Hexachloroacetone

Drug Warnings

A 37-year-old premenopausal woman with relapsed breast cancer (BC) in the right supraclavicular nodes, after failed treatment with the combination luteinizing hormone releasing hormone-a (LHRHa; triptorelin) plus tamoxifen, was started on triptorelin 3.75 mg every 28 days plus letrozole 2.5 mg daily. Approximately 6 months after starting this therapy, she complained of a daily scalp hair loss while combing and progressively developed a diffuse non-scarring alopecia on her crown. There were no signs of virilization ... She was not taking any other drug. Hematological parameters were normal. Blood examination ruled out pituitary or thyroid problems. There were no other possible causes that could induce alopecia, such as lupus erythematosus, HIV infection, secondary syphilis, or deficiencies of protein, iron, biotin or zinc.
In patients receiving letrozole as first-line therapy, bone pain, back pain, and limb pain occurred in 22, 18, and 10% of patients, respectively. In patients receiving letrozole as second-line therapy, adverse musculoskeletal effects (including musculoskeletal pain, skeletal pain, back pain, arm pain, and leg pain) were reported in 21% and fracture was reported in less than 5% of patients. Arthralgia was reported in 16% of patients receiving letrozole as first-line therapy and in 8% of patients receiving the drug as second-line therapy. Hypercalcemia occurred in less than 5% of patients receiving letrozole as second-line therapy.
Adverse musculoskeletal effects have been reported in patients receiving letrozole as adjuvant therapy for early-stage breast cancer in clinical trials. In a double-blind, randomized trial in postmenopausal women with hormone receptor-positive breast cancer who had received approximately 5 years of tamoxifen adjuvant therapy following primary treatment for early breast cancer, extended adjuvant therapy with letrozole was associated with an increased incidence of arthritis, arthralgia, and myalgia, and a trend toward higher rates of newly diagnosed osteoporosis and bone fracture compared with placebo therapy.
All women receiving adjuvant therapy with letrozole should be advised to adopt lifestyle changes (eg, weight-bearing exercise, abstinence from smoking, moderation in alcohol consumption) and dietary supplementation with calcium and vitamin D to reduce the risk of osteoporosis.
For more Drug Warnings (Complete) data for LETROZOLE (26 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of letrozole is approximately 42h in healthy volunteers, but longer in breast cancer patients.
Letrozole has a terminal elimination half-life of about 2 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Analytic Laboratory Methods

Analyte: letrozole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: letrozole; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: letrozole; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards
Analyte: letrozole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for LETROZOLE (7 total), please visit the HSDB record page.

Interactions

Because metabolism of letrozole is mediated by cytochrome P-450 (CYP) isoenzymes 3A4 and 2A6, agents that induce or inhibit these isoenzymes may alter the metabolism of the drug. Cimetidine, which inhibits hepatic microsomal enzymes, did not alter the pharmacokinetics of letrozole. Results of an in vitro study did not show inhibition of letrozole metabolism by diazepam.
Because estrogens may diminish the pharmacologic action of aromatase inhibitors, such as letrozole, these agents should not be used concomitantly.
Concomitant use of tamoxifen 20 mg daily and letrozole 2.5 mg daily reduced letrozole plasma concentrations by an average of 38%. In a separate study, no effect of letrozole on the pharmacokinetics of tamoxifen, its principal active metabolite, N-desmethyltamoxifen, or 4-hydroxytamoxifen was observed. Analysis of blood samples from both of these studies demonstrates similar degrees of estrogen suppression for letrozole alone and in combination with tamoxifen. ... The concomitant use of letrozole and tamoxifen is not recommended.
Twelve of 17 patients completed the core period of the trial in which 2.5 mg/day letrozole was administered alone for 6 weeks and in combination with 20 mg/day tamoxifen for the subsequent 6 weeks. Patients responding to treatment continued on the combination until progression of disease or any other reason for discontinuation. ... Marked suppression of estradiol, estrone, and estrone sulfate occurred with letrozole treatment, and this was not significantly affected by the addition of tamoxifen. However, plasma levels of letrozole were reduced by a mean 37.6% during combination therapy (P<0.0001), and this reduction persisted after 4-8 months of combination therapy. Letrozole is the first drug to be described in which this pharmacokinetic interaction occurs with tamoxifen. The mechanism is likely to be a consequence of an induction of letrozole-metabolizing enzymes by tamoxifen but was not further addressed in this study. It is possible that the antitumor efficacy of letrozole may be affected. Thus, sequential therapy may be preferable with these two drugs.

Dates

Last modified: 08-15-2023

Prednisone combined with letrozole reduced risk of ovarian hyperstimulation syndrome (OHSS) in women undergoing long-term gonadotropin-releasing hormone analog treatment

Luyan Fang, Mengjia Ruan, Shuangqing Yang, Xianqin Qu, Hui Chen, Junzhao Zhao, Jing Cheng
PMID: 34488372   DOI: 10.21037/apm-21-1699

Abstract

Ovarian hyperstimulation syndrome (OHSS) is a severe disease that can lead to serious complication. Letrozole has been applied during controlled ovarian hyperstimulation (COH) to reduce the rate of OHSS in women undergoing long-term Gonadotropin-releasing Hormone Analog (GnRHa) treatment for assisted fertility. Prednisone can prevent vasodilatation and increased vascular permeability, which is common during OHSS. However, few studies have evaluated the combined effect of letrozole and prednisone in preventing severe OHSS and is the aim of our retrospective study of patients receiving GnRHa treatment.
A total of 296 women who accepted autologous in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) treatments were included in this retrospective study. There were three groups: 146 women had letrozole, including letrozole alone (LE group, n=60) and letrozole with prednisone (LE + Pre group, n=86), and 150 women had no treatment (C group). Severe OHSS was diagnosed according to clinical evidence of hydrothorax, severe dyspnea, oliguria/anuria, and intractable nausea/vomiting.
The addition of prednisone to letrozole successfully reduced the occurrence rate of severe OHSS than those women administered letrozole alone (55.0% vs. 70.6%, P=0.022). However, the ongoing pregnancy rate was lower in the LE + Pre group than that in the LE-alone group (64.3% vs. 87.0%, P=0.025). Surprisingly, progesterone level on the trigger day (>0.895 ng/mL) is a strong predictor for pregnancy failure with a specificity of 68.3% and sensitivity of 65.7% in the LE-alone group.
Treatment with a combination of letrozole and prednisone may lower the rate of severe OHSS in women with prolonged gonadotropin-releasing hormone agonist protocol during assisted fertility treatment. When the progesterone level on trigger day is over 0.895 ng/mL, letrozole treatment may negatively affect clinical pregnancy.


Uterine anomalies in cell proliferation, energy homeostasis and oxidative stress in PCOS hamsters, M. auratus: Therapeutic potentials of melatonin

Shruti R Hansda, Chandana Haldar
PMID: 34175318   DOI: 10.1016/j.lfs.2021.119755

Abstract

Polycystic ovarian syndrome (PCOS) is a reproductive, endocrine and metabolic disorder. Less is known about the mechanism of its effect on uterine function and therapeutic potential of melatonin. Our aim was to evaluate uterine dysfunction(s) in letrozole induced PCOS and its possible rectification by melatonin.
Adult female golden hamsters were divided into groups of Control (C), Melatonin (M; 1 mg/kg b.w.), Letrozole (L; 3 mg/kg b.w.) and combination of Letrozole+Melatonin (L + M; 3 mg/kg b.w. + 1 mg/kg b.w.) which were treated for 40 days. Analysis of serum testosterone/estradiol/progesterone/leptin/insulin, uterine histomorphometry, immunohistochemistry for proliferation cell nuclear antigen (PCNA), homeostatic assessment model of insulin resistance (HOMA-IR), western blotting for PCNA, androgen receptor (AR), insulin receptor (InsR), glucose tansporter-4 (GLUT-4), nuclear factor-kappa B (NFκB), cyclooxygenase-2 (COX-2) and biochemical analysis of superoxide dismutase (SOD)/catalase/lipid peroxidation (LPO) were done.
Serum testosterone, leptin and insulin increased while uterine InsR/GLUT-4 expression decreased in L group indicating metabolic abnormalities. Endometrial hyperplasia, increased expression of PCNA and AR indicated abnormal proliferation in L compared to C. Increased uterine oxidative load (SOD/catalase/LPO) and inflammatory markers NFκB/COX-2 expression in L was responsible for high tissue oxidative stress and inflammation. M administration normalized all the above parameters suggesting its ameliorative effect in L + M group.
We report PCOS induced uterine dysfunction in Mesocricetus auratus for the first time. M administration restores uterine functions modulating cellular dynamicity, metabolic status, decreased oxidative and inflammatory load in PCOS hamsters. Therefore, we suggest the therapeutic potential of M against PCOS led uterine abnormalities to restore female fertility.


CDK4/6 inhibitor-induced colitis: a case report and review of the literature

Azhar Abbas Malik, Haider Abbas, Zin Mar Oo, Zerlene Lim
PMID: 34312131   DOI: 10.1136/bcr-2021-242766

Abstract

A 72-year-old woman with metastatic ER/PR-positive breast cancer who had been on ribociclib and letrozole for 1 year developed severe life-threatening colitis. She presented to emergency department with features of acute abdomen and diarrhoea. The diagnosis of colitis was confirmed radiologically as well as by histopathological examination of the biopsy specimen and the patient clinically improved after withholding ribociclib and receiving corticosteroids compatible with ribociclib-induced colitis. The mechanism of injury in CDK 4/6 inhibitor-induced colitis is unknown but may be related to recruitment of inflammatory cells. Whether the development of colitis is associated with tumour response is an interesting and unanswered question.


Diffuse optical tomography breast imaging measurements are modifiable with pre-surgical targeted and endocrine therapies among women with early stage breast cancer

Julia E McGuinness, Mirella L Altoe, Alessandro Marone, Lauren E Franks, Shing M Lee, Hyun K Kim, Mariella Tejada, Meghna S Trivedi, Melissa K Accordino, Katherine D Crew, Dawn L Hershman, Andreas H Hielscher, Kevin Kalinsky
PMID: 34213660   DOI: 10.1007/s10549-021-06320-6

Abstract

Diffuse optical tomography breast imaging system (DOTBIS) non-invasively measures tissue concentration of hemoglobin, which is a potential biomarker of short-term response to neoadjuvant chemotherapy. We evaluated whether DOTBIS-derived measurements are modifiable with targeted therapies, including AKT inhibition and endocrine therapy.
We conducted a proof of principle study in seven postmenopausal women with stage I-III breast cancer who were enrolled in pre-surgical studies of the AKT inhibitor MK-2206 (n = 4) or the aromatase inhibitors exemestane (n = 2) and letrozole (n = 1). We performed DOTBIS at baseline (before initiation of therapy) and post-therapy in the affected breast (tumor volume) and contralateral, unaffected breast, and measured tissue concentrations (in μM) of total hemoglobin (ctTHb), oxyhemoglobin (ctO
Hb), and deoxyhemoglobin (ctHHb), as well as water fraction (%).
We found consistent decreases in DOTBIS-measured hemoglobin concentrations in tumor volume, with median percent changes for ctTHb, ctHHb, ctO
Hb, and water fraction for the entire cohort of - 27.1% (interquartile range [IQR] 37.5%), - 49.8% (IQR 29.3%), - 33.5% (IQR 47.4%), and - 3.6% (IQR 10.6%), respectively. In the contralateral breast, median percent changes for ctTHb, ctHHb, ctO
Hb, and water fraction were + 1.8% (IQR 26.7%), - 8.6% (IQR 29.3%), + 6.2% (IQR 29.5%), and + 1.9% (IQR 30.7%), respectively.
We demonstrated that DOTBIS-derived measurements are modifiable with pre-surgical AKT inhibition and endocrine therapy, supporting further investigation of DOTBIS as a potential imaging assessment of response to neoadjuvant targeted therapies in early stage breast cancer.


Severe hemoperitoneum resulting from restart of letrozole after oocyte retrieval procedure: a case report

Haipeng Huang, Yasushi Takai, Kouki Samejima, Yosuke Gomi, Tatsuya Narita, Shunichiro Ichinose, Yukiko Itaya, Yosihisa Ono, Sigetaka Matsunaga, Masahiro Saitoh, Hiroyuki Seki
PMID: 34174941   DOI: 10.1186/s13256-021-02938-8

Abstract

In the field of oncofertility, patients with breast cancer are often administered letrozole as an adjuvant drug before and after oocyte retrieval to prevent an increase in circulating estradiol.
We report a case of abdominal hemorrhage due to an ovarian rupture in a 29-year-old Japanese patient who restarted letrozole 2 days after an oocyte retrieval procedure in which 14 mature oocytes were retrieved. The patient had sought embryo cryopreservation as a fertility preservation option before undergoing treatment for recurrent breast cancer. A day after restarting letrozole treatment, the patient unexpectedly developed severe abdominal pain. Laparoscopic hemostasis was performed to manage the ovarian swelling and hemorrhage.
The ovaries can be restimulated by restart letrozole after an oocyte retrieval procedure. Therefore, reproductive-medicine practitioners should understand the potential complications of letrozole administration in such cases and take steps to ensure that they are minimized.


A new clinically-relevant rat model of letrozole-induced chronic nociceptive disorders

Aurore Collin, Julie Vein, Yohann Wittrant, Bruno Pereira, Raalib Amode, Christelle Guillet, Damien Richard, Alain Eschalier, David Balayssac
PMID: 34081940   DOI: 10.1016/j.taap.2021.115600

Abstract

Among postmenopausal women with estrogen receptor-positive breast cancer, more than 80% receive hormone therapy including aromatase inhibitors (AIs). Half of them develop chronic arthralgia - characterized by symmetric articular pain, carpal tunnel syndrome, morning stiffness, myalgia and a decrease in grip strength - which is associated with treatment discontinuation. Only a few animal studies have linked AI treatment to nociception, and none to arthralgia. Thus, we developed a new chronic AI-induced nociceptive disorder model mimicking clinical symptoms induced by AIs, using subcutaneous letrozole pellets in ovariectomized (OVX) rats. Following plasma letrozole dosage at the end of the experiment (day 73), only rats with at least 90 ng/ml of letrozole were considered significantly exposed to letrozole (OVX + high LTZ group), whereas treated animals with less than 90 ng/ml were pooled in the OVX + low LTZ group. Chronic nociceptive disorder set in rapidly and was maintained for more than 70 days in the OVX + high LTZ group. Furthermore, OVX + high LTZ rats saw no alteration in locomotion, myalgia or experimental anxiety during this period. Bone parameters of the femora were significantly altered in all OVX rats compared to Sham+vehicle pellet. A mechanistic analysis focused on TRPA1, receptor suspected to mediate AI-evoked pain, and showed no modification in its expression in the DRG. This new long-lasting chronic rat model, efficiently reproduces the symptoms of AI-induced nociceptive disorder affecting patients' daily activities and quality-of-life. It should help to study the pathophysiology of this disorder and to promote the development of new therapeutic strategies.


Intrauterine insemination (IUI) with or without letrozole for unexplained or mild male factor infertility: A randomized pilot study

Shuo Huang, Rui Wang, Hongmei Yan, Nannan Li, Haiyan Wang, Li Luo, Lina Wang, Robert J Norman, Rong Li, Jie Qiao, Ben Willem J Mol
PMID: 34062308   DOI: 10.1016/j.ejogrb.2021.05.029

Abstract

To study the feasibility of a randomized controlled trial (RCT) comparing intrauterine insemination (IUI) with and without letrozole in couples with unexplained or mild male factor infertility STUDY DESIGN: We performed a randomized pilot study including 100 couples with unexplained or mild male factor infertility in the Reproductive Medicine Centre of Peking University Third Hospital in China. The couples scheduled for IUI were randomized to IUI with or without ovarian stimulation (letrozole) for up to 3 cycles within a time horizon of 4 months. Women in the letrozole group received 5 mg oral letrozole daily starting from cycle day 3-5 for 5 days. Women in the natural cycle IUI group did not receive any ovarian stimulation before IUI. The primary outcome is ongoing pregnancy leading to live birth. The study was registered under trial number
RESULTS: Between March 2018 and January 2019, 158 couples were eligible to participate after initial screening and 100 (63.3 %) couples agreed to participate. Of the 100 recruited couples, 50 were randomly allocated to IUI with letrozole and 50 to natural cycle IUI. Live birth occurred in 12 women (24.0 %) in the letrozole group and 10 women (20.0 %) in the natural cycle group (RR 1.20 (95 % CI 0.57-2.52)). Clinical pregnancy rates were 28 % and 26 % in the letrozole group and natural cycle group respectively (RR 1.08 (95 % CI 0.56-2.05). There were no multiple pregnancies in both groups. Patients were willing to be randomized and useful information was gained to plan a definitive trial.
We showed that an RCT comparing IUI with letrozole versus natural cycle IUI in couples with unexplained or mild male factor infertility is feasible and acceptable.


Super Magnetic Niosomal Nanocarrier as a New Approach for Treatment of Breast Cancer: A Case Study on SK-BR-3 and MDA-MB-231 Cell Lines

Elham Jamshidifar, Faten Eshrati Yeganeh, Mona Shayan, Mohammad Tavakkoli Yaraki, Mahsa Bourbour, Ali Moammeri, Iman Akbarzadeh, Hassan Noorbazargan, Nikoo Hossein-Khannazer
PMID: 34360714   DOI: 10.3390/ijms22157948

Abstract

In the present study, a magnetic niosomal nanocarrier for co-delivery of curcumin and letrozole into breast cancer cells has been designed. The magnetic NiCoFe
O
core was coated by a thin layer of silica, followed by a niosomal structure, allowing us to load letrozole and curcumin into the silica layer and niosomal layer, respectively, and investigate their synergic effects on breast cancer cells. Furthermore, the nanocarriers demonstrated a pH-dependent release due to the niosomal structure at their outer layer, which is a promising behavior for cancer treatment. Additionally, cellular assays revealed that the nanocarriers had low cellular uptake in the case of non-tumorigenic cells (i.e., MCF-10A) and related high viability but high cellular uptake in cancer cell lines (i.e., MDA-MB-231 and SK-BR-3) and related low viability, which is evidenced in their high cytotoxicity against different breast cancer cell lines. The cytotoxicity of the letrozole/curcumin co-loaded nanocarrier is higher than that of the aqueous solutions of both drugs, indicating their enhanced cellular uptake in their encapsulated states. In particular, NiCoFe
O
@L-Silica-L@C-Niosome showed the highest cytotoxicity effects on MDA-MB-231 and SK-BR-3 breast cancer cells. The observed cytotoxicity was due to regulation of the expression levels of the studied genes in breast cancer cells, where downregulation was observed for the Bcl-2, MMP 2, MMP 9, cyclin D, and cyclin E genes while upregulation of the expression of the Bax, caspase-3, and caspase-9 genes was observed. The flow cytometry results also revealed that NiCoFe
O
@L-Silica-L@C-Niosome enhanced the apoptosis rate in both MDA-MB-231 and SK-BR-3 cells compared to the control samples. The findings of our research show the potential of designing magnetic niosomal formulations for simultaneous targeted delivery of both hydrophobic and hydrophilic drugs into cancer cells in order to enhance their synergic chemotherapeutic effects. These results could open new avenues into the future of nanomedicine and the development of theranostic agents.


Oestrogen receptor activity in hormone-dependent breast cancer during chemotherapy

Nuria Chic, Francesco Schettini, Fara Brasó-Maristany, Esther Sanfeliu, Barbara Adamo, Maria Vidal, Débora Martínez, Patricia Galván, Blanca González-Farré, Javier Cortés, Joaquín Gavilá, Cristina Saura, Mafalda Oliveira, Sònia Pernas, Olga Martínez-Sáez, Jesús Soberino, Eva Ciruelos, Lisa A Carey, Montserrat Muñoz, Charles M Perou, Tomás Pascual, Meritxell Bellet, Aleix Prat
PMID: 34161883   DOI: 10.1016/j.ebiom.2021.103451

Abstract

Chemotherapy efficacy in early-stage hormone receptor-positive (HR+) breast cancer (BC) according to menopausal status needs a biological explanation.
We compared early-stage HR+ BC biological features before and after (neo)adjuvant chemotherapy or endocrine therapy (ET), and assessed oestrogen receptor (ER) pathway activity in both pre- and post-menopausal patients. The nCounter platform was used to detect gene expression levels.
In 106 post-menopausal patients with HR+/HER2-negative BC randomized to neoadjuvant chemotherapy or ET (letrozole+ribociclib), a total of 19 oestrogen-regulated genes, including progesterone receptor (PGR), were found downregulated in the ET-based arm-only. We confirmed this finding in an independent dataset of 20 letrozole-treated post-menopausal patients and found, conversely, an up-regulation of the same signature in HR+/HER2-negative MCF7 cell line treated with estradiol. PGR was found down-regulated by 2 weeks of ET+anti-HER2 therapy in pre-/post-menopausal patients with HR+/HER2-positive (HER2+) BC, while anti-HER2 therapy alone increased PGR expression in HR-negative/HER2+ BC. In 88 pre- and post-menopausal patients with newly diagnosed HR+/HER2-negative BC treated with chemotherapy, the 19 oestrogen-regulated genes were found significantly downregulated only in pre-menopausal patients. In progesterone receptor (PR)+/HER2-negative BC treated with neoadjuvant chemotherapy (n=40), tumours became PR-negative in 69.2% of pre-menopausal patients and 14.8% of post-menopausal patients (p=0.001). Finally, a mean decrease in PGR levels was only observed in pre-menopausal patients undergoing anti-HER2-based multi-agent chemotherapy.
Chemotherapy reduces the expression of ER-regulated genes in pre-menopausal women suffering from hormone-dependent BC by supressing ovarian function. Further studies should test the value of chemotherapy in this patient population when ovarian function is suppressed by other methods.
Instituto de Salud Carlos III, Breast Cancer Now, the Breast Cancer Research Foundation, the American Association for Cancer Research, Fundació La Marató TV3, the European Union's Horizon 2020 Research and Innovation Programme, Pas a Pas, Save the Mama, Fundación Científica Asociación Española Contra el Cáncer, PhD4MDgrant of "Departament de Salut", exp SLT008/18/00122, Fundación SEOM and ESMO. Any views, opinions, findings, conclusions, or recommendations expressed in this material are those solely of the author(s).


Long-term response on letrozole for gastric cancer: A case report

Yuuki Iida, Kumiko Hongo, Takanobu Onoda, Yusuke Kita, Yukio Ishihara, Naoki Takabayashi, Ryo Kobayashi, Ken Kuriki, Takeyuki Hiramatsu
PMID: 34032767   DOI: 10.1097/MD.0000000000026146

Abstract

Hormone therapies, particularly those targeting estrogen and its receptors, are a key treatment modality for patients with estrogen receptor (ER)-positive breast or ovarian cancer. Some gastric cancers (GCs) express ERs, and preclinical studies suggest the potential of estrogen-targeting hormone therapy on GC; however, the clinical relevance of this hormone therapy on GC treatment has not been well elucidated.
An 80-year-old female was admitted to our department with hypogastric pain and vomiting. Computed tomography demonstrated small bowel obstruction, and laparotomy after bowel decompression revealed peritoneal dissemination consisting of a poorly-differentiated adenocarcinoma. Intestinal bypass between the ileum and transverse colon was performed.
The tumor was ER- and mammaglobin-positive, indicating that it originated from a breast cancer. Diagnostic imaging revealed no evidence of breast cancer; however, right axillary ER- and mammaglobin-positive lymphadenopathy was found.
The patient received hormone therapy using letrozole based on a clinical diagnosis of occult breast cancer with peritoneal dissemination and right axillary lymph node metastasis.
The patient remained disease free until 37 months but deceased at 53 months from the onset of disease. An autopsy revealed no tumor cells in the right breast tissue; however, there was a massive invasion of cancer cells in the stomach.
A patient with ER positive GC with peritoneal dissemination and right axillary lymph node metastasis presented remarkable response to letrozole. The long-term survival obtained using letrozole for a patient with GC with distant metastasis suggests the potential of estrogen targeting hormone therapies for GC.


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